molecular formula C6H12O5 B084127 Methyl-D-xylofuranoside CAS No. 13039-65-1

Methyl-D-xylofuranoside

Cat. No.: B084127
CAS No.: 13039-65-1
M. Wt: 164.16 g/mol
InChI Key: NALRCAPFICWVAQ-IANNHFEVSA-N
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Description

Methyl-D-xylofuranoside is a protected sugar derivative that serves as a critical intermediate in the challenging stereoselective synthesis of 1,2-cis-furanosides . This class of glycosidic bonds is notoriously difficult to introduce with high selectivity due to the flexibility of the five-membered furanose ring and the inability to use neighboring group participation . These 1,2-cis-furanosidic linkages are structurally significant components of immunomodulatory polysaccharides, such as lipoarabinomannan (LAM), found in the cell walls of pathogenic organisms like Mycobacterium tuberculosis . Access to well-defined glycoconjugates incorporating furanose rings, including xylofuranosides, is essential for developing probes to understand their biological roles in disease progression and for potential therapeutic or diagnostic applications . The compound and its derivatives, such as those with additional protecting groups, are therefore of high value in synthetic carbohydrate chemistry for constructing complex oligosaccharide motifs relevant to immunological and microbiological research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALRCAPFICWVAQ-IANNHFEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H]([C@H](O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Methyl-D-xylofuranoside

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Furanoside Enigma

In the vast landscape of carbohydrate chemistry, pentoses such as D-xylose hold a unique position. While often found in nature in their six-membered pyranose form, the five-membered furanose isomers are critical building blocks in various biologically significant molecules, including nucleic acids and certain bacterial polysaccharides. Methyl-D-xylofuranoside, a glycoside of xylose, serves as a fundamental model compound and a versatile synthetic precursor. However, its synthesis is not merely a straightforward reaction; it is an exercise in controlling thermodynamic and kinetic equilibria. This guide provides a deep dive into the practical synthesis of methyl-D-xylofuranosides, the logic behind the procedural choices, and the rigorous characterization required to validate the molecular architecture of these valuable compounds.

Section 1: The Synthetic Challenge — Taming the Fischer Glycosidation

The most direct route to methyl glycosides is the Fischer glycosidation, an acid-catalyzed reaction between a sugar and an alcohol.[1][2] While seemingly simple, the reaction with D-xylose in methanol is a complex process yielding a mixture of four primary isomers: methyl α/β-D-xylopyranosides and methyl α/β-D-xylofuranosides.[3][4] Our objective is to selectively favor the formation and isolation of the furanoside forms.

The Underlying Principle: Kinetic vs. Thermodynamic Control

The key to obtaining a favorable yield of the furanoside product lies in understanding the reaction's energy profile.

  • Kinetic Product (Furanosides): The formation of the five-membered furanoside ring is generally faster. This is the product of kinetic control, favored under milder conditions and shorter reaction times.[1]

  • Thermodynamic Product (Pyranosides): The six-membered pyranoside ring is thermodynamically more stable. Given enough time and energy (e.g., prolonged heating), the initially formed furanosides will isomerize to the more stable pyranoside forms.[4] The α-anomer is often the most thermodynamically stable product due to the anomeric effect, which provides stereoelectronic stabilization.[5][6]

Therefore, the synthesis of this compound is a strategic race against time, aimed at isolating the kinetic product before it converts to the more stable pyranoside isomer.

Visualizing the Synthetic Workflow

The entire process, from starting material to validated product, can be visualized as a sequential workflow.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Validation DXylose D-Xylose Reaction Fischer Glycosidation (MeOH, H+ Catalyst) DXylose->Reaction Mixture Anomeric Mixture (Pyranosides & Furanosides) Reaction->Mixture Purification Chromatographic Separation Mixture->Purification Product Methyl-D-xylofuranosides (α and β anomers) Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (GC-MS) Product->MS Validation Structure & Purity Confirmed NMR->Validation MS->Validation

Caption: Experimental workflow for this compound synthesis.

Detailed Experimental Protocol: Synthesis and Purification

This protocol is designed to maximize the yield of the kinetic furanoside products.

Materials:

  • D-Xylose (anhydrous)

  • Methanol (anhydrous)

  • Acetyl chloride or concentrated HCl (as catalyst)

  • Pyridine or sodium bicarbonate (for neutralization)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

  • Reaction Setup: Suspend 10.0 g of anhydrous D-xylose in 200 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension in an ice bath.

  • Catalyst Addition (The "Why"): Slowly add 2.0 mL of acetyl chloride dropwise to the cold, stirring suspension. Acetyl chloride reacts exothermically with methanol to generate anhydrous HCl in situ, which is the true catalyst. This method is preferred over using aqueous HCl to maintain anhydrous conditions, which are crucial for driving the equilibrium towards glycoside formation.

  • Kinetic Control Phase: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction closely using Thin-Layer Chromatography (TLC). The goal is to stop the reaction when the concentration of the furanoside isomers (typically appearing as slightly higher Rf spots than the pyranosides) is maximal, usually within 2-4 hours. Prolonged reaction times will lead to the conversion to the more stable pyranosides.[4]

  • Neutralization: Once the desired reaction point is reached, cool the flask in an ice bath and carefully neutralize the acid by adding pyridine or solid sodium bicarbonate in small portions until the solution is no longer acidic (test with pH paper). Quenching the reaction is critical to "lock in" the kinetically favored product mixture.

  • Workup: Filter the neutralized mixture to remove any salts. Concentrate the filtrate under reduced pressure to obtain a thick syrup. This syrup contains the crude mixture of all four methyl xyloside isomers and some unreacted xylose.

  • Purification (The "How"): The separation of furanosides from the more abundant pyranosides is the most challenging step and requires careful column chromatography on silica gel.[7][8][9]

    • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or chloroform/methanol).

    • Dissolve the crude syrup in a minimal amount of the eluent and load it onto the column.

    • Elute the column, collecting fractions and monitoring them by TLC. The less polar furanoside anomers will typically elute before the more polar pyranoside anomers.

    • Combine the fractions containing the purified this compound anomers. The α and β furanoside anomers themselves may also be separated with careful chromatography.

Section 2: Structural Validation — The Characterization Mandate

Synthesizing a compound is incomplete without rigorous confirmation of its structure and purity. For this compound, NMR spectroscopy and mass spectrometry are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information, allowing for the unambiguous assignment of both the ring size (furanoside vs. pyranoside) and the anomeric configuration (α vs. β).

¹H NMR — The Anomeric Proton is Key: The most diagnostic signal in the ¹H NMR spectrum is that of the anomeric proton (H-1). Its chemical shift and, more importantly, its coupling constant (J-value) with the adjacent proton (H-2) are highly informative.

  • Methyl α-D-xylofuranoside: The H-1 and H-2 protons are cis. This typically results in a larger coupling constant, J₁,₂ ≈ 4-5 Hz. The H-1 signal appears as a doublet.

  • Methyl β-D-xylofuranoside: The H-1 and H-2 protons are trans. This orientation leads to a very small or nearly zero coupling constant, J₁,₂ ≈ 0-1 Hz.[10] Consequently, the H-1 signal often appears as a sharp singlet or a very narrow doublet.

¹³C NMR — The Anomeric Carbon Signature: The chemical shift of the anomeric carbon (C-1) is also highly sensitive to its stereochemistry. Typically, the C-1 of the β-anomer is found further downfield (at a higher ppm value) than the C-1 of the α-anomer.

Data Presentation: NMR Summary
CompoundAnomeric Proton (H-1)Anomeric Carbon (C-1)Methoxyl Group (-OCH₃)
Methyl α-D-xylofuranoside ~4.9-5.1 ppm (d, J ≈ 4-5 Hz)~103-105 ppm~3.3-3.4 ppm (s)
Methyl β-D-xylofuranoside ~4.8-5.0 ppm (s or d, J ≈ 0-1 Hz)~109-111 ppm~3.3-3.4 ppm (s)
(Note: Exact chemical shifts are solvent-dependent. Data is referenced from typical values found in literature for D₂O or CDCl₃).[10][11]
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. When analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization (e.g., as trimethylsilyl ethers), this compound will not typically show a strong molecular ion peak (M⁺).[10][12]

Expected Fragmentation Pattern:

  • Molecular Formula: C₆H₁₂O₅[13][14]

  • Molecular Weight: 164.16 g/mol [13][14]

  • Key Fragments: A common and diagnostic fragmentation is the loss of the methoxyl group (-OCH₃) from the anomeric center, resulting in a prominent ion at m/z 133. Another characteristic fragment corresponds to the loss of methanol (CH₃OH), leading to a peak at m/z 132.[10]

Visualizing the Characterization Logic

The relationship between the anomeric structure and its primary NMR identifier can be illustrated.

G cluster_alpha α-Anomer cluster_beta β-Anomer a_struct H-1 and H-2 are cis a_nmr ¹H NMR Signal: Doublet J₁,₂ ≈ 4-5 Hz a_struct->a_nmr Leads to b_struct H-1 and H-2 are trans b_nmr ¹H NMR Signal: Singlet J₁,₂ ≈ 0-1 Hz b_struct->b_nmr Leads to

Caption: Correlation of anomeric configuration and ¹H NMR signals.

Conclusion

The synthesis of this compound is a classic example of leveraging fundamental principles of physical organic chemistry—namely, kinetic and thermodynamic control—to achieve a specific synthetic outcome. Success hinges not only on the careful execution of the Fischer glycosidation under kinetically controlled conditions but also on the meticulous purification of the resulting isomeric mixture. The subsequent, rigorous characterization by NMR and MS provides the necessary validation, confirming the identity of the furanoside ring and its anomeric configuration. This guide equips the researcher with both the practical steps and the causal reasoning required to confidently synthesize and validate this important carbohydrate building block.

References

  • Brennan, P. J. (1971). Application of Thin-Layer Chromatography to the Purification and Characterization of Some Methyl Glucosides. Journal of Chromatography A, 59(1), 231-3. Available at: [Link]

  • Nifantiev, N. E., et al. (2024). Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. Organic Letters, 26(38), 8090-8094. Available at: [Link]

  • Moravcová, J., et al. (1997). Methyl 5-Deoxy-α and β-D-Xylofuranosides. Collection of Czechoslovak Chemical Communications, 62(7), 1061-1068. Available at: [Link]

  • Schaub, R. E., Weiss, M. J., & Baker, B. R. (1958). The Synthesis of the Four Possible Methyl 3-Amino-3-deoxy-D-xylosides. A Novel Ring Expansion of a Furanoside to a Pyranoside. Journal of the American Chemical Society, 80(17), 4692-4697. Available at: [Link]

  • PubChem. (n.d.). Methyl alpha-D-xylofuranoside. National Center for Biotechnology Information. Retrieved from: [Link]

  • Wikipedia. (n.d.). Fischer glycosidation. Retrieved from: [Link]

  • SpectraBase. (n.d.). Methyl .beta.-D-xylofuranoside. Wiley-VCH GmbH. Retrieved from: [Link]

  • PubChem. (n.d.). alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl-. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Glibetic, M., & Pinto, B. M. (2009). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Carbohydrate Research, 344(12), 1407-1429. Available at: [Link]

  • Bishop, C. T., & Cooper, F. P. (1963). GLYCOSIDATION OF SUGARS: I. FORMATION OF METHYL-D-XYLOSIDES. Canadian Journal of Chemistry, 41(11), 2743-2759. Available at: [Link]

  • Chromatography Adsorbent. (n.d.). Isolation of Glycosides. Retrieved from: [Link]

  • Pritchard, D. G., & Todd, C. W. (1977). Gas chromatography of methyl glycosides as their tri-methylsilyl ethers. The methanolysis and re-N-acetylation steps. Journal of Chromatography A, 133(1), 133-9. Available at: [Link]

  • Gorin, P. A. J., & Mazurek, M. (1975). Further Studies on the Assignment of Signals in 13C Magnetic Resonance Spectra of Aldoses and Derived Methyl Glycosides. Canadian Journal of Chemistry, 53(8), 1212-1223. Available at: [Link]

  • Wikipedia. (n.d.). Xylose. Retrieved from: [Link]

  • Haese, F., et al. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Molecules, 27(19), 6265. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Why is methyl α-D-glucopyranoside preferentially formed from glucopyranose in acidic methanol?. Retrieved from: [Link]

Sources

An In-depth Technical Guide to the Determination of the Anomeric Configuration of Methyl-D-xylofuranoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Anomeric Configuration in Glycoscience

In the realm of carbohydrate chemistry, the cyclization of a linear monosaccharide, such as D-xylose, into a furanose ring structure gives rise to a new stereocenter at the carbonyl carbon (C-1).[1] This carbon is termed the anomeric carbon, and the two possible stereoisomers that differ only in the configuration at this center are known as anomers.[1] These anomers are designated as alpha (α) and beta (β). The seemingly subtle difference in the spatial orientation of the substituent at the anomeric carbon profoundly influences the molecule's three-dimensional structure, chemical reactivity, and biological function. For researchers, scientists, and drug development professionals, the unambiguous determination of the anomeric configuration of glycosides like Methyl-D-xylofuranoside is a non-negotiable aspect of structural elucidation and is paramount for ensuring the desired biological activity and specificity of carbohydrate-based therapeutics.

This in-depth guide provides a comprehensive overview of the primary analytical methods for determining the anomeric configuration of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chemical methods, offering field-proven insights and detailed experimental protocols.

The Foundational Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most accessible and widely employed technique for determining the anomeric configuration of glycosides in solution.[2][3] Both ¹H and ¹³C NMR provide a wealth of information through the analysis of chemical shifts and coupling constants.

¹H NMR Spectroscopy: A First Look at Anomeric Protons

The chemical shift of the anomeric proton (H-1) is highly sensitive to its stereochemical environment.[3] Generally, for furanosides, the anomeric proton of one anomer resonates at a different frequency compared to the other. In many cases, the α-anomeric proton appears at a lower field (higher ppm value) than the β-anomeric proton.[4] However, this is not a universally strict rule and should be used in conjunction with other data.

A more reliable indicator for furanosides can be the three-bond coupling constant between the anomeric proton and the adjacent proton (³J(H-1, H-2)). While in pyranosides this value is often distinctly different for axial-axial vs. axial-equatorial or equatorial-equatorial orientations, in the more flexible furanose ring, these values can be less straightforward. For some furanosides, a larger ³J(H-1, H-2) value (e.g., ~5 Hz) is indicative of an α-anomer, while a smaller value (e.g., ~1-2 Hz) suggests a β-anomer.[5][6] However, it's crucial to note that for some furanose systems, the ³J(H-1, H-2) values for both anomers can be very similar, making this parameter alone inconclusive.[5][7]

Causality Behind the Chemical Shift and Coupling Constant Differences: The orientation of the C1-O1 bond (the anomeric effect) and the resulting electron density distribution around H-1 and H-2 directly influence their magnetic shielding and through-bond scalar coupling. The dihedral angle between H-1 and H-2, governed by the ring's conformation, is a key determinant of the ³J(H-1, H-2) value, as described by the Karplus equation.

¹³C NMR Spectroscopy: Probing the Anomeric Carbon

¹³C NMR spectroscopy offers a more definitive and often less ambiguous method for anomeric assignment. The chemical shift of the anomeric carbon (C-1) is a key diagnostic parameter. A consistent observation is that the C-1 resonance of a 1,2-trans furanoside (e.g., methyl β-D-arabinofuranoside) is shifted downfield by approximately 5-6 ppm compared to the corresponding 1,2-cis compound (e.g., methyl α-D-arabinofuranoside).[7] In the case of this compound, the relationship between the C-2 and C-3 hydroxyl groups will influence the precise chemical shifts, but a significant difference between the α and β anomers is expected. Generally, the anomeric carbon of furanosides resonates at a lower field than that of the corresponding pyranosides.[7]

Self-Validating Approach: The combination of both ¹H and ¹³C NMR data provides a robust, self-validating system. For instance, if the ¹H NMR suggests a particular anomer based on the H-1 chemical shift, the corresponding C-1 chemical shift in the ¹³C NMR spectrum should align with the expected value for that anomer.

Table 1: Typical NMR Parameters for Anomeric Configuration Determination of Furanosides
Parameterα-Anomer (1,2-cis)β-Anomer (1,2-trans)Rationale
¹H NMR Chemical Shift (δ H-1) Often downfieldOften upfieldDeshielding/shielding effects of the aglycone and ring oxygen.
³J(H-1, H-2) Coupling Constant Can be larger (~5 Hz)Can be smaller (~1-2 Hz)Dependent on the dihedral angle between H-1 and H-2.
¹³C NMR Chemical Shift (δ C-1) UpfieldDownfield (~5-6 ppm)Steric and electronic effects of the 1,2-substituents.
Advanced NMR Technique: Nuclear Overhauser Effect (NOE) Spectroscopy

For an unequivocal assignment, particularly when chemical shifts and coupling constants are ambiguous, Nuclear Overhauser Effect (NOE) spectroscopy is an invaluable tool.[8] The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. This effect is distance-dependent (proportional to 1/r⁶, where r is the internuclear distance) and is typically observed for protons that are less than 5 Å apart.[9]

In the context of this compound, an NOE experiment can definitively establish the relative stereochemistry of the substituents on the furanose ring. For the α-anomer, the methoxy group at C-1 is cis to the hydroxyl group at C-2. Therefore, irradiation of the anomeric proton (H-1) should result in an NOE enhancement of the H-2 signal. Conversely, for the β-anomer, the methoxy group at C-1 is trans to the hydroxyl group at C-2, and a weaker or absent NOE between H-1 and H-2 would be expected. Instead, for the β-anomer, an NOE might be observed between H-1 and other protons on the same face of the ring, such as H-3 or H-5.

Workflow for NOE-based Anomeric Assignment:

NOE_Workflow cluster_0 Sample Preparation & Initial NMR cluster_1 NOE Experiment & Analysis cluster_2 Configuration Determination Prep Prepare high-purity This compound sample in deuterated solvent Acquire1D Acquire ¹H and ¹³C NMR spectra Prep->Acquire1D Assign Tentatively assign proton and carbon signals Acquire1D->Assign RunNOE Perform 1D or 2D NOE (e.g., NOESY/ROESY) experiment Assign->RunNOE IrradiateH1 Irradiate anomeric proton (H-1) RunNOE->IrradiateH1 ObserveNOE Observe NOE correlations IrradiateH1->ObserveNOE Decision Strong NOE between H-1 and H-2? ObserveNOE->Decision Alpha α-Anomer Decision->Alpha Yes Beta β-Anomer Decision->Beta No

Caption: Workflow for anomeric configuration determination using NOE.

Experimental Protocol: 1D Transient NOE Experiment
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.[10]

  • Initial ¹H NMR: Acquire a standard ¹H NMR spectrum to identify the chemical shift of the anomeric proton (H-1) and other key protons.

  • 1D NOE Acquisition:

    • Set up a 1D transient NOE or a gradient-enhanced NOE experiment.

    • Selectively irradiate the anomeric proton (H-1) with a low-power pulse for a specific mixing time. A range of mixing times should be tested to observe the build-up of the NOE.

    • Acquire the resulting spectrum.

    • A difference spectrum is typically generated by subtracting a control spectrum (where the irradiation is applied off-resonance) from the on-resonance spectrum to clearly visualize the NOE enhancements.[9]

  • Data Analysis: Analyze the difference spectrum for positive signals, which indicate NOE enhancements. A significant enhancement of the H-2 signal upon irradiation of H-1 is a strong indicator of a cis relationship and thus the α-anomeric configuration.

The Gold Standard: Single-Crystal X-ray Crystallography

While NMR spectroscopy provides invaluable information about the molecular structure in solution, single-crystal X-ray crystallography offers an unambiguous and definitive determination of the anomeric configuration in the solid state.[2][11] This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[12]

The primary challenge with this method is the requirement of a high-quality single crystal of the this compound, which can sometimes be difficult to obtain.[3] However, if suitable crystals are grown, the resulting crystal structure provides irrefutable proof of the anomeric configuration.

Workflow for X-ray Crystallography:

XRay_Workflow Crystal Grow single crystals of This compound Mount Mount a suitable crystal on a goniometer head Crystal->Mount Diffract Expose the crystal to a monochromatic X-ray beam Mount->Diffract Collect Collect diffraction data as the crystal is rotated Diffract->Collect Process Process diffraction data to obtain reflection intensities Collect->Process Solve Solve the phase problem and generate an electron density map Process->Solve Refine Build and refine the molecular model Solve->Refine Confirm Confirm anomeric configuration from the final 3D structure Refine->Confirm

Caption: Workflow for X-ray crystallography structure determination.

Chemical Methods: A Classical Approach

Before the widespread availability of modern spectroscopic techniques, chemical methods were employed to determine anomeric configurations. While less common now, they can still serve as a confirmatory tool. One such approach involves intramolecular cyclization reactions. For instance, if a suitable derivative of this compound is synthesized where a reactive group at C-5 can react with a group on the aglycone, the feasibility of this reaction can be dependent on the stereochemistry at the anomeric center.[13] For a reaction to occur, the reacting groups must be able to come into close proximity, which is dictated by the anomeric configuration.[13]

Conclusion

The determination of the anomeric configuration of this compound is a critical step in its chemical and biological characterization. A multi-faceted approach, leveraging the strengths of different analytical techniques, provides the most reliable and trustworthy results. NMR spectroscopy, particularly a combination of ¹H, ¹³C, and NOE experiments, serves as the primary and most accessible tool for elucidating the structure in solution. For an absolute and definitive confirmation, single-crystal X-ray crystallography remains the gold standard, provided that suitable crystals can be obtained. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently and accurately assign the anomeric configuration of this compound and other furanosides, ensuring the scientific integrity of their work in drug discovery and development.

References

  • Benchchem.
  • Usui, T., et al. Determination of Anomeric Configuration of Furanoside Derivatives by Carbon-13 NMR. Journal of Nutritional Science and Vitaminology, 1974.
  • Benchchem. Confirming the Anomeric Configuration of Glycosides from 6-O-(Triisopropylsilyl)
  • Zhu, Y., et al. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 2023.
  • ResearchGate. Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. PDF, 2025.
  • Zanardi, F., et al. A general method for determining the anomeric configuration of C-furanoside derivatives: a 1H nuclear magnetic resonance nuclear Overhauser effect study. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.
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  • N-Acetyl-d-allosamine (d-AllNAc) in solution: conformational analysis of its tautomers and the mechanism of the anomeric specificity of the GH84 N-acetyl-d-glucosaminidase from Clostridium perfringens. Organic & Biomolecular Chemistry, RSC Publishing, 2021.
  • Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor.
  • Australian National University NMR / EPR Facility. Guide to NOE Experiments.
  • NMR Experiments for Structure Determin
  • X-ray crystallography. Wikipedia.
  • Holme, K. R., and Hall, L. D. x Ray crystallography. Journal of the National Cancer Institute Monograph, PMC, NIH.

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An In-Depth Technical Guide to the Conformational Analysis of Methyl-D-xylofuranoside Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the principles and practices for elucidating the conformational dynamics of methyl-D-xylofuranoside in solution. By integrating foundational theory with actionable experimental protocols, this document serves as a robust resource for leveraging Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the flexible furanose ring system.

Introduction: The Challenge of Furanoside Conformational Analysis

Furanose rings, five-membered carbohydrate structures, are fundamental components of numerous biologically vital molecules, most notably as the ribose and deoxyribose scaffolds of RNA and DNA.[1] Unlike their six-membered pyranose counterparts that typically adopt stable, low-energy chair conformations, furanosides are characterized by significant conformational flexibility.[1][2] This inherent lability arises from the low energy barriers between multiple conformers, leading to a dynamic equilibrium in solution that is rapid on the NMR timescale.[1] Understanding this conformational landscape is critical, as the three-dimensional structure of these rings dictates the overall architecture and biological function of nucleic acids and other furanoside-containing glycans.[1]

This compound serves as an excellent and structurally simpler model system to explore the advanced NMR techniques required to "unmask" this dynamic behavior. This guide will detail the use of proton (¹H) NMR, focusing on three-bond scalar coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE), to quantitatively describe the conformational preferences of this molecule.

The Pseudorotation Concept: Mapping Furanose Ring Puckering

The conformation of a furanose ring is not static but exists as a continuous spectrum of interconverting shapes. This dynamic process is elegantly described by the concept of pseudorotation, introduced by Altona and Sundaralingam.[3] Any conformation can be defined by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm).

The pseudorotation wheel (Figure 1) provides a visual map of this conformational journey.[4][5] The cycle is divided into two primary hemispheres:

  • North (N-type) Conformations: Characterized by P values from -90° to +90°. In D-sugars, this region includes the C3'-endo (atom C3 is displaced from the mean plane on the same side as C5') and C2'-exo (atom C2 is displaced on the opposite side) conformers.

  • South (S-type) Conformations: Characterized by P values from +90° to +270°. This region includes the C2'-endo and C3'-exo conformers.

The ring puckers through a series of intermediate "envelope" (E) and "twist" (T) forms, where one or two atoms, respectively, are out of the plane formed by the remaining ring atoms.[6] In solution, a furanoside typically exists in a rapid equilibrium between a dominant N-type and a dominant S-type conformer.[7] The goal of NMR analysis is to determine the precise nature of these dominant conformers and their relative populations.

Caption: The pseudorotational wheel for a D-aldofuranose ring.

NMR Principles for Conformational Elucidation

Three-Bond Coupling Constants (³JHH) and the Karplus Relationship

The primary source of quantitative conformational information comes from the analysis of three-bond proton-proton coupling constants (³JHH).[8] These through-bond interactions are exquisitely sensitive to the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation.[9][10]

J(φ) = Acos²φ + Bcosφ + C

The parameters A, B, and C are empirically derived, but the fundamental relationship holds: a large J-value (typically 8-10 Hz) corresponds to a dihedral angle near 0° (syn-periplanar) or 180° (anti-periplanar), while a small J-value (0-2 Hz) indicates a dihedral angle near 90° (gauche).[9]

For furanose rings, specific coupling constants are particularly informative:

  • J1,2 and J3,4: These are highly sensitive to the N/S equilibrium. In N-type conformers, the H1-C1-C2-H2 dihedral angle is close to 90°, resulting in a small J1,2. Conversely, in S-type conformers, this angle approaches 150-160°, leading to a large J1,2. The opposite trend is generally observed for J3,4.

  • J2,3: This coupling is also conformationally dependent but often shows less dramatic variation between the N and S states compared to J1,2 and J3,4.

Since the ring is in rapid equilibrium, the measured J-values are a weighted average of the values for the individual N and S conformers:

Jobs = XNJN + XSJS

Where XN and XS are the mole fractions of the North and South conformers, respectively.

Nuclear Overhauser Effect (NOE) for Through-Space Proximities

While J-couplings provide information about bond torsions, the NOE provides crucial data on through-space distances between protons. The NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are directly bonded.[11]

In the context of this compound, NOE data, typically acquired using a 2D NOESY or ROESY experiment, can validate conformational assignments. For instance:

  • N-type (C3'-endo) Conformation: Protons H1' and H4' are brought into closer proximity, which should result in a measurable H1'-H4' NOE cross-peak.

  • S-type (C2'-endo) Conformation: Protons H1' and H2' are closer, while the distance between H1' and H4' increases.

Comparing the relative intensities of key NOE cross-peaks provides qualitative or semi-quantitative distance restraints that complement the J-coupling analysis.[12]

Experimental and Analytical Workflow

The successful conformational analysis of this compound hinges on a meticulous experimental and data processing workflow.

Workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase SamplePrep Sample Preparation (Solvent, Concentration) DataAcq NMR Data Acquisition (1D ¹H, 2D COSY, 2D NOESY/ROESY) SamplePrep->DataAcq Processing Data Processing (Phasing, Baseline Correction) DataAcq->Processing Assignment Spectral Assignment (Using COSY) Processing->Assignment Extraction Parameter Extraction (J-couplings, NOE volumes) Assignment->Extraction Modeling Conformational Modeling (PSEUROT Analysis) Extraction->Modeling Conclusion Determination of N/S Equilibrium Modeling->Conclusion

Sources

physical and chemical properties of Methyl-α-D-xylofuranoside

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl-α-D-xylofuranoside: Properties, Reactivity, and Experimental Considerations

Introduction

Methyl-α-D-xylofuranoside is a methylated derivative of the five-carbon sugar D-xylose, distinguished by its furanose ring structure—a five-membered ring analogous to furan. As a glycoside, it possesses a methoxy group at the anomeric carbon (C1), which imparts specific chemical properties and stability compared to the free sugar. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and key chemical transformations, offering valuable insights for researchers in carbohydrate chemistry, drug discovery, and glycobiology. Its structure is of interest in the synthesis of various biologically active molecules, including analogues of natural products.[1]

The fundamental structure of Methyl-α-D-xylofuranoside is depicted below:

structure O4 O C4 C4 O4->C4 C1 C1 C1->O4 OCH3 OCH₃ C1->OCH3 C2 C2 C2->C1 OH2 OH C2->OH2 C3 C3 C3->C2 OH3 OH C3->OH3 C4->C3 C5 C5 C4->C5 OH5 CH₂OH C5->OH5 H1 H H2 H H3 H H4 H

Caption: Haworth projection of Methyl-α-D-xylofuranoside.

Part 1: Core Physicochemical Properties

The physical characteristics of Methyl-α-D-xylofuranoside are fundamental to its handling, purification, and application in synthetic chemistry. These properties are summarized in the table below.

PropertyValueSource
IUPAC Name (2R,3R,4R,5S)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol[2]
CAS Number 1824-96-0[2]
Molecular Formula C₆H₁₂O₅[2][3]
Molecular Weight 164.16 g/mol [2][3]
Appearance White crystalline powder[4]
Melting Point 166-171 °C[4][5]
Solubility Soluble in water[6]
XLogP3 -1.6[3]

Part 2: Spectroscopic and Analytical Data

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of Methyl-α-D-xylofuranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the anomeric proton (H1), the methoxy group protons, and the protons on the furanose ring and the hydroxymethyl group. The coupling constants between adjacent protons are crucial for determining the stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for each of the six carbon atoms. The chemical shift of the anomeric carbon (C1) is particularly informative for confirming the furanose form and the anomeric configuration.[2][7] The anomer with cis-oriented O1 and O2 groups typically shows a C1 signal upfield compared to the trans anomer.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

  • GC-MS: Gas chromatography-mass spectrometry is a common technique for analyzing volatile derivatives of the compound.[2]

  • Fragmentation: Common fragmentation patterns for methyl 5-deoxy-xylofuranosides include the loss of the C1 methoxyl group and fragmentation of the furanose ring.[8] While a molecular ion peak may not always be observed, characteristic fragment ions can provide strong evidence for the compound's structure.[8]

Part 3: Chemical Properties and Reactivity

The chemical behavior of Methyl-α-D-xylofuranoside is dictated by the glycosidic bond and the hydroxyl groups.

Hydrolysis of the Glycosidic Bond

The methyl glycoside is stable under basic conditions but can be hydrolyzed under acidic conditions to yield D-xylose and methanol. This reaction proceeds via protonation of the glycosidic oxygen, followed by the departure of methanol and the formation of a carbocation intermediate, which is then attacked by water.[9]

hydrolysis A Methyl-α-D-xylofuranoside B Protonation of Glycosidic Oxygen A->B + H⁺ C Loss of Methanol & Formation of Oxocarbenium Ion B->C D Nucleophilic Attack by Water C->D + H₂O E D-Xylose + Methanol D->E - H⁺

Caption: Acid-catalyzed hydrolysis of Methyl-α-D-xylofuranoside.

Oxidation

The primary and secondary hydroxyl groups of Methyl-α-D-xylofuranoside can be oxidized using various reagents. For instance, TEMPO-mediated oxidation typically selectively oxidizes the primary C5 hydroxyl group.[10] Other methods, such as those involving palladium catalysis, can show a preference for the oxidation of secondary hydroxyl groups.[10][11]

Derivatization Reactions

The hydroxyl groups are common sites for derivatization, which is often necessary for protecting the hydroxyls during a multi-step synthesis or for enhancing volatility for analytical purposes.

  • Acetylation: Reaction with acetic anhydride in the presence of a base like pyridine converts the hydroxyl groups to acetate esters.

  • Methylation: Further methylation of the free hydroxyl groups can be achieved using reagents like methyl iodide in the presence of a strong base (e.g., sodium hydride).[12]

  • Silylation: For analytical techniques like GC-MS, the hydroxyl groups can be converted to silyl ethers using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This increases the volatility and thermal stability of the compound.[13][14]

derivatization cluster_start Methyl-α-D-xylofuranoside cluster_reactions Derivatization Pathways cluster_products Products Start HO⁻ Acetylation Acetylation (e.g., Ac₂O, Pyridine) Start->Acetylation Methylation Methylation (e.g., MeI, NaH) Start->Methylation Silylation Silylation (e.g., MSTFA) Start->Silylation Product_Ac Acetylated Derivative Acetylation->Product_Ac Product_Me Permethylated Derivative Methylation->Product_Me Product_Si Silylated Derivative Silylation->Product_Si

Caption: Key derivatization reactions of hydroxyl groups.

Part 4: Synthesis and Applications

Synthesis

A common method for the synthesis of methyl xylosides is the Fischer glycosidation of D-xylose with methanol under acidic conditions. This reaction typically produces a mixture of furanosides and pyranosides, with the furanosides forming first and then isomerizing to the more stable pyranoside forms.[15] The separation of the desired α-furanoside anomer can be a significant challenge.[8] More stereocontrolled synthetic routes have also been developed to selectively obtain α-xylofuranosides.[1]

synthesis A D-Xylose B Reaction with Methanol and Acid Catalyst A->B C Mixture of Methyl Xylosides (α/β, furanosides/pyranosides) B->C D Chromatographic Separation C->D E Pure Methyl-α-D-xylofuranoside D->E

Caption: General workflow for the synthesis of Methyl-α-D-xylofuranoside.

Applications in Research and Development
  • Synthetic Intermediate: Methyl-α-D-xylofuranoside serves as a valuable building block in the synthesis of more complex carbohydrates and glycoconjugates.

  • Drug Design: The methyl group can influence the physicochemical, pharmacodynamic, and pharmacokinetic properties of a molecule, making it a useful modification in drug design.[16] The furanose scaffold itself is a component of many biologically active nucleoside analogues.

  • Biological Probes: As a stable analogue of D-xylose, it can be used in biochemical studies to probe the active sites of enzymes that process xylose or xylo-oligosaccharides.

Part 5: Safety and Handling

According to available safety data sheets, Methyl-α-D-xylofuranoside should be handled with standard laboratory precautions.

  • General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use in a well-ventilated area.[4][17]

  • Personal Protective Equipment: Wear appropriate protective gloves, safety glasses, and a lab coat.[18][19]

  • Storage: Store in a tightly closed container in a cool, dry place.[4][17] The compound may be hygroscopic.[5]

  • First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[5][19]

References

  • Moravcova, J., et al. (1997). Enzymic Hydrolysis of Methyl 2,3-O-Acetyl-5-Deoxy-α and β-D-Xylofuranosides.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11073752, Methyl-D-xylofuranoside. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11147907, alpha-D-Xylofuranoside, methyl. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12775311, alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl-. Retrieved from [Link].

  • Schmalzbauer, M., et al. (2023). Site-Selective Electrochemical Oxidation of Glycosides.
  • Schmalzbauer, M., et al. (2023). Site-Selective Electrochemical Oxidation of Glycosides.
  • Walvoort, M. T. C., et al. (2018). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. The Journal of Organic Chemistry.
  • Moravcova, J., et al. (1997). Methyl 5-Deoxy-α and β-D-Xylofuranosides.
  • Hitz, W. D., et al. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O.
  • ResearchGate. Hoeffler's synthesis of ME from 1,2-O-isopropylidene-α-D-xylofuranose. Retrieved from [Link].

  • ChemRxiv.
  • SpectraBase. alpha-D-LYXOFURANOSIDE, METHYL - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101554, alpha-D-Xylopyranoside, methyl. Retrieved from [Link].

  • RSC Publishing (2017).
  • Argunov, D. A., et al. (2024). Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. Organic Letters.
  • PubMed Central. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century.
  • MetaSci (n.d.). Safety Data Sheet Methyl alpha-D-glucopyranoside. Retrieved from [Link].

  • Bishop, C. T., & Cooper, F. P. (1960). Glycosidation of Sugars: I. Formation of Methyl-D-Xylosides. Canadian Journal of Chemistry.
  • Cheméo. Chemical Properties of «alpha»-d-Xylofuranose (CAS 31178-70-8). Retrieved from [Link].

  • MDPI (2026).
  • Whistler, R. L., & Rowell, R. M. (1965). Preparation and Hydrolysis of Methyl 1-Thio-β-D-xylothiopyranoside. The Journal of Organic Chemistry.
  • The Bumbling Biochemist (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link].

  • Yao Xue Xue Bao (2013).
  • YouTube (2020). Statement-1 : Methyl alpha-D-fructofuranoside (I)
  • YouTube (2025).
  • Homework.Study.com. Draw the Haworth structure of methyl alpha-D-xylofuranoside. Retrieved from [Link].

  • Chemistry LibreTexts (2023). Derivatization. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 130992923, 2-O-Methyl-alpha-D-xylofuranose. Retrieved from [Link].

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stability of Methyl-D-xylofuranoside under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of Methyl-D-xylofuranoside Under Acidic Conditions

Authored by: A Senior Application Scientist

Introduction: The Furanoside Conundrum in Glycoscience

This compound, a five-membered ring pentose derivative, serves as a fundamental model compound in carbohydrate chemistry. Its stability, particularly under acidic conditions, is a critical parameter that dictates its utility and behavior in various applications, from biomass processing to the synthesis of bioactive nucleoside analogues. Unlike their six-membered pyranoside counterparts, furanosides exhibit significantly different conformational dynamics and reactivity profiles. This guide provides a comprehensive technical overview of the factors governing the acid-catalyzed hydrolysis of this compound, offering mechanistic insights, quantitative data, and validated experimental protocols for researchers, scientists, and drug development professionals.

The acid-catalyzed hydrolysis of glycosides, including this compound, is a fundamental reaction in carbohydrate chemistry. The stability of the glycosidic bond is paramount in determining the biological activity and application of these molecules. Furanosides, characterized by their five-membered ring structure, are notably less stable than the corresponding six-membered pyranosides. This inherent instability is a key consideration in their handling, storage, and application.

Mechanism of Acid-Catalyzed Hydrolysis

The cleavage of the glycosidic bond in this compound under acidic conditions is not a simple dissociation. It follows a well-established, multi-step mechanistic pathway, primarily the A-1 (unimolecular) mechanism, which is common for the hydrolysis of most glycosides.

The generally accepted mechanism for the acid-catalyzed hydrolysis of methyl glycosides involves the following key steps:

  • Rapid Protonation: The reaction is initiated by the rapid and reversible protonation of the exocyclic glycosidic oxygen atom by a hydronium ion from the acidic medium. This is a crucial activation step, as it converts the methoxy group into a better leaving group (methanol).

  • Heterolysis and Carbocation Formation: The protonated glycoside undergoes a slow, rate-determining heterolysis of the C1-O1 bond. This results in the departure of the aglycone (methanol) and the formation of a transient, cyclic oxocarbenium ion intermediate. The planarity of this intermediate helps to relieve some of the steric strain inherent in the furanosidic ring.

  • Nucleophilic Attack by Water: The oxocarbenium ion is highly electrophilic and is rapidly attacked by a water molecule from the solvent. This attack can occur from either face of the planar intermediate, leading to the formation of an anomeric mixture of the free sugar, D-xylose.

  • Deprotonation: The resulting protonated sugar quickly loses a proton to a water molecule, regenerating the hydronium ion catalyst and yielding the final D-xylose product.

The significantly lower stability of furanosides compared to pyranosides can be attributed to several factors, including greater ring strain and less favorable stereoelectronic effects in the five-membered ring system.

Visualizing the Hydrolysis Pathway

Hydrolysis_Mechanism cluster_0 Step 1: Rapid Protonation cluster_1 Step 2: Rate-Determining Step cluster_2 Step 3 & 4: Hydration & Deprotonation A This compound B Protonated Glycoside A->B + H3O+ C Oxocarbenium Ion Intermediate + Methanol B->C Slow Heterolysis D D-Xylose (anomers) C->D + H2O - H3O+ Workflow prep 1. Prepare Solutions (Glycoside Stock, Acid) equil 2. Equilibrate Acid (Set Temperature) prep->equil init 3. Initiate Reaction (Add Glycoside to Acid) equil->init sample 4. Time-Course Sampling & Quenching init->sample t = 0, 5, 10... min hplc 5. HPLC Analysis (RI Detection) sample->hplc calc 6. Data Analysis (ln[A] vs. time) hplc->calc k 7. Determine Rate Constant (k_obs) calc->k

A Technical Guide to the Solubility of Methyl-D-Xylofuranoside in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of methyl-d-xylofuranoside in various organic solvents. Moving beyond a simple compilation of data, this document is designed to equip researchers with a robust understanding of the underlying physicochemical principles governing solubility and to provide actionable protocols for determining and predicting these properties in a laboratory setting. The insights and methodologies presented herein are intended to support critical decision-making in drug development, chemical synthesis, and other research applications where precise control over solubility is paramount.

Introduction: The Significance of this compound and its Solubility

This compound, a derivative of the pentose sugar D-xylose, is a carbohydrate of significant interest in various fields, including medicinal chemistry and glycobiology. Its furanose ring, a five-membered cyclic ether, imparts distinct structural and conformational properties compared to the more common six-membered pyranose form.[1][] Understanding the solubility of this compound in organic solvents is critical for a multitude of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents is fundamental for controlling reaction kinetics, yield, and purity in synthetic transformations involving this compound.

  • Purification and Crystallization: The ability to selectively dissolve and precipitate the compound is key to achieving high purity through techniques like chromatography and recrystallization.

  • Formulation Development: In the pharmaceutical sciences, solubility in organic solvents is a crucial parameter for developing effective drug delivery systems, particularly for non-aqueous formulations.

  • Analytical Chemistry: The choice of solvent is critical for preparing samples for analysis by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide a framework for predicting its behavior in different solvent systems, and offer detailed experimental protocols for its empirical determination.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the similarity of intermolecular forces between the solute and solvent molecules. For this compound, several key factors come into play:

Physicochemical Properties of this compound

The solubility of this compound is intrinsically linked to its molecular structure. The presence of multiple hydroxyl (-OH) groups makes it a polar molecule capable of acting as both a hydrogen bond donor and acceptor. The methoxy (-OCH₃) group, while also polar, introduces a degree of lipophilicity. The furanose ring's relatively planar and less stable conformation compared to a pyranose ring can also influence its interaction with solvent molecules.[3][4]

The Role of the Solvent: Protic vs. Aprotic and Polarity

Organic solvents can be broadly classified based on their polarity and their ability to donate hydrogen bonds:

  • Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol), contain O-H or N-H bonds and can act as hydrogen bond donors. They are generally good solvents for polar molecules like this compound that can participate in hydrogen bonding.[5][6]

  • Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO) are polar but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds, although they can act as hydrogen bond acceptors.[7][8] Their ability to dissolve polar compounds is primarily due to dipole-dipole interactions.

  • Nonpolar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and are not effective at solvating polar molecules. It is expected that this compound will have very low solubility in these solvents.

Predicting Solubility: Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

  • δd: Dispersion forces (from temporary dipoles)

  • δp: Polar forces (from permanent dipoles)

  • δh: Hydrogen bonding forces

Estimated Solubility of this compound in Common Organic Solvents

While comprehensive experimental data for the solubility of this compound is not widely published, we can provide an estimated solubility profile based on its physicochemical properties and the behavior of similar glycosides. This table is intended as a guide for initial solvent screening.

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticHighStrong hydrogen bonding interactions with the hydroxyl groups of the solute.
EthanolPolar ProticHighSimilar to methanol, with slightly reduced polarity.
1-PropanolPolar ProticModerateIncreased alkyl chain length reduces overall polarity compared to methanol and ethanol.
1-ButanolPolar ProticModerate to LowFurther decrease in polarity with a longer alkyl chain.
AcetonePolar AproticModerateCan act as a hydrogen bond acceptor for the solute's hydroxyl groups.
AcetonitrilePolar AproticModerate to LowLess effective at hydrogen bond acceptance compared to acetone.
Ethyl AcetatePolar AproticLowLower polarity and weaker hydrogen bond accepting capabilities.
Tetrahydrofuran (THF)Polar AproticLowModerate polarity but limited interaction with the solute.
TolueneNonpolarVery LowMismatch in polarity and intermolecular forces.
HexaneNonpolarVery LowSignificant mismatch in polarity.

Experimental Determination of Solubility: Protocols and Methodologies

To obtain accurate solubility data, experimental determination is essential. The following are robust protocols for determining the solubility of this compound in organic solvents.

Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique (see Section 4.2).

  • Calculation: Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Analytical Quantification Techniques

The choice of analytical method will depend on the solvent and the required sensitivity.

4.2.1. Gas Chromatography (GC) after Derivatization

This method is particularly useful for analyzing carbohydrates in organic solvents.[13]

Protocol:

  • Sample Preparation: Take a known volume of the saturated solvent solution and evaporate the solvent under a stream of nitrogen.

  • Derivatization: To the dried residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane in pyridine) and heat to convert the hydroxyl groups to their more volatile trimethylsilyl (TMS) ethers.

  • GC Analysis: Inject the derivatized sample into a GC equipped with a flame ionization detector (FID).

  • Quantification: Use a calibration curve prepared from standards of derivatized this compound to determine the concentration in the original sample.

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)) can also be used.

Protocol:

  • Sample Preparation: Dilute a known volume of the saturated solvent solution with a suitable mobile phase.

  • HPLC Analysis: Inject the diluted sample onto an appropriate HPLC column (e.g., an amino or HILIC column).

  • Quantification: Determine the concentration using a calibration curve prepared from standards of this compound.

Visualizing Experimental Workflows

To aid in the practical application of these protocols, the following diagrams illustrate the key steps.

experimental_workflow cluster_shake_flask Isothermal Shake-Flask Method cluster_gc_analysis GC Analysis Workflow cluster_hplc_analysis HPLC Analysis Workflow sf1 Add excess solute to solvent sf2 Equilibrate at constant temperature sf1->sf2 sf3 Allow solid to settle sf2->sf3 sf4 Withdraw supernatant sf3->sf4 gc1 Evaporate solvent sf4->gc1 Sample for GC hplc1 Dilute with mobile phase sf4->hplc1 Sample for HPLC gc2 Derivatize with silylating agent gc1->gc2 gc3 Inject into GC-FID gc2->gc3 gc4 Quantify using calibration curve gc3->gc4 hplc2 Inject into HPLC-RID/ELSD hplc1->hplc2 hplc3 Quantify using calibration curve hplc2->hplc3

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl-β-D-xylofuranoside by NMR

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for Methyl-β-D-xylofuranoside, a key monosaccharide derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the experimental protocols, data interpretation, and structural elucidation of this furanoside, grounding all claims in authoritative scientific literature.

Introduction: The Significance of Methyl-β-D-xylofuranoside and NMR-based Structural Verification

Methyl-β-D-xylofuranoside is a methylated derivative of the five-carbon sugar xylose, locked in a furanose (five-membered ring) form with a β-anomeric configuration. Its structure is a fundamental motif in various biologically important molecules. The precise characterization of its three-dimensional structure is paramount for understanding its chemical reactivity and biological function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural determination of such molecules in solution. This guide will focus on the ¹³C and ¹H NMR spectroscopic data that define the structure of Methyl-β-D-xylofuranoside.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra for carbohydrate analysis necessitates meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol outlines a robust methodology for obtaining ¹³C and ¹H NMR spectra of Methyl-β-D-xylofuranoside.

Sample Preparation
  • Analyte Purity : Ensure the Methyl-β-D-xylofuranoside sample is of high purity to avoid spectral artifacts from contaminants.

  • Solvent Selection : Deuterium oxide (D₂O) is the solvent of choice for carbohydrate NMR for several reasons.[1] It solubilizes the polar carbohydrate, and the deuterium nucleus is not observed in ¹H NMR, thus preventing a large solvent signal from obscuring the analyte's resonances.[1]

  • Concentration : For ¹³C NMR, a concentration of 50-100 mg in 0.6-0.7 mL of D₂O is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1] For ¹H NMR, a lower concentration of 5-25 mg is typically sufficient.[1]

  • Internal Standard : For accurate chemical shift referencing, an internal standard is crucial. Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are commonly used in D₂O, with their methyl signals set to 0.00 ppm for ¹H NMR. For ¹³C NMR in D₂O, a small amount of methanol can be added, with its resonance calibrated to 49.50 ppm.[2]

  • Sample Handling : The sample should be prepared in a clean, dry vial before being transferred to a high-quality, unscratched 5 mm NMR tube.[1] Ensure the sample is fully dissolved; vortexing or gentle heating can aid dissolution. The final sample volume in the NMR tube should be approximately 0.6-0.7 mL.[1]

NMR Instrument Parameters
  • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion, which is particularly important for resolving the often-crowded proton spectra of carbohydrates.

  • ¹³C NMR :

    • Experiment : A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer).

    • Acquisition Parameters : A sufficient number of scans (typically several thousand) is required to achieve an adequate signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended.

  • ¹H NMR :

    • Experiment : A standard one-pulse ¹H experiment (e.g., zg30).

    • Solvent Suppression : If the residual HOD signal is significant, a solvent suppression pulse sequence (e.g., presaturation) should be employed.

    • Acquisition Parameters : Typically, 16 to 64 scans are sufficient.

Spectroscopic Data and Interpretation

The following sections present the ¹³C NMR data for Methyl-β-D-xylofuranoside and a discussion of the expected ¹H NMR spectral features.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment, making this technique excellent for confirming the carbon skeleton and stereochemistry. The definitive ¹³C NMR data for Methyl-β-D-xylofuranoside in D₂O was reported by Cyr and Perlin in their seminal work on the conformations of furanosides.[3][4]

Carbon AtomChemical Shift (δ) in ppm
C-1109.5
C-279.5
C-376.5
C-483.2
C-561.8
OCH₃56.6
Table 1: ¹³C NMR Chemical Shifts for Methyl-β-D-xylofuranoside in D₂O. Data sourced from Cyr, N., & Perlin, A. S. (1979).[3][4]

Interpretation of the ¹³C NMR Spectrum:

  • Anomeric Carbon (C-1) : The signal at 109.5 ppm is characteristic of an anomeric carbon in a furanoside ring. Its downfield shift is due to its attachment to two oxygen atoms.

  • Ring Carbons (C-2, C-3, C-4) : The signals at 79.5, 76.5, and 83.2 ppm correspond to the carbons within the furanose ring, each bearing a hydroxyl group.

  • Exocyclic Carbon (C-5) : The signal at 61.8 ppm is assigned to the hydroxymethyl carbon, which is typically found in this upfield region for primary alcohols in carbohydrates.

  • Methoxy Carbon (OCH₃) : The signal at 56.6 ppm is characteristic of the methyl group of the glycosidic methoxy substituent.

¹H NMR Spectroscopic Data

Expected ¹H NMR Spectral Features:

  • Anomeric Proton (H-1) : This is typically the most downfield of the ring protons, expected to appear as a singlet or a narrow doublet. For β-furanosides, the coupling constant between H-1 and H-2 (³JH1,H2) is generally small (0–2 Hz) due to the trans relationship of these protons.[4][5]

  • Ring Protons (H-2, H-3, H-4) : These protons would likely resonate in the range of 3.5-4.5 ppm. Their signals would be complex multiplets due to scalar coupling with neighboring protons.

  • Exocyclic Protons (H-5, H-5') : The two diastereotopic protons on C-5 would also be found in the 3.5-4.5 ppm region, appearing as a complex multiplet.

  • Methoxy Protons (OCH₃) : A sharp singlet, integrating to three protons, would be expected around 3.4 ppm.

Workflow for NMR-based Structural Elucidation

The process of characterizing a carbohydrate like Methyl-β-D-xylofuranoside by NMR follows a logical workflow, from sample preparation to final data analysis and interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Interpretation Sample Pure Methyl-β-D-xylofuranoside Dissolve Dissolution in Vial Sample->Dissolve Solvent D₂O with Internal Standard Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer High-Field NMR Spectrometer Transfer->Spectrometer LockShim Locking and Shimming Spectrometer->LockShim Acquire1D Acquire ¹H and ¹³C Spectra LockShim->Acquire1D Processing Fourier Transform & Phasing Acquire1D->Processing Reference Chemical Shift Referencing Processing->Reference Integration Peak Integration (¹H) Reference->Integration Assignment Peak Assignment Integration->Assignment Structure Structure Verification Assignment->Structure Conformation Conformational Insights Structure->Conformation

Caption: Workflow for the NMR spectroscopic analysis of Methyl-β-D-xylofuranoside.

Conclusion

This technical guide has provided a detailed overview of the NMR spectroscopic characterization of Methyl-β-D-xylofuranoside. The ¹³C NMR data, supported by primary literature, offers a definitive fingerprint of the molecule's carbon framework and stereochemistry. While a complete experimental ¹H NMR dataset is not currently available, the expected spectral characteristics have been outlined based on established principles. The provided experimental protocol and workflow serve as a reliable guide for researchers aiming to perform similar analyses. The rigorous application of NMR spectroscopy is indispensable for the structural verification of carbohydrates, ensuring data integrity in chemical and biological research.

References

  • Cyr, N., & Perlin, A. S. (1979). The conformations of furanosides. A 13C nuclear magnetic resonance study. Canadian Journal of Chemistry, 57(19), 2504–2511. [Link]

  • Polysaccharides of Salsola passerina: Extraction, Structural Characterization and Antioxidant Activity. (2021). PMC. [Link]

  • Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. (2022). ACS Omega. [Link]

  • Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. (2022). PMC. [Link]

  • Calculation of NMR Chemical Shifts and Spin−Spin Coupling Constants in the Monosaccharide Methyl-β-d-xylopyranoside Using a Density Functional Theory Approach. (2002). ACS Publications. [Link]

  • Methyl.beta.-D-xylofuranoside - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • NMR Sample Preparation. (2013). Chemical Instrumentation Facility, Iowa State University. [Link]

  • 1H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of H-Shift Increments. (2007). ResearchGate. [Link]

  • alpha-D-Xylopyranoside, methyl | C6H12O5 | CID 101554. PubChem. [Link]

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Introduction: The Synthetic Challenge and Strategic Importance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl-D-xylofuranoside from D-xylose

Methyl-D-xylofuranosides are valuable synthetic intermediates in carbohydrate chemistry, serving as precursors for the synthesis of biologically active molecules, including 5-modified xylofuranosides and 5'-modified xylonucleosides.[1] Their synthesis from the readily available D-xylose presents a classic chemical challenge rooted in the inherent reactivity of monosaccharides. The primary method, the Fischer-Speier glycosidation, is an equilibrium process that typically yields a complex mixture of isomers, including both furanosides (five-membered rings) and the thermodynamically more stable pyranosides (six-membered rings), as well as their respective α and β anomers.[2][3]

This guide provides a detailed examination of the synthesis of this compound from D-xylose, focusing on the mechanistic principles that govern the reaction, strategies for controlling product distribution, and robust protocols for isolation and characterization. As a senior application scientist, the emphasis here is not merely on the procedural steps, but on the underlying causality—the "why" behind the "how"—to empower researchers to rationally design and optimize their synthetic strategies.

Part 1: The Fischer Glycosidation - A Tale of Two Products

The reaction of D-xylose with methanol in the presence of an acid catalyst is the most direct route to methyl xylosides.[2] The process is governed by a delicate interplay between reaction kinetics and thermodynamics, which dictates the ratio of furanoside to pyranoside products.

Mechanism of Acid-Catalyzed Glycosidation

The reaction proceeds via the formation of a key intermediate: a cyclic oxocarbenium ion. The mechanism can be outlined as follows:

  • Protonation: The hemiacetal hydroxyl group at the anomeric carbon (C1) of D-xylose is protonated by the acid catalyst.

  • Water Elimination: The protonated hydroxyl group departs as a water molecule, a good leaving group, resulting in the formation of a resonance-stabilized oxocarbenium ion. This ion can exist in equilibrium between the five-membered (furanosyl) and six-membered (pyranosyl) ring forms.

  • Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the electrophilic anomeric carbon of the oxocarbenium ion. This attack can occur from two faces (α or β), leading to the formation of anomeric glycosides.

  • Deprotonation: The resulting oxonium ion is deprotonated, regenerating the acid catalyst and yielding the final methyl glycoside product.

Fischer Glycosidation Mechanism cluster_0 D-Xylose (Hemiacetal) cluster_1 Intermediate cluster_2 Products xylose D-Xylose oxocarbenium Oxocarbenium Ion (Furanosyl/Pyranosyl Equilibrium) xylose->oxocarbenium + H⁺ - H₂O furanoside Methyl Xylofuranoside (α and β anomers) oxocarbenium->furanoside + CH₃OH - H⁺ pyranoside Methyl Xylopyranoside (α and β anomers) oxocarbenium->pyranoside + CH₃OH - H⁺

Caption: Mechanism of Fischer Glycosidation.

Kinetic vs. Thermodynamic Control

A critical insight into the Fischer glycosidation is that the formation of furanosides and pyranosides follows different energetic pathways.[4][5]

  • Kinetic Products (Furanosides): The formation of methyl xylofuranosides is faster and occurs under milder conditions or shorter reaction times. They are the kinetically favored products.[3][6]

  • Thermodynamic Products (Pyranosides): Over longer reaction times, the initially formed furanosides equilibrate to the more stable pyranoside forms. The pyranosides are the thermodynamically favored products.[3][4]

This sequence of events has been established through kinetic studies, which show that the reaction proceeds through the following steps in decreasing order of velocity: (1) xylose → furanosides, (2) anomerization of furanosides, (3) furanosides → pyranosides, and (4) anomerization of pyranosides.[5][6] Therefore, to maximize the yield of the desired this compound, the reaction must be carefully controlled and stopped before significant conversion to the pyranoside form occurs.

Kinetic vs Thermodynamic Control Start D-Xylose + CH₃OH/H⁺ Kinetic Methyl Xylofuranosides (Kinetic Product) Start->Kinetic Fast (k₁) Thermodynamic Methyl Xylopyranosides (Thermodynamic Product) Start->Thermodynamic Very Slow (k₃) Kinetic->Thermodynamic Slow (k₂)

Caption: Reaction pathway illustrating product formation.

Part 2: Experimental Protocol for Kinetically Controlled Synthesis

This protocol is designed to favor the formation of methyl-D-xylofuranosides by utilizing controlled reaction conditions.

Reagent and Materials Data
Reagent/MaterialFormulaMolar Mass ( g/mol )RoleKey Properties
D-XyloseC₅H₁₀O₅150.13Starting MaterialCommercially available pentose sugar
Methanol (Anhydrous)CH₃OH32.04Reagent & SolventMust be dry to favor glycoside formation
Hydrogen Chloride (HCl)HCl36.46CatalystTypically used as a solution in methanol
Barium CarbonateBaCO₃197.34Neutralizing AgentSolid base for quenching the reaction
CeliteN/AN/AFiltration AidFacilitates removal of fine precipitates
Step-by-Step Methodology
  • Preparation of Methanolic HCl: Prepare a 0.5% (w/v) solution of hydrogen chloride in anhydrous methanol. This can be done by carefully bubbling dry HCl gas through cold, anhydrous methanol or by the careful addition of acetyl chloride to methanol.

  • Reaction Setup: Dissolve D-xylose (e.g., 2.0 g) in the prepared 0.5% methanolic HCl (e.g., 40 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Kinetic Control: Heat the reaction mixture to a controlled temperature, typically around 40-50°C.[5] Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The goal is to maximize furanoside formation, which occurs relatively quickly, before significant isomerization to pyranosides. Reaction times are typically short, often in the range of 1-4 hours.

  • Reaction Quenching: Once TLC indicates the optimal formation of the desired product, cool the reaction mixture to room temperature. Neutralize the acid catalyst by adding solid barium carbonate portion-wise until the solution is neutral (test with pH paper) and effervescence ceases.

  • Workup: Filter the mixture through a pad of Celite to remove the barium salts. Wash the filter cake with additional methanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude syrup containing a mixture of methyl xylosides.

Experimental Workflow A 1. Dissolve D-Xylose in Methanolic HCl B 2. Heat at 40-50°C (Controlled Time) A->B C 3. Monitor by TLC B->C D 4. Cool and Neutralize with BaCO₃ C->D E 5. Filter through Celite D->E F 6. Concentrate under Reduced Pressure E->F G Crude Product (Syrup) F->G

Caption: Workflow for the synthesis of methyl xylosides.

Part 3: The Crucial Step - Isolation and Purification

The crude product is a complex mixture. Separating the target this compound anomers from the other isomers is a significant challenge. Standard silica gel chromatography has been reported as unsuccessful for separating the anomers of related xylofuranosides.[7]

Protocol: Ion-Exchange Chromatography

A highly effective method for separating the anomeric mixture involves chromatography on a strong anion exchanger in its hydroxide (OH⁻) form.[7][8] This technique separates the isomers based on subtle differences in the acidity of their hydroxyl groups and their interactions with the stationary phase.

  • Column Preparation: Pack a chromatography column with a strong anion-exchange resin (e.g., Dowex 1x8) and thoroughly wash with deionized water. Convert the resin to the hydroxide form by eluting with 1 M NaOH until the eluate is strongly basic, followed by washing with deionized water until the eluate is neutral.

  • Sample Loading: Dissolve the crude syrup in a minimal amount of deionized water and load it onto the prepared column.

  • Elution: Elute the column with deionized water.

  • Fraction Collection: Collect fractions and monitor them using TLC or a refractive index detector. The different isomers will elute at different rates. Typically, the α- and β-furanosides can be successfully separated from each other and from the pyranoside isomers.[7]

  • Product Recovery: Combine the fractions containing the pure desired product and remove the solvent by lyophilization or evaporation under reduced pressure to yield the purified this compound.

Part 4: Structural Characterization by NMR Spectroscopy

Unambiguous characterization of the purified products is essential. ¹³C NMR spectroscopy is particularly powerful for distinguishing between anomers and ring isomers.

Assigning Anomeric Configuration

A well-established rule in carbohydrate NMR is used to assign the anomeric configuration of furanosides: the C1 signal of the anomer with a cis relationship between the C1-methoxy group and the C2-hydroxyl group appears upfield (at a lower ppm value) compared to the corresponding trans anomer.[7]

  • For methyl-α-D-xylofuranoside , the C1-OCH₃ and C2-OH are trans.

  • For methyl-β-D-xylofuranoside , the C1-OCH₃ and C2-OH are cis.

Therefore, the C1 signal for the β-anomer is expected to be upfield relative to the α-anomer.

Representative ¹³C NMR Chemical Shifts

The following table summarizes typical ¹³C NMR chemical shifts for methyl xylofuranosides, which are distinct from their pyranoside counterparts.

Carbon AtomMethyl-β-D-xylofuranoside (ppm)[9]General Xylofuranoside Range (ppm)General Xylopyranoside Range (ppm)[10]
C1 ~109-110~103-110~98-105
C2 ~77-78~76-82~72-76
C3 ~75-76~75-78~73-77
C4 ~81-82~80-86~69-71
C5 ~62-63~61-64~61-66
-OCH₃ ~56-57~55-58~55-58

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Conclusion

The synthesis of this compound from D-xylose is a foundational reaction in carbohydrate chemistry that beautifully illustrates the principles of kinetic versus thermodynamic control. While the Fischer glycosidation provides a direct route, success hinges on careful control of reaction conditions to favor the formation of the kinetic furanoside product. Furthermore, overcoming the challenge of isomeric purification requires advanced separation techniques, such as ion-exchange chromatography, which provides a robust solution where traditional methods fail. By understanding the mechanistic underpinnings and employing precise experimental and purification protocols, researchers can effectively access these valuable synthetic building blocks for applications in drug discovery and materials science.

References

  • Moravcová, J., Čapková, J., Staněk, J., & Raich, I. (1997). Methyl 5-Deoxy-α and β-D-Xylofuranosides. Journal of Carbohydrate Chemistry, 16(7), 1061-1072. [Link]

  • Kuzuhara, H., & Emoto, S. (1964). Studies on the d-Xylose Series: Part III. Synthesis of Methyl 2-O-Acetyl-3-O-mesyl-5-O-benzyl-d-xylofuranoside and Solvolysis of its Sulfonyl Ester. Agricultural and Biological Chemistry, 28(12), 900-907. [Link]

  • Kuzuhara, H., & Emoto, S. (1964). Studies on the D-Xylose Series Part III. Synthesis of Methyl 2-O-Acetyl-3-O-mesyl-5-O-benzyl- D-xylofuranoside and Solvolysis of. The Institute of Physical and Chemical Research, Tokyo. [Link]

  • Bishop, C. T., & Cooper, F. P. (1962). Glycosidation of Sugars: I. Formation of Methyl-D-Xylosides. Canadian Journal of Chemistry, 40(2), 224-233. [Link]

  • Iñigo, J. S., et al. (2006). An improved regioselective preparation of methyl 2,3-di-O-acetyl-α,β-d-xylofuranoside. Carbohydrate Research, 341(10), 1699-1702. [Link]

  • SpectraBase. (n.d.). Methyl.beta.-D-xylofuranoside. Wiley. [Link]

  • Moravcová, J., et al. (1997). Methyl 5-Deoxy-α and β-D-Xylofuranosides. Journal of Carbohydrate Chemistry. [Link]

  • Rama Rao, A. V., et al. (1994). Anti-AIDS compounds: A new synthesis of β-thymidine from D-xylose. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(6), 1415-1421. [Link]

  • Smestad, T., et al. (1963). Glycosidation of sugars: II. Methanolysis of D-xylose, D-arabinose, D-lyxose and D-ribose. Canadian Journal of Chemistry, 41(10), 2394-2405. [Link]

  • Bishop, C. T., & Cooper, F. P. (1962). Glycosidation of Sugars: I. Formation of Methyl-D-Xylosides. Canadian Journal of Chemistry, 40(2), 224-233. [Link]

  • Hooton, J. C., & Serianni, A. S. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. Carbohydrate Research, 46(2), 195-200. [Link]

  • Wikipedia. (n.d.). Fischer glycosidation. [Link]

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  • SpectraBase. (n.d.). alpha-D-LYXOFURANOSIDE, METHYL. Wiley. [Link]

  • Pinto, M. F., et al. (2021). Synthesis and Exploitation of the Biological Profile of Novel Guanidino Xylofuranose Derivatives. ChemRxiv. [Link]

  • Al-Masoudi, W. A., & Al-Amery, K. K. (2014). Synthesis, purification and identification of some D-xylosides. Journal of Basrah Researches (Sciences), 40(4), 1-10. [Link]

  • CHEM 407 - Carbohydrate Chemistry. (2017). Methyl Glycoside Formation [Video]. YouTube. [Link]

  • Callam, C. S., & Lowary, T. L. (2001). A short synthesis of p-nitrophenyl α-D-xylofuranoside and β-D-arabinofuranoside employing a Mitsunobu glycosylation. ResearchGate. [Link]

  • Gorin, P. A. J., & Mazurek, M. (1975). Further Studies on the Assignment of Signals in 13C Magnetic Resonance Spectra of Aldoses and Derived Methyl Glycosides. Canadian Journal of Chemistry, 53(8), 1212-1223. [Link]

  • Schalli, M., et al. (2018). Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing. Monatshefte für Chemie - Chemical Monthly, 149, 2209–2217. [Link]

  • Kim, J. H., et al. (2014). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. Organic Letters, 16(21), 5842-5845. [Link]

  • Pinto, M. F., et al. (2021). Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential. Molecules, 26(15), 4485. [Link]

  • Pinto, M. F., et al. (2021). Synthesis and Exploitation of the Biological Profile of Novel Guanidino Xylofuranose Derivatives. ChemRxiv. [Link]

  • Dec S., et al. (2021). An Integrated Enzymatic Approach to Produce Pentyl Xylosides and Glucose/Xylose Laurate Esters From Wheat Bran. Frontiers in Chemistry, 9, 650085. [Link]

  • Names, L. D., & Schramm, V. L. (2000). Methyl glucoside hydrolysis catalyzed by beta-glucosidase. Archives of Biochemistry and Biophysics, 379(1), 116-122. [Link]

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An In-depth Technical Guide to the Investigation of Methyl-D-xylofuranoside Anomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Furanoside Anomeric Configuration in Glycoscience

In the intricate world of carbohydrate chemistry, the five-membered furanose ring, while less thermodynamically stable than its six-membered pyranose counterpart, plays a critical role in the structure and function of numerous biologically significant molecules, including nucleic acids and bacterial polysaccharides. Methyl-D-xylofuranosides, as fundamental model compounds, provide an accessible platform for studying the nuanced stereochemical and conformational properties that govern the behavior of furanosides in larger, more complex systems.

The anomeric center (C-1) of these glycosides can exist in two stereoisomeric forms: alpha (α) and beta (β). This seemingly subtle difference in the orientation of the methoxy group has profound implications for the molecule's three-dimensional structure, reactivity, and biological recognition. For researchers in drug development and glycobiology, the ability to selectively synthesize, separate, and rigorously characterize these anomers is paramount. This guide offers a comprehensive technical overview of the key methodologies for the investigation of methyl-D-xylofuranoside anomers, grounded in established chemical principles and supported by detailed experimental protocols.

Part 1: Synthesis and Stereochemical Control of Methyl-D-xylofuranosides

The synthesis of methyl-D-xylofuranosides primarily relies on the acid-catalyzed reaction of D-xylose with methanol, a classic transformation known as the Fischer glycosylation.[1] This reaction proceeds through a complex equilibrium, initially favoring the formation of the kinetically preferred furanosides before gradually converting to the more thermodynamically stable pyranosides.[2] The key to isolating the desired furanoside anomers lies in carefully controlling the reaction conditions.

The Mechanism and Rationale of Fischer Glycosylation

The Fischer glycosylation is initiated by the protonation of the anomeric hydroxyl group of the cyclic hemiacetal form of D-xylose. This is followed by the loss of water to generate a resonance-stabilized oxocarbenium ion intermediate. The subsequent nucleophilic attack by methanol on this planar intermediate can occur from either face, leading to the formation of both α and β anomers. The reaction is reversible, allowing for the interconversion of anomers and ring forms.[2][3]

The stereochemical outcome of glycosylation reactions is highly dependent on various factors, including the nature of protecting groups on the sugar backbone.[2] While the Fischer glycosylation is often performed on unprotected sugars, more advanced synthetic strategies employ participating protecting groups at the C-2 position to direct the stereoselective formation of a single anomer. However, for the direct synthesis of a mixture of this compound anomers for subsequent investigation, the Fischer method remains a straightforward and effective approach.

Experimental Protocol: Fischer Glycosylation of D-Xylose

This protocol is adapted from established procedures for the synthesis of methyl glycosides.[4][5]

Materials:

  • D-xylose

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas

  • Sodium carbonate (Na₂CO₃) or silver carbonate (Ag₂CO₃)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend D-xylose (e.g., 10 g) in anhydrous methanol (e.g., 200 mL).

  • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5% v/v) to the stirred suspension. Alternatively, bubble dry HCl gas through the methanol to achieve a concentration of approximately 1-2% (w/v) before adding the D-xylose.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction will initially form a mixture of furanosides and pyranosides, with the furanosides being the kinetic products. Shorter reaction times (e.g., 2-4 hours) will generally yield a higher proportion of the desired furanosides.

  • Neutralization: Once the desired product distribution is achieved (as determined by TLC), cool the reaction mixture to room temperature and neutralize the acid catalyst by adding solid sodium carbonate or silver carbonate portion-wise until effervescence ceases.

  • Filtration and Concentration: Filter the mixture to remove the neutralizing agent and any insoluble material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude syrup containing a mixture of this compound and methyl-D-xylopyranoside anomers.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Workflow for the Fischer Glycosylation of D-Xylose.

Part 2: Chromatographic Separation of α and β Anomers

The crude product from the Fischer glycosylation is a complex mixture. The separation of the α- and β-methyl-D-xylofuranosides from each other and from the corresponding pyranoside forms is a critical step. Column chromatography is the most common method for achieving this separation.[6]

Principles of Anomer Separation

The separation of anomers by chromatography is possible due to the subtle differences in their physical properties, which arise from their different stereochemistry. The α and β anomers have different dipole moments and abilities to interact with the stationary phase through hydrogen bonding. By selecting an appropriate stationary and mobile phase, these differences can be exploited to achieve separation. For unprotected glycosides, polar stationary phases like silica gel or cellulose are often effective.

Experimental Protocol: Column Chromatography Separation

This protocol provides a general guideline for the chromatographic separation of this compound anomers. Optimization of the solvent system may be required.

Materials:

  • Crude glycoside syrup

  • Silica gel (for column chromatography) or powdered cellulose

  • Chromatography column

  • Solvent system (e.g., a mixture of ethyl acetate and hexane, or butanol, ethanol, and water)

  • Fraction collector or test tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a chromatography column with silica gel or powdered cellulose using a slurry packing method with the chosen eluent.

  • Sample Loading: Dissolve the crude syrup in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent may be gradually increased (gradient elution) to improve separation.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector or manually in test tubes.

  • Analysis of Fractions: Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots using a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate).

  • Pooling and Concentration: Combine the fractions containing the pure α-anomer and the pure β-anomer separately. Concentrate the pooled fractions under reduced pressure to yield the isolated anomers.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Workflow for Chromatographic Separation of Anomers.

Part 3: Structural Elucidation and Conformational Analysis

Unequivocal characterization of the isolated anomers requires a combination of spectroscopic techniques and computational modeling. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the anomeric configuration and conformational preferences of glycosides in solution.

NMR Spectroscopy for Anomeric Assignment

The anomeric configuration (α or β) can be determined by analyzing key parameters in the ¹H and ¹³C NMR spectra.

  • Anomeric Proton (H-1) Chemical Shift and Coupling Constant (³JH1,H2): The chemical shift of the anomeric proton is highly sensitive to its orientation. In furanosides, the ³JH1,H2 coupling constant is particularly informative. A small coupling constant (typically < 2 Hz) is indicative of a trans relationship between H-1 and H-2, which corresponds to the β-anomer in the case of xylofuranosides. Conversely, a larger coupling constant (typically > 4 Hz) suggests a cis relationship, corresponding to the α-anomer.

  • Anomeric Carbon (C-1) Chemical Shift: The ¹³C chemical shift of the anomeric carbon is also diagnostic. Generally, the C-1 of the α-anomer resonates at a lower field (higher ppm) than the C-1 of the β-anomer.

  • Nuclear Overhauser Effect (NOE): NOE spectroscopy (NOESY or ROESY) provides information about through-space proximity of protons. For the α-anomer, an NOE is expected between the anomeric proton (H-1) and the cis-oriented protons on the same face of the ring (e.g., H-2 and H-4). For the β-anomer, NOEs may be observed between H-1 and other protons depending on the ring conformation.

Parameter Methyl α-D-xylofuranoside Methyl β-D-xylofuranoside Reference
¹H δ H-1 (ppm) ~4.98~4.85[7]
¹H ³JH1,H2 (Hz) ~4.5~1.2[7]
¹³C δ C-1 (ppm) ~109.8~103.5[7]
¹³C δ OMe (ppm) ~56.5~55.8[7]

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Conformational Analysis: Pseudorotation and the Anomeric Effect

The furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations, which can be described by the concept of pseudorotation. This conformational flexibility influences the observed NMR parameters. Computational modeling, often using Density Functional Theory (DFT), is a powerful tool for predicting the low-energy conformations of the furanose ring and for understanding the stereoelectronic effects at play.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric center to occupy an axial-like position, which is counterintuitive to steric considerations. In furanosides, the endo- and exo-anomeric effects dictate the preferred conformation of the glycosidic bond and influence the overall ring pucker.

dot graph { layout=neato; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Interplay of NMR and Computational Methods in Anomer Analysis.

Conclusion: An Integrated Approach to Anomer Investigation

The thorough investigation of this compound anomers requires a multi-faceted approach that integrates synthetic chemistry, purification science, and advanced spectroscopic and computational techniques. By carefully controlling the synthesis, meticulously separating the anomeric products, and rigorously analyzing their structure and conformation, researchers can gain valuable insights into the fundamental properties of furanosides. This knowledge is not only of academic interest but also forms the basis for the rational design of carbohydrate-based therapeutics and biomolecular probes, where precise control of stereochemistry is essential for biological activity.

References

  • Hricovíni, M., Malkina, O. L., Bízik, F., Turi Nagy, L., & Malkin, V. G. (1997). Calculation of NMR Chemical Shifts and Spin−Spin Coupling Constants in the Monosaccharide Methyl-β- d -xylopyranoside Using a Density Functional Theory Approach. The Journal of Physical Chemistry A, 101(50), 9756–9763. [Link]

  • Zhang, L., Shen, K., Taha, H. A., & Lowary, T. L. (2018). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. The Journal of Organic Chemistry, 83(15), 7659–7671. [Link]

  • Bishop, C. T., & Cooper, F. P. (1963). Glycosidation of sugars: II. Methanolysis of D-xylose, D-arabinose, D-lyxose and D-ribose. Canadian Journal of Chemistry, 41(11), 2743-2759. [Link]

  • Bishop, C. T., & Cooper, F. P. (1960). GLYCOSIDATION OF SUGARS: I. FORMATION OF METHYL-D-XYLOSIDES. Canadian Journal of Chemistry, 38(3), 388-395. [Link]

  • Wang, Y., & Woods, R. J. (2016). Insights into Furanose Solution Conformations: Beyond the Two-State Model. Journal of chemical theory and computation, 12(10), 5133–5146. [Link]

  • Taha, H. A., Richards, M. R., & Lowary, T. L. (2013). Conformational Analysis of Furanoside-Containing Mono- and Oligosaccharides. Chemical Reviews, 113(3), 1851–1876. [Link]

  • Aronow, J., Stanetty, C., Baxendale, I. R., & Mihovilovic, M. D. (2018). Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing. Monatshefte für Chemie - Chemical Monthly, 149(12), 2287–2294. [Link]

  • Gerbst, A. G., Dorokhova, E. A., Krylov, V. B., Ustyuzhanina, N. E., & Nifantiev, N. E. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 708873. [Link]

  • Helferich, B., & Schäfer, W. (1926). Glucoside, α-methyl-, d. Organic Syntheses, 6, 64. [Link]

  • Moravcová, J., Čapková, J., Staněk, J., & Raich, I. (1997). Methyl 5-Deoxy-α and β-D-Xylofuranosides. Collection of Czechoslovak Chemical Communications, 62(6), 1061-1069. [Link]

  • Gerbst, A. G., Dorokhova, E. A., Shashkov, A. S., Krylov, V. B., Ustyuzhanina, N. E., & Nifantiev, N. E. (2019). Driving Force of the Pyranoside-into-Furanoside Rearrangement. ACS Omega, 4(1), 2293–2301. [Link]

  • Walczewska-Szewc, K., Szwarc-Rzepka, K., & Błaszczak, W. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Organic & Biomolecular Chemistry, 20(40), 7951-7960. [Link]

  • Serianni, A. S., & Barker, R. (1984). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. The Journal of organic chemistry, 49(17), 3292-3300. [Link]

  • Wikipedia contributors. (2023, December 19). Anomeric effect. In Wikipedia, The Free Encyclopedia. Retrieved 03:04, January 13, 2026, from [Link]

  • Fischer, E. (1893). Ueber die Glucoside der Alkohole. Berichte der deutschen chemischen Gesellschaft, 26(3), 2400-2412. [Link]

  • Murakami, M., & Mukaiyama, T. (1984). NEW METHOD FOR THE STEREOSELECTIVE SYNTHESIS OF β-XYLOFURANOSIDE. Chemistry Letters, 13(2), 241-244. [Link]

  • SpectraBase. (n.d.). Methyl.beta.-D-xylofuranoside. Wiley-VCH GmbH. Retrieved January 13, 2026, from [Link]

  • SpectraBase. (n.d.). METHYL 3-METHYL-BETA-L-XYLOFURANOSIDE. Wiley-VCH GmbH. Retrieved January 13, 2026, from [Link]

  • Chen, Z., et al. (2025). A short synthesis of p-nitrophenyl α-D-xylofuranoside and β-D-arabinofuranoside employing a Mitsunobu glycosylation. ResearchGate. [Link]

  • Augestad, I., & Berner, E. (1954). Chromatographic Separation of Anomeric Glycosides. II. New Crystalline Methylfuranosides of Galactose, Arabinose, and Xylose. Acta Chemica Scandinavica, 8, 251-256. [Link]

  • Wikipedia contributors. (2023, May 29). Fischer glycosidation. In Wikipedia, The Free Encyclopedia. Retrieved 03:05, January 13, 2026, from [Link]

  • Sharma, G., et al. (2022). Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Topics in Current Chemistry, 380(4), 26. [Link]

  • Lopes, J. F., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of chromatography. A, 1188(1), 34–42. [Link]

  • Palazzolo, S., et al. (2021). Synthesis and Exploitation of the Biological Profile of Novel Guanidino Xylofuranose Derivatives. ChemRxiv. [Link]

  • Lopes, J. F., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34-42. [Link]

  • Mischnick, P., et al. (2009). Synthesis of Regioselectively Sulfated Xylodextrins and Crystal Structure of Sodium Methyl beta-D-xylopyranoside 4-O-sulfate Hemihydrate. Chemistry & biodiversity, 6(1), 108–122. [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Oligosaccharides Using D-Xylofuranoside Donors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenge of Furanosides

Oligosaccharides containing furanose rings, five-membered carbohydrate structures, are integral components of numerous biologically significant glycoconjugates, particularly in microbial cell walls.[1] D-Xylofuranose, a pentofuranose, is a key constituent of complex polysaccharides like lipoarabinomannan (LAM) from Mycobacterium tuberculosis, a crucial immunomodulatory molecule.[2] The synthesis of oligosaccharides containing these motifs is of paramount importance for developing diagnostic tools, therapeutic agents, and vaccines.[3][4]

However, the chemical synthesis of furanosides presents a formidable challenge, especially the stereocontrolled formation of 1,2-cis glycosidic linkages.[5][6] Unlike their more rigid pyranose (six-membered ring) counterparts, the conformational flexibility of the furanose ring complicates stereoselective glycosylations. This application note provides a detailed guide on the strategic use of D-xylofuranoside donors, starting from the stable methyl-D-xylofuranoside precursor, to achieve highly stereoselective synthesis of complex oligosaccharides. We will delve into the causality behind experimental choices, provide validated protocols, and discuss the broader applications of this chemistry.

From Stable Glycoside to Activated Glycosyl Donor: A Necessary Transformation

While this compound is a convenient starting material, its anomeric methoxy group is a poor leaving group, rendering it unsuitable for direct use as a glycosyl donor in oligosaccharide synthesis.[7] Effective glycosylation requires the conversion of the anomeric position into a highly reactive species with a good leaving group. A common and effective strategy is the preparation of a thioglycoside donor, such as a p-tolyl thioglycoside. This transformation is a critical prerequisite for successful glycosylation.

G cluster_0 Donor Synthesis Workflow Start D-Xylose or This compound P1 Protecting Group Installation (e.g., Trityl) Start->P1 Step 1 P2 Introduction of Conformational Lock (e.g., 2,3-O-Xylylene) P1->P2 Step 2 P3 Deprotection & Anomeric Functionalization P2->P3 Step 3 Donor Activated Thioglycoside Donor P3->Donor Step 4

Caption: Workflow for activating a xylofuranoside donor.

The synthesis of these activated donors often begins with D-xylose and involves a multi-step sequence of protection, functionalization, and installation of the anomeric leaving group.[2][3] The choice of protecting groups is not merely for masking reactive hydroxyls; it is a central element of the stereochemical control strategy.

The Core Challenge: Achieving α-Selectivity in Xylofuranosylation

The formation of a 1,2-cis linkage (an α-glycoside in the D-xylo series) is thermodynamically disfavored and kinetically challenging. The key to overcoming this is to rationally design a glycosyl donor that biases the reaction pathway towards the desired stereoisomer.

A highly successful approach involves installing a rigid protecting group across the C-2 and C-3 hydroxyls, such as a xylylene group.[2][3][5] This modification serves a critical purpose: it "locks" the furanose ring into a specific conformation. This conformational rigidity creates a sterically hindered β-face, forcing the incoming glycosyl acceptor to attack the electrophilic anomeric carbon from the α-face. Computational studies support the hypothesis that these xylylene-protected donors form electrophilic intermediates with a conformation that strongly favors the formation of α-glycosides, consistent with Woerpel's "inside attack" model.[2][3]

G cluster_mech Mechanism of Stereocontrol Donor Thioglycoside Donor S-Tolyl Xylylene Lock Intermediate {Electrophilic Intermediate | { Locked Conformation | β-face shielded}} Donor->Intermediate Activation (NIS/AgOTf) Product {α-Glycoside | { 1,2-cis linkage}} Intermediate->Product Acceptor Acceptor-OH Acceptor->Intermediate α-face attack (less hindered)

Sources

Application Notes and Protocols: The Strategic Use of Methyl-D-xylofuranoside in the Synthesis of Novel Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Xylo-Nucleoside Analogues in Modern Drug Discovery

Nucleoside analogues are a cornerstone of modern chemotherapy, forming the basis of numerous antiviral and anticancer agents.[1][2] These molecules mimic natural nucleosides, the building blocks of DNA and RNA, and exert their therapeutic effects by interfering with viral or cellular replication processes.[1][2] Within this critical class of compounds, nucleosides possessing the unnatural xylofuranose sugar moiety, as opposed to the natural ribose or deoxyribose, have garnered significant attention. The altered stereochemistry at the 2' or 3' position of the sugar ring in xylo-nucleosides can lead to unique biological activities, including potent antiviral efficacy against a range of pathogens.[3][4]

Methyl-D-xylofuranoside stands out as a readily available and cost-effective starting material from the chiral pool, providing a strategic entry point for the synthesis of these promising therapeutic candidates.[5][6] This guide provides an in-depth exploration of the chemical strategies and detailed protocols for leveraging this compound in the synthesis of novel nucleoside analogues.

Core Concepts and Strategic Considerations in Xylo-Nucleoside Synthesis

The synthesis of xylo-nucleoside analogues from this compound is a multi-step process that requires careful planning and execution. The key stages involve the preparation of a suitable glycosyl donor, the stereoselective coupling with a nucleobase, and subsequent deprotection.

Preparation of the Glycosyl Donor: Activating the Anomeric Center

The anomeric methyl group in this compound is not a suitable leaving group for glycosylation. Therefore, the first critical step is its conversion into a more reactive species. A common and effective strategy is the acetolysis of the methyl glycoside to form the corresponding 1-O-acetyl derivative, which can then be used directly or further converted to a glycosyl halide. Concurrently, the hydroxyl groups at the 2', 3', and 5' positions must be protected to prevent unwanted side reactions during glycosylation.

Protecting Group Strategy for the Xylose Moiety:

The choice of protecting groups for the hydroxyl functions is paramount and depends on their stability to the reaction conditions of the subsequent steps and the ease of their removal in the final stages.

  • Acyl Groups (e.g., Benzoyl, Acetyl): These are widely used due to their stability and ease of introduction. They are typically removed under basic conditions (e.g., methanolic ammonia or sodium methoxide in methanol). Benzoyl groups are generally more robust than acetyl groups.

  • Silyl Groups (e.g., TBDMS): Tert-butyldimethylsilyl (TBDMS) ethers are valuable for their selective protection of primary hydroxyls (5'-OH) and their removal under acidic conditions or with fluoride reagents (e.g., TBAF).[7]

A frequently employed intermediate is 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose , which serves as a stable and reliable glycosyl donor in Lewis acid-promoted glycosylation reactions.[8]

Glycosylation Strategies: Forging the Nucleosidic Bond

The stereoselective formation of the N-glycosidic bond between the xylofuranose donor and the nucleobase is the cornerstone of the synthesis. The Vorbruggen condensation, or silyl method, is the most widely adopted and versatile approach.[9]

The Vorbruggen Condensation (Silyl Method):

This method involves the reaction of a silylated nucleobase with a protected glycosyl donor in the presence of a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4).[8][9] The silylation of the nucleobase enhances its solubility in organic solvents and increases the nucleophilicity of the ring nitrogen atom. The reaction generally proceeds with good to excellent stereoselectivity, favoring the formation of the β-anomer due to the participation of the C2'-O-acyl group.

Logical Workflow for Xylo-Nucleoside Synthesis

G cluster_0 Preparation of Glycosyl Donor cluster_1 Nucleobase Preparation cluster_2 Glycosylation & Deprotection A This compound B Protection of Hydroxyls (e.g., Benzoylation) A->B C Activation of Anomeric Center (e.g., Acetolysis) B->C D Protected Xylofuranosyl Donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose) C->D H Vorbruggen Condensation (Lewis Acid Catalyst, e.g., TMSOTf) D->H E Nucleobase (e.g., Uracil, Adenine) F Silylation (e.g., with HMDS, TMSCl) E->F G Silylated Nucleobase F->G G->H I Protected Nucleoside Analogue H->I J Deprotection (e.g., NaOMe/MeOH) I->J K Final Nucleoside Analogue J->K

Caption: Overall workflow for the synthesis of xylo-nucleoside analogues.

Protecting Group Strategies for Nucleobases

For nucleobases with exocyclic amino groups (adenine, guanine, cytosine), protection is often necessary to prevent N-glycosylation at these sites. Acyl groups like benzoyl (Bz) are commonly used for this purpose.

Deprotection: Unveiling the Final Product

The final step in the synthesis is the removal of all protecting groups from the sugar and the nucleobase to yield the target nucleoside analogue. This is typically achieved in a single step using a strong base, such as sodium methoxide in methanol or ammonia in methanol, which cleaves the ester linkages of the acyl protecting groups.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis of a xylo-uridine analogue. These can be adapted for other pyrimidine and purine bases with appropriate modifications.

Protocol 1: Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose

This protocol details the conversion of this compound to a suitable glycosyl donor for the Vorbruggen condensation.

Materials:

  • This compound

  • Pyridine, anhydrous

  • Benzoyl chloride

  • Acetic anhydride

  • Acetic acid

  • Sulfuric acid, concentrated

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Benzoylation: a. Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath. b. Add benzoyl chloride (3.5 eq) dropwise to the cooled solution. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Monitor the reaction by TLC until the starting material is consumed. e. Quench the reaction by slowly adding ice-water. f. Extract the product with DCM (3x). g. Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO3, and brine. h. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude methyl 2,3,5-tri-O-benzoyl-D-xylofuranoside.

  • Acetolysis: a. Dissolve the crude product from the previous step in a mixture of acetic anhydride and acetic acid. b. Cool the solution to 0 °C and add a catalytic amount of concentrated sulfuric acid dropwise. c. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. d. Carefully pour the reaction mixture into a vigorously stirred solution of ice and saturated aqueous NaHCO3 to neutralize the acid. e. Extract the product with ethyl acetate (3x). f. Wash the combined organic layers with saturated aqueous NaHCO3 and brine. g. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose as a white foam.

Scientist's Notes:

  • Causality: The benzoylation step protects the hydroxyl groups, preventing them from interfering in the subsequent glycosylation. The acetolysis step replaces the anomeric methyl group with an acetyl group, which is a better leaving group under Lewis acidic conditions.

  • Self-Validation: The purity and identity of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The characteristic anomeric proton signal in the 1H NMR spectrum will confirm the formation of the 1-O-acetyl derivative.

Protocol 2: Silylation of Uracil

This protocol describes the preparation of the silylated nucleobase required for the glycosylation reaction.

Materials:

  • Uracil

  • Hexamethyldisilazane (HMDS)

  • Trimethylsilyl chloride (TMSCl) or Ammonium Sulfate (catalytic)

  • Toluene or Acetonitrile, anhydrous

Procedure:

  • Suspend uracil (1.0 eq) in anhydrous toluene or acetonitrile.

  • Add HMDS (2.0-3.0 eq) and a catalytic amount of TMSCl or ammonium sulfate.

  • Reflux the mixture under a nitrogen atmosphere for 4-6 hours, or until the solution becomes clear.

  • Cool the reaction mixture to room temperature and evaporate the solvent and excess reagents under reduced pressure to obtain 2,4-bis(trimethylsilyloxy)pyrimidine as an oil or low-melting solid.

  • Use the silylated uracil immediately in the next step without further purification.

Scientist's Notes:

  • Causality: Silylation of the uracil hydroxyl groups increases its nucleophilicity and solubility in the aprotic solvent used for glycosylation, facilitating the reaction.

  • Self-Validation: The reaction is typically driven to completion by observing the dissolution of the solid uracil. The product is moisture-sensitive and should be handled under an inert atmosphere.

Protocol 3: Vorbruggen Glycosylation to Synthesize a Protected Xylo-Uridine Analogue

This protocol details the key coupling reaction between the activated sugar and the silylated nucleobase.

Materials:

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose (from Protocol 1)

  • Silylated uracil (from Protocol 2)

  • Anhydrous 1,2-dichloroethane (DCE) or acetonitrile

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Dissolve the protected xylofuranosyl donor (1.0 eq) and silylated uracil (1.2-1.5 eq) in anhydrous DCE or acetonitrile under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add TMSOTf (1.2-1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux (typically 60-80 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous NaHCO3.

  • Extract the product with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield 1-(2',3',5'-tri-O-benzoyl-β-D-xylofuranosyl)uracil.

Scientist's Notes:

  • Causality: TMSOTf is a powerful Lewis acid that activates the glycosyl donor by facilitating the departure of the acetate leaving group, generating an oxocarbenium ion intermediate that is then attacked by the silylated nucleobase.

  • Self-Validation: The formation of the β-nucleoside can be confirmed by 1H NMR spectroscopy by observing the coupling constant between the anomeric proton (H-1') and H-2'.

Protocol 4: Deprotection to Obtain the Final Xylo-Uridine Analogue

This protocol outlines the final step to remove the protecting groups and obtain the target nucleoside.

Materials:

  • Protected xylo-uridine (from Protocol 3)

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (NaOMe), 0.5 M solution in MeOH

  • Dowex 50 (H+ form) resin

  • Ammonia solution

Procedure:

  • Dissolve the protected nucleoside (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (catalytic to stoichiometric amount) at room temperature.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC until all starting material is consumed.

  • Neutralize the reaction mixture by adding Dowex 50 (H+ form) resin until the pH is neutral.

  • Filter off the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography (using a DCM/MeOH or similar polar solvent system) to afford the final xylo-uridine analogue.

Scientist's Notes:

  • Causality: Sodium methoxide is a strong base that catalyzes the transesterification of the benzoyl protecting groups, leading to their removal.

  • Self-Validation: The final product should be characterized by 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and comparison with literature data if available. The disappearance of the benzoyl proton signals in the 1H NMR spectrum confirms successful deprotection.

Data Presentation

Table 1: Representative Glycosylation Reactions with Various Nucleobases

NucleobaseGlycosyl DonorCatalystSolventYield (%)β:α Ratio
Uracil1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranoseTMSOTfAcetonitrile75-85>10:1
N4-Benzoylcytosine1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranoseSnCl4DCE60-70~5:1
N6-Benzoyladenine1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranoseTMSOTfAcetonitrile65-75>10:1

Visualization of the Vorbruggen Glycosylation Mechanism

G cluster_0 Donor Protected Xylofuranosyl Donor (Acyl at C1, C2) Oxocarbenium Oxocarbenium Ion Intermediate (Stabilized by C2-Acyl group) Donor->Oxocarbenium + Lewis Acid LewisAcid Lewis Acid (e.g., TMSOTf) ProtectedNucleoside β-Nucleoside Product Oxocarbenium->ProtectedNucleoside + Silylated Nucleobase (Attack from α-face) SilylatedBase Silylated Nucleobase SilylatedBase->ProtectedNucleoside

Caption: Simplified mechanism of the Vorbruggen glycosylation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of xylo-nucleoside analogues. The protocols and strategies outlined in this guide provide a robust framework for researchers to design and execute the synthesis of novel compounds with potential therapeutic applications. By understanding the underlying chemical principles and carefully controlling the reaction conditions, scientists can efficiently access these important molecules for further biological evaluation.

References

  • Bege, M., et al. (2025). European Journal of Pharmaceutical Sciences, 209, 107107.
  • De Laet, N., et al. (2023). Synthesis, antiviral activity, and computational study of β-d-xylofuranosyl nucleoside phosphonates. European Journal of Medicinal Chemistry, 255, 115379. [Link]

  • Request PDF. (n.d.). Synthesis, antiviral activity, and computational study of β-d-xylofuranosyl nucleoside phosphonates. ResearchGate. [Link]

  • Reddy, V. R., et al. (2014). Synthesis of novel xylofuranosyloxymethyl nucleosides. Oriental Journal of Chemistry, 30(2), 529-536. [Link]

  • Barman, J., et al. (2015). Xylonucleic acid: synthesis, structure, and orthogonal pairing properties. Nucleic Acids Research, 43(15), 7162–7172. [Link]

  • ChemRxiv. (n.d.). Synthesis and Exploitation of the Biological Profile of Novel Guanidino Xylofuranose Derivatives. [Link]

  • Vince, R., et al. (1987). Synthesis and Antiviral Activity of Carbocyclic Analogues of Xylofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry, 30(11), 2026-30. [Link]

  • National Institutes of Health. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. [Link]

  • PubMed. (2015). Design and Synthesis of Triazole-Linked xylo-Nucleoside Dimers. Nucleosides, Nucleotides & Nucleic Acids, 34(6), 388-99. [Link]

  • Zendy. (2025). Synthesis of Xylo‐nucleoside H ‐Phosphinates and Insights into Their Conformational Preferences Within a Chimeric Duplex. [Link]

  • Anderson, B. I., et al. (n.d.). Nucleoside Analogues: Efficient, Cost Effective, And Flexible Optimization Synthesis. University of Alberta. [Link]

  • Mustafin, A. G., et al. (n.d.). Synthesis and Modification of β-D-Xylofuranosylnucleosides. [Link]

  • American Chemical Society. (2025). Chemical synthesis of 4'-modified nucleoside analogues. ACS Fall 2025. [Link]

  • PubMed. (2017). Preparation of new β-D-xyloside- and β-D-xylobioside-based ionic liquids through chemical and/or enzymatic reactions. Carbohydrate Research, 451, 72-80. [Link]

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  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • National Library of Medicine. (n.d.). Synthesis of a cytosine nucleoside of 2-amino-2-deoxy-beta-D-xylofuranose. [Link]

  • ResearchGate. (n.d.). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. [Link]

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Navigating the Synthesis Landscape: A Guide to Protecting Group Strategies for Selective Modification of Methyl D-Xylofuranoside

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Application in Synthetic Chemistry and Drug Discovery

In the intricate world of carbohydrate chemistry, the selective modification of polyhydroxylated molecules like methyl D-xylofuranoside is a foundational challenge. The ability to precisely mask and unmask specific hydroxyl groups is paramount for the synthesis of complex carbohydrates, nucleoside analogues, and various therapeutic agents. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on effective protecting group strategies for the regioselective modification of methyl D-xylofuranoside, moving beyond a simple recitation of protocols to explain the underlying principles of reactivity that govern these transformations.

Understanding the Reactivity Landscape of Methyl D-Xylofuranoside

Methyl D-xylofuranoside presents three distinct hydroxyl groups for potential modification: the primary C5-OH and the secondary C2-OH and C3-OH. The inherent differences in their steric and electronic environments provide the basis for regioselective protection.

Generally, the primary hydroxyl group at C5 is the most reactive due to its lower steric hindrance compared to the secondary hydroxyls on the furanose ring.[1] This inherent reactivity allows for its selective protection using bulky reagents. The secondary hydroxyls at C2 and C3 are sterically more hindered and their relative reactivity can be influenced by the conformation of the furanose ring and the presence of neighboring substituents.[1] While subtle, the differentiation between the C2 and C3 hydroxyls often requires more sophisticated strategies, such as the use of temporary protecting groups or activation with organotin reagents.

dot graph "Reactivity_Hierarchy" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

C5_OH [label="C5-OH (Primary)", pos="0,2!", fillcolor="#34A853"]; C2_OH [label="C2-OH (Secondary)", pos="-1.5,0!", fillcolor="#FBBC05"]; C3_OH [label="C3-OH (Secondary)", pos="1.5,0!", fillcolor="#FBBC05"];

C5_OH -> C2_OH [label="More Reactive\n(Less Steric Hindrance)"]; C5_OH -> C3_OH [label="More Reactive\n(Less Steric Hindrance)"]; C2_OH -> C3_OH [label="Subtle Reactivity\nDifference", style=dashed]; } doto Figure 1: General reactivity hierarchy of hydroxyl groups in Methyl D-Xylofuranoside.

Strategic Protection of the C5 Hydroxyl Group

The enhanced nucleophilicity of the primary C5-OH makes it the most straightforward to selectively protect. Bulky silyl ethers and trityl ethers are the reagents of choice for this transformation.

Protocol 1: Selective Silylation of the C5-OH

Silyl ethers are versatile protecting groups due to their ease of installation, stability under a range of conditions, and mild removal.[2] For selective protection of the primary C5-OH, a sterically hindered silyl chloride such as tert-butyldimethylsilyl chloride (TBSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) is employed.

Experimental Protocol:

  • Dissolve methyl D-xylofuranoside (1.0 eq) in anhydrous pyridine or a mixture of dichloromethane (DCM) and pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add the silyl chloride (e.g., TBDPSCl, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding methanol.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield methyl 5-O-TBDPS-D-xylofuranoside.

Expert Insight: The use of a hindered base like 2,6-lutidine can sometimes improve selectivity by minimizing side reactions with the secondary hydroxyls.

Protecting GroupReagentsTypical YieldDeprotection Conditions
TBDPSTBDPSCl, Pyridine> 85%Tetrabutylammonium fluoride (TBAF) in THF
TBSTBSCl, Imidazole, DMF> 90%Acetic acid in THF/water or TBAF in THF
Trityl (Tr)Trityl chloride, Pyridine~80%Mild acid (e.g., 80% acetic acid)

Table 1: Common protecting groups for the selective modification of the C5-hydroxyl group.

Orchestrating the Protection of Secondary Hydroxyls: C2 and C3

Selectively protecting the C2 or C3 hydroxyl group, or both simultaneously, requires a more nuanced approach, often involving the formation of cyclic acetals or the use of organotin intermediates to enhance the nucleophilicity of a specific hydroxyl group.

Strategy 1: Formation of a 2,3-O-Isopropylidene Acetal

To protect both the C2 and C3 hydroxyls concurrently, the formation of a cyclic acetal, such as an isopropylidene ketal, is a highly effective strategy. This is typically achieved by reacting the parent glycoside with acetone or a ketone equivalent in the presence of an acid catalyst.

dot graph "Isopropylidene_Formation" { rankdir=LR; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

Start [label="Methyl D-Xylofuranoside"]; Reagents [label="+ Acetone\n+ Acid Catalyst", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Methyl 2,3-O-Isopropylidene-D-Xylofuranoside"];

Start -> Reagents -> Product; } doto Figure 2: Workflow for the formation of a 2,3-O-isopropylidene acetal.

Experimental Protocol: Synthesis of Methyl 2,3-O-Isopropylidene-α-D-xylofuranoside

This protocol is adapted from the synthesis of related isopropylidene-protected sugars.

  • Suspend methyl D-xylofuranoside (1.0 eq) in anhydrous acetone.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Neutralize the reaction with a solid base, such as sodium bicarbonate or an anion exchange resin.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting syrup by silica gel chromatography to afford the desired product.

Strategy 2: Tin-Mediated Selective Alkylation

Organotin reagents, such as dibutyltin oxide, can be used to activate a specific diol system, enhancing the nucleophilicity of one hydroxyl group over the other. In furanoside systems, this often leads to preferential reaction at the C2 position.

Conceptual Workflow:

  • Stannylene Acetal Formation: Reaction of methyl D-xylofuranoside with dibutyltin oxide forms a five-membered cyclic stannylene acetal across the C2 and C3 hydroxyls.

  • Regioselective Alkylation: In the presence of an alkylating agent (e.g., benzyl bromide) and a suitable catalyst, the more nucleophilic oxygen (often C2) is selectively alkylated.

Enzymatic Approaches for Unprecedented Selectivity

Biocatalysis offers a powerful tool for achieving regioselectivity that is often difficult to obtain through traditional chemical methods. Lipases, in particular, have been shown to selectively acylate or deacylate carbohydrate hydroxyl groups.

Protocol 2: Enzymatic Deacetylation for a Free C5-OH

An efficient method to obtain methyl D-xylofuranoside with free C5-OH involves the selective enzymatic deacetylation of the peracetylated starting material.

Experimental Protocol:

This protocol is based on the lipase-catalyzed alcoholysis of methyl 2,3,5-tri-O-acetyl-α,β-D-xylofuranoside.[3]

  • Dissolve methyl 2,3,5-tri-O-acetyl-α,β-D-xylofuranoside in an organic solvent such as toluene.

  • Add an alcohol, such as n-butanol, to act as the acyl acceptor.

  • Add immobilized Candida antarctica lipase B (CAL-B).

  • Incubate the mixture with shaking at a controlled temperature (e.g., 45 °C).

  • Monitor the reaction for the formation of methyl 2,3-di-O-acetyl-α,β-D-xylofuranoside.

  • Upon completion, filter off the enzyme and concentrate the filtrate.

  • Purify the product by column chromatography.

This method provides the 2,3-di-O-acetylated product, leaving the C5-OH available for further modification.[3]

Deprotection: The Final Step in the Synthetic Symphony

The choice of protecting group is intrinsically linked to its eventual removal. A well-designed synthetic strategy employs orthogonal protecting groups that can be removed under specific conditions without affecting others.

dot graph "Deprotection_Strategies" { node [shape=box, style=filled, fontcolor="#FFFFFF"]; edge [fontname="Arial"];

Silyl [label="Silyl Ethers\n(TBS, TBDPS)", fillcolor="#4285F4"]; Acetal [label="Acetals\n(Isopropylidene)", fillcolor="#EA4335"]; Benzyl [label="Benzyl Ethers", fillcolor="#34A853"];

Fluoride [label="Fluoride Source\n(TBAF)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="Acidic Conditions\n(e.g., AcOH)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrogenolysis [label="Hydrogenolysis\n(H₂, Pd/C)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Silyl -> Fluoride; Acetal -> Acid; Benzyl -> Hydrogenolysis; } doto Figure 3: Common deprotection methods for key protecting groups.

Standard Deprotection Protocols:
  • Silyl Ethers: Cleavage is most commonly achieved using a fluoride source like tetrabutylammonium fluoride (TBAF) in an aprotic solvent like tetrahydrofuran (THF).

  • Acetals: Isopropylidene groups are readily removed under mild acidic conditions, such as 80% aqueous acetic acid or a catalytic amount of a stronger acid in a protic solvent.

  • Benzyl Ethers: The robust benzyl ether is typically cleaved by catalytic hydrogenolysis (e.g., H₂ gas over palladium on carbon).

Conclusion

The selective modification of methyl D-xylofuranoside is a testament to the power and elegance of protecting group chemistry. By understanding the intrinsic reactivity of the different hydroxyl groups and judiciously selecting from the diverse arsenal of protecting groups—from sterically demanding silyl ethers to cyclic acetals and leveraging the precision of enzymatic catalysis—researchers can unlock a vast landscape of synthetic possibilities. The protocols and strategies outlined in this application note provide a solid foundation for the rational design and execution of complex synthetic routes involving this important pentofuranoside, ultimately accelerating the discovery and development of novel carbohydrate-based molecules with significant biological and therapeutic potential.

References

  • Iglesias, L. E., et al. (2012). An improved regioselective preparation of methyl 2,3-di-O-acetyl-α,β-d-xylofuranoside.
  • Doboszewski, B., & Herdewijn, P. (2008). Deoxygenation of 5-O-benzoyl-1,2-isopropylidene-3-O-imidazolylthiocarbonyl-α-d-xylofuranose using dimethyl phosphite: an efficient alternate method towards a 3′-deoxynucleoside glycosyl donor. Tetrahedron, 64(52), 11867-11871.
  • Kihlberg, J., et al. (1988). Synthetic receptor analogues: preparation and calculated conformations of the 2-deoxy, 6-O-methyl, 6-deoxy, and 6-deoxy-6-fluoro derivatives of methyl 4-O-alpha-D-galactopyranosyl-beta-D-galactopyranoside (methyl beta-D-galabioside).
  • Robina, I., et al. (2000). Relative Reactivity of Hydroxyl Groups in Monosaccharides.
  • Angyal, S. J., & Pickles, V. A. (1972). Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. Australian Journal of Chemistry, 25(8), 1695-1711.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Guo, H., & Feske, M. (2021). Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline. Organic Letters, 23(15), 5864-5869.
  • Wu, J., et al. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. International Journal of Molecular Sciences, 24(10), 8631.
  • Garegg, P. J., & Samuelsson, B. (1979). Novel reagent system for converting a vicinal diol to a deoxygenated olefin.
  • Hadad, C., et al. (2009). Synthesis of Regioselectively Sulfated Xylodextrins and Crystal Structure of Sodium Methyl beta-D-xylopyranoside 4-O-sulfate Hemihydrate.
  • Chen, J., et al. (2023). Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. Journal of Molecular Structure, 1292, 136159.
  • Taylor, C. M., & Weir, K. A. (2012). C2 hydroxyl group governs the difference in hydrolysis rates of methyl-α-D-glycero-D-guloseptanoside and methyl-β-D-glycero-D-guloseptanoside. The Journal of Organic Chemistry, 77(10), 4565-4573.
  • Lowary, T. L., & Callam, C. S. (2001). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. The Journal of Organic Chemistry, 66(18), 6074-6085.
  • PrepChem. (n.d.). Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose. Retrieved from [Link]

  • Guisán, J. M., et al. (2016). Selective Acylation of A-Ring Precursors of Vitamin D Using Enzymes in Organic Solvents. The Journal of Organic Chemistry, 81(15), 6339-6346.
  • MDPI. (2021). 2,3,5-Tri-O-benzyl-d-xylofuranose. Retrieved from [Link]

  • ResearchGate. (n.d.). Hoeffler's synthesis of ME from 1,2-O-isopropylidene-α-D-xylofuranose. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-thio-Methyl-D-xylofuranoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiosugars in Glycoscience and Drug Discovery

Thiosugars, carbohydrates in which one or more oxygen atoms have been replaced by sulfur, represent a fascinating and highly valuable class of molecules with profound implications for medicinal chemistry and chemical biology.[1][2] The substitution of oxygen with sulfur imparts unique physicochemical properties, most notably an enhanced stability towards enzymatic and chemical hydrolysis compared to their O-glycoside counterparts.[3] This increased stability makes thiosugars excellent candidates for glycomimetics, molecules that can mimic the structure of natural carbohydrates and interact with their biological targets, but with improved pharmacokinetic profiles.

5-thio-Methyl-D-xylofuranoside, the subject of this protocol, is of particular interest due to its structural relation to naturally occurring thiosugars and its potential as a building block in the synthesis of more complex bioactive molecules. For instance, the 5-thiomethyl-α-xylofuranoside (α-MTX) residue is a key component of the lipoarabinomannan (LAM) polysaccharide in the cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis.[4] As such, synthetic access to 5-thio-Methyl-D-xylofuranoside and its derivatives is crucial for the development of diagnostic tools and potential therapeutic agents targeting this devastating disease.

This document provides a detailed, step-by-step protocol for the chemical synthesis of 5-thio-Methyl-D-xylofuranoside, starting from the readily available D-xylose. The synthetic strategy is designed to be robust and accessible to researchers with a solid background in organic synthesis. We will delve into the rationale behind the choice of protecting groups and reaction conditions, providing a comprehensive guide for the successful preparation of this important thiosugar.

Synthetic Strategy Overview

The synthesis of 5-thio-Methyl-D-xylofuranoside from D-xylose necessitates a multi-step approach involving the strategic use of protecting groups to ensure regioselectivity. The overall workflow can be conceptualized as follows:

  • Furanose Ring Formation and Protection: The initial step involves the conversion of D-xylose into a derivative that locks the sugar in the desired furanose ring form. This is achieved by the formation of a 1,2-O-isopropylidene acetal, which also protects the hydroxyl groups at C-1 and C-2.

  • Activation of the C-5 Position: The primary hydroxyl group at the C-5 position is selectively activated for nucleophilic substitution by converting it into a good leaving group, a tosylate.

  • Introduction of the Thio-Methyl Group: A sulfur nucleophile, sodium thiomethoxide, is used to displace the tosylate group at C-5, thereby introducing the desired thio-methyl functionality.

  • Deprotection and Methyl Glycoside Formation: Finally, the isopropylidene protecting group is removed under acidic conditions, and the anomeric hydroxyl group is methylated to yield the target 5-thio-Methyl-D-xylofuranoside as a mixture of α and β anomers.

The following diagram illustrates the key transformations in the synthesis:

Synthesis_Workflow D_Xylose D-Xylose Protected_Xylofuranose 1,2-O-Isopropylidene-α-D-xylofuranose D_Xylose->Protected_Xylofuranose Isopropylidene Protection Tosylated_Intermediate 5-O-Tosyl-1,2-O-isopropylidene-α-D-xylofuranose Protected_Xylofuranose->Tosylated_Intermediate Tosylation Thioether_Intermediate 5-Deoxy-5-methylthio-1,2-O-isopropylidene-α-D-xylofuranose Tosylated_Intermediate->Thioether_Intermediate Thiomethylation Final_Product 5-thio-Methyl-D-xylofuranoside Thioether_Intermediate->Final_Product Deprotection & Methylation

Caption: Synthetic workflow for 5-thio-Methyl-D-xylofuranoside.

Detailed Experimental Protocols

Part 1: Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose

This initial step is critical for establishing the furanose ring structure. The reaction of D-xylose with acetone in the presence of an acid catalyst selectively protects the cis-diol at C-1 and C-2, favoring the formation of the five-membered furanose ring.

Materials:

  • D-Xylose

  • Acetone (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Magnesium Sulfate (MgSO₄, anhydrous)

  • Ammonium Hydroxide (NH₄OH) solution

  • Ethyl Acetate (EtOAc)

  • Silica Gel for column chromatography

Procedure:

  • To a suspension of D-xylose (e.g., 19.15 g, 127.5 mmol) and anhydrous MgSO₄ (30.72 g, 255.0 mmol) in anhydrous acetone (190 mL), add concentrated H₂SO₄ (1.9 mL) at room temperature with stirring.[1]

  • Stir the reaction mixture for 12 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the collected solids with acetone.

  • Neutralize the filtrate to a pH of approximately 9 with NH₄OH solution.

  • Filter the resulting suspension and concentrate the filtrate to obtain the crude bis-acetonide intermediate as an oil.

  • Suspend the crude oil in water (5 mL) and adjust the pH to 2 with 1 N HCl. Stir for 12 hours at room temperature to selectively hydrolyze the 3,5-O-isopropylidene group.

  • Neutralize the mixture to pH 7 with a 25% (w/w) K₃PO₄ solution and extract with EtOAc.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield 1,2-O-isopropylidene-α-D-xylofuranose.

Expected Yield: Approximately 52%.

Part 2: Synthesis of 5-O-Tosyl-1,2-O-isopropylidene-α-D-xylofuranose

The selective tosylation of the primary hydroxyl group at C-5 is achieved by reacting the product from Part 1 with p-toluenesulfonyl chloride (TsCl) in pyridine. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.

Materials:

  • 1,2-O-Isopropylidene-α-D-xylofuranose

  • Pyridine (anhydrous)

  • p-Toluenesulfonyl Chloride (TsCl)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,2-O-isopropylidene-α-D-xylofuranose in anhydrous pyridine at 0 °C under an inert atmosphere.

  • Slowly add p-toluenesulfonyl chloride (approximately 1.1 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water and extract the product with CH₂Cl₂.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography.

Part 3: Synthesis of 5-Deoxy-5-methylthio-1,2-O-isopropylidene-α-D-xylofuranose

This step involves a nucleophilic substitution (Sₙ2) reaction where the tosylate leaving group is displaced by the thiomethoxide anion.

Materials:

  • 5-O-Tosyl-1,2-O-isopropylidene-α-D-xylofuranose

  • Sodium Thiomethoxide (NaSMe)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether

  • Water

Procedure:

  • Dissolve 5-O-tosyl-1,2-O-isopropylidene-α-D-xylofuranose in anhydrous DMF under an inert atmosphere.

  • Add sodium thiomethoxide (approximately 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired 5-thiomethylated product.

Part 4: Synthesis of 5-thio-Methyl-D-xylofuranoside

The final step involves the removal of the isopropylidene protecting group and the formation of the methyl glycoside. This is typically achieved by treatment with a methanolic solution of a strong acid.

Materials:

  • 5-Deoxy-5-methylthio-1,2-O-isopropylidene-α-D-xylofuranose

  • Anhydrous Methanol (MeOH)

  • Amberlite IR-120 H⁺ resin or a solution of HCl in methanol

  • Triethylamine (Et₃N) or a basic resin for neutralization

Procedure:

  • Dissolve the 5-thiomethylated intermediate in anhydrous methanol.

  • Add a catalytic amount of Amberlite IR-120 H⁺ resin.[3]

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by TLC.[3]

  • Once the reaction is complete, filter off the resin and neutralize the filtrate with triethylamine or a basic resin.

  • Concentrate the solution under reduced pressure.

  • The resulting crude product, a mixture of α and β anomers of 5-thio-Methyl-D-xylofuranoside, can be purified by silica gel column chromatography.

Summary of Key Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
1,2-O-Isopropylidene-α-D-xylofuranoseC₈H₁₄O₅190.19White to off-white solid
5-O-Tosyl-1,2-O-isopropylidene-α-D-xylofuranoseC₁₅H₂₀O₇S344.38White crystalline solid
5-Deoxy-5-methylthio-1,2-O-isopropylidene-α-D-xylofuranoseC₉H₁₆O₄S220.29Colorless oil or low-melting solid
5-thio-Methyl-D-xylofuranosideC₆H₁₂O₄S180.22Colorless syrup or solid

Expected Results and Characterization

Successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor the progress of each reaction and for preliminary purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key signals to look for in the final product would be the methyl protons of the thio-methyl group (a singlet around 2.1 ppm) and the methoxy protons of the methyl glycoside (a singlet around 3.4 ppm), along with the characteristic signals of the xylofuranose ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction in Part 1Insufficient reaction time or inactive catalyst.Extend the reaction time and ensure the use of fresh, concentrated H₂SO₄. Ensure the acetone is anhydrous.
Low yield in tosylation (Part 2)Presence of water in the reaction mixture, leading to hydrolysis of TsCl.Use anhydrous pyridine and ensure the starting material is dry. Perform the reaction under an inert atmosphere.
Side reactions in thiomethylation (Part 3)Elimination reaction competing with substitution.Maintain a moderate reaction temperature. Ensure the use of a non-protic solvent like DMF.
Incomplete deprotection (Part 4)Insufficiently acidic conditions or short reaction time.Increase the amount of acidic resin or the reaction time/temperature. Monitor closely by TLC to avoid degradation of the product.
Mixture of anomers in the final productThis is expected due to the nature of the glycosylation reaction.The α and β anomers can often be separated by careful column chromatography.

Conclusion

The protocol outlined in this document provides a comprehensive and logical pathway for the synthesis of 5-thio-Methyl-D-xylofuranoside. By following these detailed steps and paying close attention to the reaction conditions and purification procedures, researchers can reliably obtain this valuable thiosugar for their studies in glycobiology and medicinal chemistry. The principles and techniques described herein are also applicable to the synthesis of other modified carbohydrates, further highlighting the versatility of this synthetic approach.

References

  • PrepChem. Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose. Available from: [Link]

  • Nagy, L., et al. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. Amino Acids, 53(2), 293-305. Available from: [Link]

  • Medy-Tox. 1,2:3,5-Di-O-isopropylidene-α-D-xylofuranose (Synonyms: Diacetone-D-xylose). Available from: [Link]

  • Gupta, S., & Gauthier, C. (2025). 1-Thiosugars: From Synthesis to Applications. Current Organic Chemistry, 29, 359-401.
  • Lowary, T. L., et al. (2018). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. The Journal of Organic Chemistry, 83(13), 7259–7276. Available from: [Link]

Sources

Application Notes and Protocols: Methyl-D-xylofuranoside in Enzymatic Glycosylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Furanosides in Glycobiology

In the intricate world of glycobiology, the five-membered furanose ring, while less common than its six-membered pyranose counterpart, holds significant biological importance. Glycoconjugates featuring furanosidic linkages are key components of the cell walls of various pathogenic organisms, including Mycobacterium tuberculosis. The unique structural and conformational properties of these sugars play critical roles in pathogen survival, virulence, and interaction with the host immune system. Methyl-D-xylofuranoside, a stable, synthetically accessible derivative of D-xylose, serves as an invaluable tool for researchers in this field. Its primary application in enzymatic glycosylation is as an acceptor molecule , enabling the synthesis of novel oligosaccharides and glycoconjugates. This allows for the detailed study of glycosyltransferases and glycosidases, enzymes that are central to the biosynthesis and modification of these vital biomolecules. These synthesized structures are crucial for developing diagnostic tools, novel therapeutics, and vaccines.

Enzymatic synthesis offers a powerful alternative to complex chemical methods for creating specific glycosidic bonds, providing unparalleled regio- and stereoselectivity under mild reaction conditions.[1] This guide provides a detailed overview of the application of this compound in enzymatic glycosylation, focusing on its use as an acceptor in transglycosylation reactions catalyzed by glycosidases and glycosynthases.

Core Concepts: Enzymatic Glycosylation Strategies

Two primary classes of enzymes are employed for creating glycosidic bonds in vitro: glycosyltransferases and glycosidases/glycosynthases.[1]

  • Glycosyltransferases (GTs): These enzymes are nature's dedicated catalysts for glycosylation. They transfer a sugar moiety from an activated donor substrate, typically a nucleotide sugar (e.g., UDP-glucose, GDP-mannose), to an acceptor molecule.[2] GTs are known for their high specificity, making them ideal for synthesizing well-defined glycan structures.

  • Glycosidases (GHs): While the natural role of these enzymes is to hydrolyze glycosidic bonds, this reaction is reversible. Under specific conditions, particularly with a high concentration of an acceptor molecule, glycosidases can catalyze the formation of new glycosidic bonds through a process called transglycosylation .[1]

  • Glycosynthases: To overcome the inherent product hydrolysis limitation of wild-type glycosidases, protein engineering has been used to create "glycosynthase" mutants. These enzymes are catalytically inactive for hydrolysis but can efficiently catalyze the formation of a glycosidic bond when provided with an activated sugar donor (e.g., a glycosyl fluoride) and an acceptor.[3]

This compound is an excellent candidate for an acceptor substrate in these enzymatic systems due to its free hydroxyl groups, which can act as nucleophiles to attack the activated donor sugar.

Application: Synthesis of a Disaccharide using a Glycosidase-Catalyzed Transglycosylation Reaction

This section outlines the use of this compound as an acceptor in a transglycosylation reaction. A common and readily available enzyme for this purpose is a β-xylosidase, which can transfer a xylose unit from a suitable donor to the acceptor.

Principle of the Reaction

A β-xylosidase, belonging to a retaining glycoside hydrolase family, will first react with a donor substrate, such as p-nitrophenyl-β-D-xylopyranoside (pNPX). In this initial step, a covalent glycosyl-enzyme intermediate is formed, and p-nitrophenol is released. In the presence of a high concentration of an acceptor (this compound), the acceptor's hydroxyl group can act as a nucleophile, attacking the anomeric carbon of the enzyme-bound xylose. This results in the formation of a new disaccharide and the regeneration of the free enzyme. This transglycosylation competes with hydrolysis, where water would be the nucleophile.

Visualizing the Workflow

Transglycosylation_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification Donor Donor Substrate (pNP-Xylopyranoside) Incubation Incubation (Controlled Temp & pH) Donor->Incubation Acceptor Acceptor (this compound) Acceptor->Incubation Enzyme β-Xylosidase Enzyme->Incubation TLC TLC Monitoring Incubation->TLC Reaction Progress HPLC HPLC Purification Incubation->HPLC Product Isolation MS_NMR Structure Verification (MS, NMR) HPLC->MS_NMR Purity & Identity

Caption: Workflow for enzymatic synthesis of a disaccharide using this compound as an acceptor.

Experimental Protocol: Transglycosylation with a Commercial β-Xylosidase

This protocol provides a general method for the synthesis of a xylo-disaccharide using this compound as an acceptor. Optimization of substrate concentrations, enzyme amount, and reaction time will be necessary for specific enzymes and desired yields.

Materials and Reagents:

  • β-Xylosidase (e.g., from Aspergillus niger, available from commercial suppliers)

  • Methyl-α/β-D-xylofuranoside (acceptor)

  • p-nitrophenyl-β-D-xylopyranoside (pNPX) (donor)

  • Sodium Phosphate Buffer (50 mM, pH 6.0)

  • Sodium Carbonate (1 M)

  • Ethyl Acetate

  • Silica Gel for column chromatography

  • TLC plates (Silica gel 60 F254)

  • HPLC system with a suitable column (e.g., C18 or an amino-based column)

  • Mass Spectrometer and NMR for product characterization

Procedure:

  • Reaction Setup:

    • In a 10 mL glass vial, dissolve this compound (e.g., 100 mg, ~0.61 mmol) and pNPX (e.g., 83 mg, ~0.31 mmol) in 5 mL of 50 mM sodium phosphate buffer (pH 6.0). The high acceptor-to-donor ratio favors transglycosylation over hydrolysis.

    • Pre-warm the solution to the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding a solution of β-xylosidase (e.g., 10 units).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Spot a small aliquot of the reaction mixture onto a TLC plate at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Develop the TLC plate in a suitable solvent system (e.g., ethyl acetate:methanol:water, 8:2:1 v/v/v).

    • Visualize the spots under UV light (for pNPX and p-nitrophenol) and by staining with a carbohydrate-active stain (e.g., ceric ammonium molybdate). The formation of a new, slower-moving spot indicates the synthesis of the disaccharide product.

  • Reaction Termination and Work-up:

    • Once the reaction has reached the desired conversion (or when the donor is consumed), terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

    • Centrifuge the mixture to pellet the denatured protein and collect the supernatant.

    • To remove the released p-nitrophenol and unreacted pNPX, perform a liquid-liquid extraction with ethyl acetate (3 x 5 mL). The desired glycoside products will remain in the aqueous phase.

  • Purification:

    • Lyophilize the aqueous phase to obtain a crude solid containing the product, unreacted acceptor, and buffer salts.

    • Purify the target disaccharide from the excess this compound and salts using silica gel column chromatography or preparative HPLC.

    • For column chromatography, a gradient of methanol in ethyl acetate is often effective.

    • For HPLC, an amino-propyl or C18 column can be used with a water/acetonitrile gradient.

  • Characterization:

    • Confirm the identity and purity of the synthesized disaccharide using High-Resolution Mass Spectrometry (HRMS) to determine the exact mass.

    • Elucidate the structure, including the position of the new glycosidic linkage and its anomeric configuration, using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC).

Quantitative Data Summary

The efficiency of the transglycosylation reaction can be evaluated based on the yield of the desired product. The table below presents hypothetical data for an optimized reaction.

ParameterValue
Enzyme β-Xylosidase from Aspergillus sp.
Donor Substrate p-nitrophenyl-β-D-xylopyranoside
Acceptor Substrate This compound
Acceptor:Donor Ratio 2:1 (molar)
Reaction pH 6.0
Temperature 37°C
Reaction Time 24 hours
Yield of Disaccharide 35-45% (based on donor)

Protocol: Glycosyltransferase Activity Assay

While the primary focus is on this compound as an acceptor in transglycosylation, it can also be used to assay the activity of specific xylosyltransferases. A common method is a coupled-enzyme assay that detects the release of the nucleotide diphosphate (e.g., UDP) from the donor sugar.[2][4]

Principle of the Assay

A xylosyltransferase transfers xylose from UDP-xylose to this compound. The UDP produced is then used in a series of coupled enzymatic reactions that ultimately generate a detectable signal (e.g., colorimetric, fluorescent, or luminescent). The rate of signal generation is proportional to the activity of the glycosyltransferase.

Visualizing the Assay Principle

GT_Assay cluster_detection Detection System UDP_Xyl UDP-Xylose GT Xylosyl- transferase UDP_Xyl->GT Acceptor This compound Acceptor->GT Product Xylosylated Product GT->Product UDP UDP GT->UDP Coupling_Enzyme Coupling Enzyme (e.g., Phosphatase) UDP->Coupling_Enzyme Signal Detectable Signal (e.g., Phosphate) Coupling_Enzyme->Signal

Caption: Principle of a coupled-enzyme assay for glycosyltransferase activity with this compound.

Procedure (using a commercial UDP-detection kit, e.g., UDP-Glo™):

  • Set up Glycosyltransferase Reaction:

    • In a well of a 96-well plate, combine the reaction buffer, UDP-xylose (donor), and this compound (acceptor) to the desired final concentrations.

    • Initiate the reaction by adding the xylosyltransferase.

    • Include controls such as "no enzyme" and "no acceptor".

    • Incubate at the optimal temperature for the enzyme for a set period (e.g., 30-60 minutes).

  • UDP Detection:

    • Following the manufacturer's instructions for the UDP detection kit, add the detection reagent to each well.[4] This reagent typically contains the enzymes required to convert UDP to a detectable signal.

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature to allow the detection reaction to proceed.

  • Data Acquisition:

    • Measure the signal (e.g., luminescence) using a plate reader.

    • The amount of UDP produced can be quantified by comparing the signal to a standard curve generated with known concentrations of UDP.

    • Enzyme activity can then be calculated and expressed in units such as pmol/min/µg.

Conclusion and Future Perspectives

This compound is a versatile and valuable tool for the enzymatic synthesis and study of furanoside-containing glycans. Its use as an acceptor substrate in transglycosylation reactions catalyzed by glycosidases and glycosynthases provides a straightforward route to novel oligosaccharides that can serve as probes for investigating the function of carbohydrate-binding proteins and enzymes. Furthermore, its application in glycosyltransferase assays facilitates the characterization of enzymes involved in the biosynthesis of biologically important glycoconjugates. The chemoenzymatic strategies described herein, which combine the precision of enzymes with the flexibility of chemical synthesis, will continue to be instrumental in advancing our understanding of the complex roles of carbohydrates in health and disease.[5]

References

  • Structural‒Kinetic Analysis of Local Wild-Type and Mutants of Thermophile GH43 Bifunctional β-D-Xylosidase/α-L-Arabinofurano. Engineered Science Publisher. (n.d.).
  • Li, L., Liu, Y., & Chen, X. (2020). Strategies for chemoenzymatic synthesis of carbohydrates. RSC Chemical Biology, 1(4), 237-253.
  • Raich, L., Borràs-Lefèvre, V., & Planas, A. (2018). Chemo-Enzymatic Synthesis of Long-Chain Oligosaccharides for Studying Xylan-Modifying Enzymes. Chemistry – A European Journal, 24(54), 14453–14461.
  • Characterization of a highly xylose tolerant β-xylosidase isolated from high temperature horse manure compost. (2019). Biotechnology for Biofuels, 12(1).
  • Pinto, B. M. (2018). Chemo-enzymatic strategies for the synthesis of oligosaccharides. University of Glasgow.
  • Wang, L. X., & Huang, W. (2009). Enzymatic transglycosylation for glycoconjugate synthesis. Current Opinion in Chemical Biology, 13(5-6), 592–600.
  • Sipponen, M. H., Heikkinen, H., & Österberg, M. (2018). Chemo-enzymatic Synthesis of Clickable Xylo-oligosaccharide Monomers from Hardwood 4-O-Methylglucuronoxylan. Aalto University.
  • Konstantinova, I. D., Esipov, R. S., Zavgorodniy, M. P., Elizarov, B. Z., Mironov, A. F., Fateev, I. V., Berzina, M. Y., Stepanova, O. S., Zatsepina, A. B., Antonov, A. O., Andronova, Y. A., Paramonov, A. S., & Kayushin, A. L. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP. International Journal of Molecular Sciences, 25(13), 7247.
  • Martin, C., Hernández, I., & de la Mata, I. (2021).
  • Bishop, C. T., & Cooper, F. P. (1962). Glycosidation of Sugars: I. Formation of Methyl-D-Xylosides. Canadian Journal of Chemistry, 40(2), 224-232.

Sources

Methyl-D-Xylofuranoside: A Versatile Chiral Precursor for the Synthesis of Novel Antiviral Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Xylofuranose Scaffolds in Antiviral Drug Discovery

The relentless challenge of viral diseases necessitates a continuous pipeline of novel therapeutic agents. Nucleoside analogues remain a cornerstone of antiviral therapy, acting as chain terminators of viral DNA or RNA synthesis. The strategic selection of the carbohydrate scaffold is paramount in defining the biological activity and pharmacological profile of these drugs. Methyl-D-xylofuranoside, a readily available derivative of D-xylose, presents a compelling starting material for the synthesis of a diverse array of nucleoside analogues. Its inherent chirality and the specific stereochemistry of its hydroxyl groups offer a unique topographical template for designing molecules that can be selectively recognized and metabolized by viral enzymes over their host-cell counterparts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key building block in the discovery and development of next-generation antiviral agents. We will delve into the rationale behind its selection, provide detailed protocols for its conversion into advanced intermediates, and outline the synthesis of a target nucleoside analogue, underscoring the practical application of this versatile precursor.

Physicochemical Properties of this compound

This compound is a stable, crystalline solid that serves as an excellent starting point for complex chemical syntheses. Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
IUPAC Name (2R,3R,4R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol
Appearance White to off-white crystalline powder
Solubility Soluble in water and polar organic solvents

Synthetic Strategy: From this compound to a Nucleoside Analogue

The overarching strategy for converting this compound into a target nucleoside analogue involves three key stages:

  • Activation of the Anomeric Center: The methyl glycoside at the anomeric position (C1) needs to be converted into a better leaving group, such as an acetate or a halide, to facilitate the subsequent glycosylation reaction.

  • Protecting Group Manipulation: The hydroxyl groups at the C2, C3, and C5 positions must be selectively protected to prevent unwanted side reactions during the synthesis. The choice of protecting groups is critical for achieving the desired regioselectivity.

  • Glycosylation with a Nucleobase: The activated and protected xylofuranose derivative is then coupled with a silylated nucleobase (e.g., uracil, cytosine, or a purine analogue) in a stereoselective manner. The Vorbrüggen glycosylation is a widely employed and robust method for this transformation.

  • Deprotection: Finally, all protecting groups are removed to yield the target nucleoside analogue.

Below is a DOT language script that visualizes this general synthetic workflow.

G A This compound B Protection of Hydroxyl Groups (C2, C3, C5) A->B e.g., TBDMSCl, Imidazole C Activation of Anomeric Center (C1) B->C e.g., Ac2O, H+ D Protected & Activated Xylofuranose C->D F Vorbrüggen Glycosylation D->F Lewis Acid Catalyst (e.g., TMSOTf) E Silylated Nucleobase E->F G Protected Nucleoside Analogue F->G H Deprotection G->H e.g., TBAF, NH3/MeOH I Final Antiviral Nucleoside Analogue H->I

Caption: General workflow for the synthesis of a nucleoside analogue.

Detailed Protocols

Protocol 1: Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose

This protocol describes the initial protection of the hydroxyl groups and the activation of the anomeric carbon of this compound. Benzoyl groups are chosen for their stability and their ability to be removed under basic conditions.

Materials:

  • This compound

  • Pyridine, anhydrous

  • Benzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Acetic anhydride

  • Acetic acid

  • Sulfuric acid, concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Benzoylation:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine (10 vol).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (3.5 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by slowly adding water.

    • Extract the mixture with DCM (3 x 10 vol).

    • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tribenzoylated product.

  • Acetolysis:

    • Dissolve the crude tribenzoylated methyl xylofuranoside in a mixture of acetic anhydride (5 vol) and acetic acid (5 vol).

    • Cool the solution to 0 °C.

    • Slowly add concentrated sulfuric acid (0.1 eq).

    • Stir the reaction at room temperature for 4 hours.

    • Pour the reaction mixture onto ice and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by silica gel column chromatography (e.g., 20% ethyl acetate in hexanes) to afford 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose as a white solid.

Protocol 2: Vorbrüggen Glycosylation with Uracil

This protocol details the crucial C-N bond formation between the activated xylofuranose derivative and a nucleobase, in this case, uracil.

Materials:

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose (from Protocol 1)

  • Uracil

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

  • Acetonitrile, anhydrous

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Silylation of Uracil:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend uracil (1.2 eq) in anhydrous acetonitrile.

    • Add a catalytic amount of ammonium sulfate.

    • Add HMDS (2.0 eq) and heat the mixture to reflux until the solution becomes clear.

    • Alternatively, for a milder silylation, suspend uracil in anhydrous acetonitrile and add BSA (2.5 eq). Stir at room temperature until a clear solution is obtained.

    • Cool the solution to room temperature.

  • Glycosylation:

    • Dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose (1.0 eq) in anhydrous acetonitrile.

    • Add this solution to the silylated uracil solution.

    • Cool the mixture to 0 °C.

    • Slowly add TMSOTf (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by silica gel column chromatography to yield the protected nucleoside, 1-(2,3,5-tri-O-benzoyl-β-D-xylofuranosyl)uracil.

Protocol 3: Deprotection to Yield the Final Nucleoside Analogue

This final step removes the protecting groups to furnish the desired xylofuranosyl nucleoside.

Materials:

  • 1-(2,3,5-tri-O-benzoyl-β-D-xylofuranosyl)uracil (from Protocol 2)

  • Methanolic ammonia (saturated at 0 °C)

  • Methanol

Procedure:

  • Dissolve the protected nucleoside (1.0 eq) in methanolic ammonia.

  • Stir the solution in a sealed pressure vessel at room temperature for 24 hours.

  • Monitor the reaction by TLC until all starting material has been consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization from methanol or by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the final product, 1-(β-D-xylofuranosyl)uracil.

Mechanism of Action and Rationale for Antiviral Activity

Nucleoside analogues exert their antiviral effect by mimicking naturally occurring nucleosides and being incorporated into the growing viral DNA or RNA chain by viral polymerases. The key to their therapeutic efficacy lies in the structural modifications that, once incorporated, lead to chain termination. In the case of xylofuranosyl nucleosides, the "up" configuration of the 3'-hydroxyl group (in contrast to the "down" configuration in natural ribonucleosides) can disrupt the proper alignment for the subsequent phosphodiester bond formation, thereby halting viral replication.

The following DOT script illustrates the proposed mechanism of action.

G A Xylofuranosyl Nucleoside Analogue B Cellular Kinases A->B Phosphorylation C Analogue Triphosphate B->C D Viral Polymerase C->D Substrate Mimicry F Incorporation into Viral Genome D->F E Viral DNA/RNA Chain E->D G Chain Termination F->G Stereochemical Hindrance at 3'-position H Inhibition of Viral Replication G->H

Application Notes and Protocols for the Synthesis and Biological Evaluation of Methyl-D-xylofuranoside Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Therapeutic Potential of Xylofuranoside Scaffolds

In the landscape of modern drug discovery, the search for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is a perpetual endeavor. Among these, carbohydrate-based structures, particularly nucleoside analogues, have historically proven to be a rich source of antiviral and anticancer drugs.[1][2] Methyl-D-xylofuranoside derivatives, which mimic the furanose sugar component of natural nucleosides, represent a promising class of compounds for biological evaluation. Their unique stereochemistry, differing from the ribose or deoxyribose found in natural nucleic acids, offers the potential for novel interactions with biological targets and mechanisms to overcome drug resistance.

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides a detailed exploration of the synthesis of this compound derivatives and outlines robust protocols for their subsequent biological evaluation. The methodologies described herein are grounded in established chemical principles and field-proven biological techniques, aiming to equip researchers with the knowledge to not only replicate these procedures but also to innovate upon them.

I. Strategic Synthesis of this compound Derivatives

The synthesis of this compound derivatives requires a strategic approach to control stereochemistry and achieve the desired modifications. Both chemical and enzymatic strategies can be employed, each with its own set of advantages and considerations.

Chemical Synthesis: A Stepwise Approach

The chemical synthesis of this compound derivatives typically commences from commercially available D-xylose and involves a series of key transformations: furanose formation, protection of hydroxyl groups, glycosylation, and functional group manipulations.

1.1.1. Formation of the Furanose Ring and Anomeric Control

The initial step involves the conversion of D-xylose, which predominantly exists in a pyranose form, to the desired furanose ring structure. This is often achieved by reacting D-xylose with methanol in the presence of an acid catalyst, which establishes a mixture of methyl furanosides and pyranosides.[3] The reaction conditions, such as temperature and acid concentration, can be optimized to favor the formation of the thermodynamically less stable but synthetically valuable furanoside isomers.[3]

1.1.2. The Critical Role of Protecting Groups

Due to the polyhydroxylated nature of carbohydrates, the strategic use of protecting groups is paramount to ensure regioselectivity in subsequent reactions.[4][5] The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal.[6][7]

  • Acetal Protecting Groups: For the protection of vicinal diols, acetonide groups (derived from acetone) are commonly employed. For instance, 1,2-O-isopropylidene-α-D-xylofuranose is a key intermediate that can be synthesized from D-xylose.[8]

  • Acyl and Silyl Protecting Groups: Hydroxyl groups can be protected as esters (e.g., acetate, benzoate) or silyl ethers (e.g., TBDMS, TIPS).[6] These groups offer varying degrees of stability and can be selectively removed, allowing for a stepwise modification of the sugar scaffold.[4]

1.1.3. Glycosylation: Forging the Key Linkage

Glycosylation is the pivotal step where the methyl xylofuranoside is coupled with a nucleobase or another desired moiety. The stereochemical outcome of this reaction (α or β anomer) is a critical determinant of the final compound's biological activity.[9] Various glycosylation methods can be employed, including the Vorbrüggen glycosylation, which utilizes a persilylated nucleobase and a Lewis acid catalyst.[8]

1.1.4. Functional Group Interconversions and Deprotection

Once the core structure is assembled, further modifications can be introduced. For example, an azide group can be introduced and subsequently reduced to an amine, which can then be guanidinylated to generate guanidino-xylofuranose derivatives.[10][11][12] The final step in the synthesis is the global deprotection of all protecting groups to yield the target this compound derivative.

Synthesis_Workflow D_Xylose D-Xylose Methyl_Xylofuranoside Methyl D-Xylofuranoside D_Xylose->Methyl_Xylofuranoside Fischer Glycosylation Protected_Xylofuranoside Protected Xylofuranoside Methyl_Xylofuranoside->Protected_Xylofuranoside Protection Glycosylated_Product Glycosylated Product Protected_Xylofuranoside->Glycosylated_Product Glycosylation Modified_Product Modified Derivative Glycosylated_Product->Modified_Product Functionalization Final_Product Final Product Modified_Product->Final_Product Deprotection Enzymatic_Synthesis cluster_transglycosylation Transglycosylation cluster_phosphorylation Phosphorylation Sugar-1-Phosphate Sugar-1-Phosphate Nucleoside Analogue Nucleoside Analogue Sugar-1-Phosphate->Nucleoside Analogue Nucleoside Phosphorylase Nucleotide Analogue Nucleotide Analogue Nucleoside Analogue->Nucleotide Analogue Kinase Nucleobase Nucleobase Nucleobase->Nucleoside Analogue ATP ATP ATP->Nucleotide Analogue Antiviral_Assay_Workflow Host_Cells Seed Host Cells Infection Infect with Virus Host_Cells->Infection Treatment Treat with Test Compounds Infection->Treatment Incubation Incubate Treatment->Incubation Quantification Quantify Viral Replication (e.g., CPE, Plaque Assay, qPCR) Incubation->Quantification Data_Analysis Determine EC₅₀ Quantification->Data_Analysis

Sources

Application Notes & Protocols: Preparation of Methyl-D-xylofuranoside-Based Affinity Chromatography Resins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity chromatography is a powerful purification technique that utilizes the specific, reversible binding interactions between a biomolecule and a ligand immobilized on a chromatographic support.[1][2] This method offers high selectivity and can achieve significant purification in a single step.[3] This document provides a detailed guide for the preparation of affinity chromatography resins based on Methyl-D-xylofuranoside, a pentose sugar derivative.[4] Such resins are particularly useful for the purification of proteins and enzymes that specifically recognize and bind to xylofuranoside moieties, such as certain glycosidases and lectins.[5][6]

The protocol herein will focus on the covalent coupling of this compound to an agarose-based resin, a commonly used matrix for affinity chromatography due to its porous nature and low non-specific binding characteristics.[7][8] Specifically, the use of epoxy-activated agarose will be detailed. This pre-activated resin allows for the stable immobilization of ligands containing hydroxyl, amino, or thiol groups under mild conditions.[9][10] The long hydrophilic spacer arm provided by the activation chemistry is particularly advantageous for the immobilization of small molecules like this compound, minimizing steric hindrance and facilitating optimal interaction with the target protein.[11][12]

Principle of the Method

The preparation of a this compound affinity resin involves a two-step process:

  • Activation of the Agarose Resin: While pre-activated resins are recommended for convenience and reproducibility, the fundamental principle involves modifying the hydroxyl groups of the agarose polymer to create reactive sites. Epoxy-activated resins, for instance, are generated by reacting agarose with reagents like 1,4-bis(2,3-epoxypropoxy)butane.[12]

  • Ligand Coupling: The hydroxyl groups of this compound act as nucleophiles, attacking the epoxy groups on the activated agarose to form a stable ether linkage. This reaction is typically carried out at an alkaline pH to facilitate the deprotonation of the hydroxyl groups on the sugar, enhancing their nucleophilicity.[12] Any remaining active epoxy groups on the resin are then "blocked" or "capped" using a small molecule like ethanolamine to prevent non-specific binding during the chromatography process.[10]

Materials and Reagents

Reagent Grade Supplier Notes
Epoxy-Activated Agarose 6BChromatographyCytiva, G-Biosciences, or equivalentSupplied as a freeze-dried powder.
Methyl-α-D-xylofuranoside≥98%Sigma-Aldrich, Carbosynth, or equivalentThe ligand to be immobilized.
Sodium Hydroxide (NaOH)ACS Reagent GradeFor adjusting the pH of the coupling buffer.
Sodium Carbonate (Na₂CO₃)ACS Reagent GradeComponent of the coupling buffer.
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeComponent of the coupling buffer.
Sodium Chloride (NaCl)ACS Reagent GradeFor use in wash buffers.
Ethanolamine≥99%For blocking unreacted epoxy groups.
Acetic Acid, GlacialACS Reagent GradeFor preparing low pH wash buffer.
Tris BaseMolecular Biology GradeFor preparing high pH wash buffer.
Hydrochloric Acid (HCl)ACS Reagent GradeFor pH adjustment.
Distilled, Deionized WaterFor all aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of Buffers and Solutions
  • Coupling Buffer (0.1 M Carbonate, pH >11):

    • Dissolve 8.4 g of sodium bicarbonate (NaHCO₃) and 10.6 g of sodium carbonate (Na₂CO₃) in 800 mL of distilled water.

    • Adjust the pH to >11 with 1 M NaOH.

    • Bring the final volume to 1 L with distilled water.

    • Rationale: A high pH is necessary to deprotonate the hydroxyl groups of the this compound, making them more reactive towards the epoxy groups on the resin.[12]

  • Blocking Buffer (1 M Ethanolamine, pH 8.0):

    • Add 60.5 mL of ethanolamine to 800 mL of distilled water.

    • Adjust the pH to 8.0 with concentrated HCl.

    • Bring the final volume to 1 L with distilled water.

  • Low pH Wash Buffer (0.1 M Acetate, 0.5 M NaCl, pH 4.0):

    • Dissolve 8.2 g of sodium acetate in 800 mL of distilled water.

    • Add 29.2 g of NaCl.

    • Adjust the pH to 4.0 with glacial acetic acid.

    • Bring the final volume to 1 L with distilled water.

  • High pH Wash Buffer (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0):

    • Dissolve 12.1 g of Tris base in 800 mL of distilled water.

    • Add 29.2 g of NaCl.

    • Adjust the pH to 8.0 with concentrated HCl.

    • Bring the final volume to 1 L with distilled water.

Protocol 2: Swelling and Washing of the Epoxy-Activated Resin
  • Weigh out the desired amount of freeze-dried epoxy-activated agarose powder. Note that 1 gram of freeze-dried powder will yield approximately 3.5 mL of final resin volume.[12]

  • Suspend the powder in a generous volume of distilled water (e.g., 200 mL per gram of powder).

  • Allow the resin to swell for at least 1 hour on a sintered glass filter, washing with several aliquots of distilled water. This step is crucial to remove additives present in the freeze-dried product.[12]

  • After swelling and washing, equilibrate the resin with the Coupling Buffer.

Protocol 3: Covalent Coupling of this compound

Coupling_Workflow Resin Swollen Epoxy-Activated Agarose Resin Mix Mix Resin and Ligand Solution Resin->Mix Ligand This compound in Coupling Buffer (pH >11) Ligand->Mix Incubate Incubate with Gentle Agitation (16h, 20-40°C) Mix->Incubate Wash_Unreacted Wash with Coupling Buffer to Remove Unreacted Ligand Incubate->Wash_Unreacted Block Add Blocking Buffer (1 M Ethanolamine, pH 8.0) Wash_Unreacted->Block Incubate_Block Incubate to Block Remaining Active Groups (4h, 40-50°C) Block->Incubate_Block Final_Wash Wash with Alternating Low and High pH Buffers Incubate_Block->Final_Wash Store Store Resin in a Suitable Buffer (e.g., PBS with 20% Ethanol) Final_Wash->Store

Caption: Workflow for coupling this compound to epoxy-activated resin.

  • Dissolve this compound in the Coupling Buffer at a concentration of at least 200 µmoles per mL of settled resin to be used.[12]

  • Mix the ligand solution with the washed and equilibrated resin in a stoppered vessel. A resin-to-buffer ratio of 1:1 is suitable.

  • Incubate the mixture for 16 hours at a temperature between 20°C and 40°C with gentle agitation (e.g., using a shaker or an end-over-end mixer). Do not use a magnetic stir bar as it can damage the agarose beads.

  • After incubation, collect the resin on a sintered glass filter and wash it thoroughly with several volumes of the Coupling Buffer to remove any unreacted this compound.

Protocol 4: Blocking of Remaining Active Groups and Final Washing
  • Transfer the washed resin to the Blocking Buffer (1 M ethanolamine, pH 8.0).

  • Incubate for at least 4 hours (or overnight) at 40°C to 50°C to ensure all remaining epoxy groups are capped.[12] This step is critical to minimize non-specific binding in subsequent chromatography applications.

  • Wash the resin extensively to remove excess blocking agent and any non-covalently bound substances. This is best achieved by alternating between low and high pH wash buffers. Perform at least three cycles of washing, where each cycle consists of:

    • A wash with the Low pH Wash Buffer (0.1 M Acetate, 0.5 M NaCl, pH 4.0).

    • A wash with the High pH Wash Buffer (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0).[12]

  • Finally, wash the resin with a neutral buffer (e.g., Phosphate Buffered Saline, pH 7.4) until the pH of the filtrate is neutral.

  • The prepared this compound affinity resin is now ready for use or storage. For short-term storage, keep the resin as a slurry in a neutral buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.

Characterization of the Affinity Resin

While a full characterization is beyond the scope of this protocol, the efficiency of the coupling reaction can be indirectly assessed. This can be achieved by measuring the concentration of the ligand in the supernatant before and after the coupling reaction using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a colorimetric assay for carbohydrates. The difference in concentration will correspond to the amount of ligand immobilized on the resin.

Application: Affinity Purification of a Xylofuranoside-Binding Protein

Purification_Workflow cluster_column Affinity Column Pack Pack Resin into Column Equilibrate Equilibrate with Binding Buffer Pack->Equilibrate Load Load Sample Containing Target Protein Equilibrate->Load Wash Wash with Binding Buffer to Remove Unbound Proteins Load->Wash Elute Elute with Elution Buffer (e.g., competitive ligand or pH change) Wash->Elute Collect Collect Purified Target Protein Fractions Elute->Collect

Caption: General workflow for affinity purification using the prepared resin.

  • Column Packing: Pack the synthesized this compound resin into a suitable chromatography column.

  • Equilibration: Equilibrate the column with a binding buffer that promotes the specific interaction between the target protein and the immobilized ligand. This is typically a buffer at a physiological pH (e.g., PBS, pH 7.4).

  • Sample Loading: Apply the crude sample containing the target protein to the column at a flow rate that allows for sufficient residence time for binding to occur.

  • Washing: Wash the column with several column volumes of the binding buffer to remove unbound and weakly bound proteins.

  • Elution: Elute the bound target protein by changing the buffer conditions to disrupt the ligand-protein interaction. This can be achieved by:

    • Competitive Elution: Including a high concentration of a competitive ligand (e.g., free D-xylose or this compound) in the elution buffer.

    • pH Change: Altering the pH of the buffer to a value that reduces the binding affinity.

    • Ionic Strength Change: Increasing the ionic strength of the buffer.

  • Regeneration: After elution, the column can be regenerated by washing with alternating high and low pH buffers, followed by re-equilibration with the binding buffer for subsequent uses.

Troubleshooting

Problem Possible Cause Solution
Low Ligand Coupling Efficiency Incorrect pH of the coupling buffer.Ensure the pH of the carbonate buffer is >11 to facilitate the reaction.
Inactive resin.Use fresh, properly stored epoxy-activated resin.
Insufficient ligand concentration.Use a molar excess of the ligand relative to the active groups on the resin.
High Non-Specific Binding Incomplete blocking of active groups.Ensure the blocking step with ethanolamine is carried out for the recommended duration and temperature.
Ionic or hydrophobic interactions.Increase the salt concentration in the binding and wash buffers (e.g., 0.15-0.5 M NaCl).
No or Poor Binding of Target Protein Incorrect binding buffer conditions.Optimize the pH and ionic strength of the binding buffer to favor the protein-ligand interaction.
Denatured target protein.Ensure the sample is handled properly to maintain the native conformation of the protein.
Steric hindrance.The spacer arm of the epoxy-activated resin is generally sufficient, but for very large proteins, a longer spacer may be needed.

Conclusion

The preparation of this compound-based affinity chromatography resins using pre-activated supports like epoxy-activated agarose is a straightforward and effective method for creating customized purification tools.[9][11] By following the detailed protocols outlined in these application notes, researchers can reliably produce high-quality affinity media for the specific isolation and purification of xylofuranoside-binding proteins, facilitating a wide range of applications in biochemistry, molecular biology, and drug development.[13][14]

References

  • Cytiva. Epoxy-Activated Sepharose™ 6B. [Link]

  • GE Healthcare. Epoxy-activated Sepharose™ 6B Instructions 71-7087-00 AG. [Link]

  • Iverius, P. H. (1971). Coupling of glycosaminoglycans to agarose beads (sepharose 4B). Biochemical Journal, 124(4), 677–683. [Link]

  • G-Biosciences. Epoxy-activated Agarose for Ligand or Protein Coupling. [Link]

  • Iverius, P. H. (1971). Coupling of glycosaminoglycans to agarose beads (Sepharose 4B). Biochemical Journal, 124(4), 677-683. [Link]

  • Bio-Rad Laboratories. Activated Supports. [Link]

  • G-Biosciences. Affinity Coupling. [Link]

  • G-Biosciences. CNBr-activated resin to immobilize ligands for affinity chromatography. [Link]

  • Matsumoto, I., et al. (1981). Activation of Sepharose with Epichlorohydrin and Subsequent Immobilization of Ligand for Affinity Adsorbent. Journal of the Agricultural Chemical Society of Japan, 55(5), 421-424. [Link]

  • G-Biosciences. Epoxy-Activated Agarose (Dry Form). [Link]

  • Hage, D. S. (2017). Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. Journal of Chromatography B, 1061-1062, 1-9. [Link]

  • Excedr. (2023). Affinity Resins: Overview, Types, & More. [Link]

  • G-Biosciences. (2022). Affinity Purification Resins and Methods. [Link]

  • Agarose Bead Technologies. Affinity Coupling. [Link]

  • Cytiva. Affinity resins - specific groups. [Link]

  • Hage, D. S. (2013). Pharmaceutical and biomedical applications of affinity chromatography: recent trends and developments. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 1-15. [Link]

  • Hage, D. S. (1999). Affinity chromatography: a review of clinical applications. Clinical chemistry, 45(5), 593–615. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11073752, this compound. [Link]

  • Łącki, K. M., & Riske, F. J. (2020). Affinity Chromatography: An Enabling Technology for Large‐Scale Bioprocessing. Biotechnology Journal, 15(7), 1900292. [Link]

  • Hage, D. S. (1999). Affinity chromatography: a review of clinical applications. Clinical chemistry, 45(5), 593–615. [Link]

  • Chen, Z., et al. (2025). A short synthesis of p-nitrophenyl α-d-xylofuranoside and β-d-arabinofuranoside employing a Mitsunobu glycosylation. Carbohydrate Research, 561, 109802. [Link]

  • Liu, Y., et al. (2001). Synthesis of methyl alpha-D-glucopyranosyl-(1-->4)-alpha-D-galactopyranoside and methyl alpha-D-xylo-hex-4-ulopyranosyl-(1-->4)-alpha-D-galactopyranoside. Carbohydrate Research, 331(3), 247-253. [Link]

  • Cheng, C. Y., et al. (2018). Design and Synthesis of a Chitodisaccharide-Based Affinity Resin for Chitosanases Purification. Molecules (Basel, Switzerland), 23(12), 3149. [Link]

  • Hage, D. S. (2015). Affinity Chromatography: A Historical Perspective. In Affinity Chromatography: Methods and Protocols (pp. 1-19). Humana Press. [Link]

  • Chen, Z., et al. (2025). A short synthesis of p-nitrophenyl α-d-xylofuranoside and β-d-arabinofuranoside employing a Mitsunobu glycosylation. Carbohydrate Research, 561, 109802. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl-D-xylofuranoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl-D-xylofuranoside. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize pentofuranoside synthesis. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles and field-proven experience. Our goal is to not only provide solutions but to explain the causality behind them, empowering you to make informed decisions in your own laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the synthesis of this compound, primarily focusing on the common Fischer glycosylation method.

Q1: What is the most common method for synthesizing this compound, and what are its main challenges?

A1: The most direct and widely used method is the Fischer-Helferich glycosylation .[1][2] This reaction involves treating D-xylose with methanol in the presence of an acid catalyst.[1]

  • The Underlying Chemistry: The reaction proceeds via a protonated, open-chain hydroxy-oxocarbenium ion intermediate. Methanol, acting as both solvent and nucleophile, attacks the anomeric carbon. The subsequent ring-closure can result in either a five-membered ring (furanose) or a six-membered ring (pyranose).

The primary challenges are controlling:

  • Regioselectivity: The reaction is an equilibrium process that produces a mixture of isomers: methyl-α/β-D-xylofuranosides and the thermodynamically more stable methyl-α/β-D-xylopyranosides.[1]

  • Stereoselectivity: Within the desired furanoside products, controlling the formation of the α- vs. the β-anomer can be difficult. The thermodynamically favored product is typically the α-anomer due to the anomeric effect.[1]

Q2: Why does the Fischer glycosylation of D-xylose produce a mixture of furanosides and pyranosides?

A2: This is a classic example of kinetic versus thermodynamic control. In the acidic methanolic solution, D-xylose exists in equilibrium between its open-chain form and its various cyclic hemiacetal forms (α/β furanose and α/β pyranose).

  • Kinetic Product (Furanoside): The formation of the furanoside ring is generally faster. Shorter reaction times and milder conditions often favor the isolation of furanoside products.[1]

  • Thermodynamic Product (Pyranoside): The six-membered pyranose ring is thermodynamically more stable than the five-membered furanose ring. Given enough time and energy (longer reaction times, higher temperatures), the initial kinetic products will equilibrate to the more stable pyranose form.[1]

This relationship is a critical variable to manipulate for yield optimization.

G D-Xylose D-Xylose Methanol_Acid Methanol + Acid Catalyst Furanose Methyl Xylofuranoside (Kinetic Product) Methanol_Acid->Furanose Short Time Low Temp Pyranose Methyl Xylopyranoside (Thermodynamic Product) Furanose->Pyranose

Caption: Kinetic vs. Thermodynamic control in Fischer glycosylation.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Overall Yield of Methyl Xylofuranosides

Q: My reaction gives a very low yield of the desired methyl xylofuranosides, with a lot of unreacted xylose or other products. What can I do?

A: Low yield is often tied to the equilibrium nature of the Fischer glycosylation and catalyst inefficiency. Here are several factors to investigate.

  • Causality 1: Reaction Equilibrium. The reaction produces water as a byproduct. According to Le Châtelier's principle, this water can hydrolyze the glycosidic bond, pushing the equilibrium back towards the starting materials.

    • Solution: Remove water as it forms. This can be achieved by using a dehydrating agent like molecular sieves in the reaction flask or by using a Dean-Stark apparatus if the solvent system is appropriate (less common for methanol).

  • Causality 2: Ineffective Catalyst. The strength and type of acid catalyst are critical. Protonic acids (like H₂SO₄ or HCl) are effective but can be harsh and cause charring or side reactions if not carefully controlled. Lewis acids can also be used.

    • Solution: Optimize the catalyst.

      • Strong Acid Catalysts: Use a catalytic amount (e.g., 1-5 mol%) of a strong acid. Dowex® 50WX8 or other acidic resins are excellent choices as they are easily filtered out, simplifying the workup.

      • Mild Lewis Acids: Trimethylsilyl chloride (TMSCl) has been shown to be a mild and effective source of acidic catalysis for Fischer glycosylations.[1]

  • Causality 3: Suboptimal Temperature and Time. As discussed, these parameters directly influence the product distribution. Excessive heat or time will convert your desired furanoside into the more stable pyranoside.[1][3]

    • Solution: Perform a time-course study. Set up the reaction and withdraw small aliquots every hour. Quench the reaction in the aliquot (e.g., by neutralizing with Et₃N) and analyze by TLC or crude ¹H NMR to determine the point of maximum furanoside concentration before it begins to convert to pyranoside. A typical starting point is 4-6 hours at reflux in methanol.

ParameterRecommendationRationale
Catalyst Dowex® 50WX8 resin or 1.5 eq. TMSClResin is easily removed; TMSCl is mild and effective.
Solvent Anhydrous MethanolActs as both solvent and reagent; must be dry.
Temperature Reflux (~65 °C)Provides sufficient energy without excessive degradation.
Reaction Time 2-8 hours (Requires optimization)Monitor by TLC to maximize furanoside yield before pyranoside formation dominates.
Additives Activated 3Å Molecular SievesRemoves water byproduct, driving the equilibrium toward product formation.
Issue 2: Poor Anomeric Selectivity (α- vs. β- anomers)

Q: I am getting a mixture of α- and β-xylofuranosides. How can I improve the selectivity for one anomer?

A: Achieving high anomeric selectivity in a standard Fischer glycosylation is challenging. For applications requiring a single, pure anomer, alternative strategies are often necessary.

  • For Standard Fischer Glycosylation:

    • Thermodynamic Control: The α-anomer is generally the more thermodynamically stable product due to the anomeric effect. Allowing the reaction to proceed for longer times will typically result in a higher α:β ratio, but at the expense of converting furanosides to pyranosides.[1] This is a trade-off that must be optimized.

  • For High α-Selectivity (Advanced Method):

    • Causality: The stereochemical outcome is dictated by the trajectory of the nucleophilic attack on the intermediate oxocarbenium ion. By using specific protecting groups, one can conformationally "lock" the intermediate to favor attack from one face.

    • Solution: Employ a conformationally-restricting protecting group. A highly effective strategy involves using a 2,3-O-xylylene protecting group on a thioglycoside donor. This bulky, cyclic group locks the furanose ring into a conformation that sterically hinders one face, leading to excellent α-selectivity when reacted with an alcohol in the presence of an activator like N-iodosuccinimide (NIS) and a catalytic amount of AgOTf.[4] This method provides high yields and excellent α-selectivity (often >17:1).[4]

  • For High β-Selectivity (Advanced Method):

    • Causality: Achieving 1,2-cis-glycosidic linkages (like β-xylofuranosides) is notoriously difficult. The Mitsunobu reaction offers a pathway that proceeds with inversion of configuration at the anomeric center.

    • Solution: A Mitsunobu glycosylation can be employed. This involves reacting a xylofuranose hemiacetal (with a free anomeric hydroxyl) with an alcohol (in this case, methanol is not ideal, so a different acceptor would be used, or the product would be p-nitrophenyl α-D-xylofuranoside for enzymatic studies, for example) in the presence of triphenylphosphine (TPP) and diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD).[5][6] This method can provide the desired product with high stereoselectivity.

Issue 3: Difficulty in Purifying the Product

Q: The crude reaction mixture is a complex mess of isomers. What is the best way to purify the methyl-D-xylofuranosides?

A: This is a very common and valid challenge. The polarity of the different isomers (α/β furanosides and α/β pyranosides) and unreacted xylose are often very similar, making separation difficult.

  • Causality: All isomers possess multiple free hydroxyl groups, making them highly polar and soluble in polar solvents. Their structural similarity leads to close Rƒ values on silica gel.

    • Solution 1: Column Chromatography. This is the standard method. Success depends on careful execution.

      • Column Packing: Use a high-quality silica gel with a fine mesh size for better resolution. Pack a long, thin column rather than a short, wide one.

      • Solvent System: A gradient elution is often necessary. Start with a less polar solvent system and gradually increase the polarity. Common systems include Dichloromethane/Methanol or Ethyl Acetate/Hexane/Methanol. A shallow gradient (e.g., increasing from 2% to 10% methanol in DCM over many column volumes) is key.

      • Monitoring: Collect many small fractions and analyze them carefully by TLC, staining with a carbohydrate-active stain like p-anisaldehyde solution.

    • Solution 2: Acetylation Prior to Purification. If the free hydroxyls are problematic, you can acetylate the entire crude mixture using acetic anhydride in pyridine.[7] The resulting per-O-acetylated products are much less polar and significantly easier to separate on silica gel using less polar solvent systems (e.g., Hexane/Ethyl Acetate). After separation, the desired acetylated furanoside can be deprotected using Zemplén conditions (catalytic sodium methoxide in methanol).

    • Solution 3: Recrystallization. While less common for separating these specific isomers, if one product is formed in significant excess and is crystalline, it may be possible to selectively crystallize it from the mixture. This requires significant trial and error with different solvent systems.

Section 3: Experimental Protocols

Protocol 1: Optimized Fischer Glycosylation for this compound

This protocol is designed to favor the formation of the kinetic furanoside products.

Caption: Workflow for the synthesis of this compound.

Materials:

  • D-Xylose (1.0 eq)

  • Anhydrous Methanol (approx. 0.1 M concentration of xylose)

  • Dowex® 50WX8 resin (H⁺ form), strongly acidic (approx. 20% by weight of xylose)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Silica Gel for column chromatography

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add D-xylose and the Dowex® resin.

  • Solvent Addition: Add anhydrous methanol to the flask.

  • Reaction: Heat the mixture to reflux (approximately 65°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:MeOH mobile phase). D-xylose will remain at the baseline, while the products will move up the plate. The reaction is typically optimal after 4-6 hours. Over-extending the reaction will lead to the formation of the more stable pyranoside isomers.

  • Workup - Quenching: Once the desired product formation is maximized, cool the reaction to room temperature. Add triethylamine dropwise until the mixture is neutralized (pH ~7).

  • Workup - Filtration: Filter the reaction mixture through a pad of Celite® to remove the Dowex® resin. Rinse the resin and Celite® with additional methanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude syrup.

  • Purification: Purify the crude syrup by flash column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 95:5 DCM:MeOH). The furanoside anomers typically elute before the pyranoside anomers. Combine fractions containing the desired product and concentrate to yield the purified this compound.

References

  • Fischer, E. (1893). Ueber die Glucoside der Alkohole. Berichte der deutschen chemischen Gesellschaft, 26(3), 2400–2412. [Link]

  • Ye, R., et al. (2020). Simultaneous Conversion of C5 and C6 Sugars into Methyl Levulinate with the Addition of 1,3,5‐Trioxane. ResearchGate. [Link]

  • Chen, Z., et al. (2025). A short synthesis of p-nitrophenyl α-D-xylofuranoside and β-D-arabinofuranoside employing a Mitsunobu glycosylation. ResearchGate. [Link]

  • Gervay-Hague, J., et al. (2018). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. The Journal of Organic Chemistry, 83(15), 8146–8159. [Link]

  • Ali, A. A. (2014). Synthesis, purification and identification of some D-xylosides. International Journal of Scientific & Engineering Research, 5(12), 114-121. [Link]

  • Williams, S. J., et al. (2025). A short synthesis of p-nitrophenyl α-d-xylofuranoside and β-d-arabinofuranoside employing a Mitsunobu glycosylation. Carbohydrate Research, 561, 109802. [Link]

  • Li, Q., et al. (2023). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Advances, 13(28), 19335-19343. [Link]

Sources

Technical Support Center: Stereoselective Glycosylation of Methyl-D-xylofuranosides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for stereoselective xylofuranoside synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the controlled formation of glycosidic bonds with methyl-D-xylofuranoside donors. The inherent flexibility of the furanose ring and the lack of a strong anomeric effect make achieving high stereoselectivity a significant synthetic hurdle.[1][2] This resource provides in-depth, mechanism-driven troubleshooting advice and validated protocols to address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My glycosylation reaction is resulting in a low yield and poor stereoselectivity (α/β mixture). What are the primary factors I should investigate?

A1: This is the most common challenge in furanoside chemistry. The stereochemical outcome is a delicate balance of multiple factors.[1][3][4] A systematic approach to troubleshooting is essential.

Key Factors Influencing Stereoselectivity:

  • Glycosyl Donor Protecting Groups: The choice of protecting groups, particularly at the C-2 position, is critical.[5][6][7]

    • Neighboring Group Participation (NGP): Acyl-type protecting groups (e.g., Acetyl, Benzoyl) at C-2 can participate in the reaction, forming a transient dioxolenium ion intermediate. This intermediate shields one face of the molecule, forcing the glycosyl acceptor to attack from the opposite face, typically leading to the formation of the 1,2-trans-glycoside (β-xylofuranoside).[5][6]

    • Non-Participating Groups: Ether-type protecting groups (e.g., Benzyl) at C-2 do not participate, leading to the formation of an oxocarbenium ion intermediate. The stereochemical outcome is then governed by other factors like solvent and thermodynamics, often resulting in mixtures.[6]

    • Conformational Restriction: A powerful strategy for achieving 1,2-cis selectivity (α-xylofuranoside) is to use a protecting group that locks the furanose ring's conformation. A 2,3-O-xylylene protecting group, for instance, restricts the ring, forcing the reaction through an electrophilic intermediate that favors the formation of the α-glycoside.[8][9][10]

  • Solvent Effects: The reaction solvent profoundly impacts the stability of intermediates and the position of the SN1/SN2 equilibrium.[3][4]

    • Ethereal Solvents (e.g., Diethyl Ether, THF): These solvents are known to favor the formation of α-glycosides (1,2-cis). They can stabilize the anomeric radical and are less likely to participate in the reaction themselves.[1] Optimized conditions for α-xylofuranosylation have been identified using diethyl ether.[8][10]

    • Nitrile Solvents (e.g., Acetonitrile): Acetonitrile can participate in the reaction, forming a nitrilium-ion intermediate that often leads to the β-glycoside (1,2-trans).[1]

  • Promoter/Activator System: The choice of promoter dictates how the leaving group is activated and influences the reactivity of the system.

    • Thioglycoside Donors: A common and effective system for thioglycoside activation involves N-Iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid like Silver Triflate (AgOTf) or Triflic Acid (TfOH).[8][11] This system generates a highly reactive electrophilic intermediate.

    • Lewis Acids: Stronger Lewis acids like Tin(IV) chloride (SnCl₄) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can also be used, but their high reactivity may sometimes lead to side reactions or reduced selectivity.[12][13][14]

Below is a diagram illustrating the key decision points in planning a stereoselective xylofuranosylation.

G start Desired Stereochemistry? alpha_target Target: α-Xylofuranoside (1,2-cis) start->alpha_target α beta_target Target: β-Xylofuranoside (1,2-trans) start->beta_target β donor_choice_alpha Donor Strategy: - Conformationally restricted donor (e.g., 2,3-O-xylylene) - Non-participating C-2 group (e.g., OBn) alpha_target->donor_choice_alpha donor_choice_beta Donor Strategy: - Participating C-2 group (e.g., OAc, OBz) beta_target->donor_choice_beta solvent_choice_alpha Solvent Choice: Ethereal (Et2O, THF) donor_choice_alpha->solvent_choice_alpha solvent_choice_beta Solvent Choice: Nitrile (MeCN) or Chlorinated (DCM) donor_choice_beta->solvent_choice_beta promoter_choice Promoter System: NIS/AgOTf for Thioglycosides solvent_choice_alpha->promoter_choice solvent_choice_beta->promoter_choice outcome Reaction Outcome promoter_choice->outcome

Caption: Decision workflow for stereoselective xylofuranosylation.

Q2: I am specifically trying to synthesize an α-xylofuranoside, but I keep getting the β-anomer or an inseparable mixture. How can I improve the α-selectivity?

A2: Achieving high α-selectivity is a known challenge because it often requires overriding the thermodynamic preference for the 1,2-trans product.[1] The most effective modern approach is to use a conformationally restricted glycosyl donor.

A seminal study by Lowary and coworkers demonstrated that a p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside donor provides excellent α-selectivity.[8][10] The rigid xylylene backbone locks the furanose ring, and computational studies suggest the resulting oxocarbenium-like intermediate adopts a conformation that favors nucleophilic attack from the α-face.[8][9][10]

Troubleshooting α-Selectivity:

ParameterRecommendation for High α-SelectivityRationale
Glycosyl Donor Use a conformationally restricted donor, such as a 2,3-O-xylylene protected thioglycoside.[8][10]The rigid structure pre-organizes the transition state to favor α-attack.
Solvent Use diethyl ether (Et₂O).Ethereal solvents are known to promote the formation of 1,2-cis glycosides.[1]
Promoter Use a combination of NIS and a catalytic amount of AgOTf.This system provides efficient activation at low temperatures without compromising selectivity.[8][10]
Temperature Start the reaction at a low temperature (e.g., -20°C to 0°C) and monitor carefully.Lower temperatures can enhance selectivity by favoring the kinetic product.
Stoichiometry Use a slight excess of the glycosyl donor (e.g., 1.5-1.7 equivalents).[8][10]This helps drive the reaction to completion.
Q3: My reaction is not going to completion, and I'm recovering unreacted starting material. What could be the cause?

A3: Incomplete conversion can stem from several issues related to reagent purity, reaction conditions, or inherent reactivity.

Troubleshooting Incomplete Reactions:

  • Moisture Contamination: Glycosylation reactions are extremely sensitive to water. Ensure all glassware is rigorously flame-dried, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use of freshly activated molecular sieves (4Å) is mandatory.[15]

  • Reagent Quality:

    • Promoter: NIS can decompose over time. Use freshly opened or purified NIS.

    • Donor/Acceptor: Ensure the starting materials are pure and free of residual solvents or moisture.

  • Insufficient Activation:

    • The catalytic Lewis acid (AgOTf or TfOH) may be insufficient or degraded.

    • The reaction temperature may be too low for the specific donor-acceptor pair, hindering activation. Try allowing the reaction to warm slowly to room temperature.[8][10]

  • Donor Reactivity: If you are using a "disarmed" donor (with electron-withdrawing protecting groups), it will be inherently less reactive.[15] These systems may require more forceful activation conditions (higher temperature, stronger promoter), which can in turn risk lowering stereoselectivity.

Validated Experimental Protocol

Protocol 1: Stereoselective Synthesis of an α-D-Xylofuranoside

This protocol is adapted from the optimized conditions reported by Zhang, L. et al. (2018) for the synthesis of 1,2-cis-xylofuranosides.[8][10]

Materials:

  • Donor: p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside (1.7 equiv)

  • Acceptor: Glycosyl acceptor with a free hydroxyl group (1.0 equiv)

  • Promoter: N-Iodosuccinimide (NIS) (2.5 equiv)

  • Catalyst: Silver trifluoromethanesulfonate (AgOTf) (0.25 equiv)

  • Solvent: Anhydrous diethyl ether (Et₂O)

  • Additives: Activated 4Å molecular sieves

Procedure:

  • Preparation: Flame-dry a round-bottom flask containing a stir bar and activated 4Å molecular sieves under high vacuum. Allow it to cool to room temperature under an Argon atmosphere.

  • Reagent Addition: Add the glycosyl donor and the glycosyl acceptor to the flask.

  • Solvent Addition: Add anhydrous Et₂O via syringe to achieve a concentration of approximately 0.05 M.

  • Cooling: Cool the stirred suspension to 0°C in an ice bath.

  • Activator Addition: In a separate, dry flask, weigh the NIS and AgOTf. Add them to the main reaction flask as solids under a positive flow of Argon. Caution: AgOTf is light-sensitive.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup: Dilute the mixture with dichloromethane (DCM) and wash sequentially with saturated aqueous Na₂S₂O₃ and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to isolate the desired α-xylofuranoside. The xylylene protecting group often aids in the chromatographic separation of anomers.[8][10]

The following diagram outlines this experimental workflow.

Caption: Workflow for α-selective xylofuranosylation.

References
  • Zhang, L., Shen, K., Taha, H. A., & Lowary, T. L. (2018). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. The Journal of Organic Chemistry, 83(15), 7659–7671. [Link]

  • Mustafin, A. G., et al. (2011). Synthesis and Modification of β-D-Xylofuranosylnucleosides. Bashkir Chemical Journal, 18(4), 725-731. [Link]

  • Zhang, L., Shen, K., Taha, H. A., & Lowary, T. L. (2018). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. PubMed Central. [Link]

  • Zhang, L., Shen, K., Taha, H. A., & Lowary, T. L. (2018). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. The Journal of Organic Chemistry. [Link]

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  • Williams, S. J. (2025). A short synthesis of p-nitrophenyl α-d-xylofuranoside and β-d-arabinofuranoside employing a Mitsunobu glycosylation. Carbohydrate Research, 561, 109802. [Link]

  • Li, W., & Yu, B. (2016). Controlling the Stereoselectivity of Glycosylation via Solvent Effects. Canadian Journal of Chemistry, 94(9), 727-735. [Link]

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  • Li, W., & Yu, B. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry. [Link]

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  • Demchenko, A. V. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science, 6(6), 3249-3263. [Link]

  • Crich, D., & Sun, S. (1999). On the Role of Neighboring Group Participation and Ortho Esters in β-Xylosylation: 13C NMR Observation of a Bridging 2-Phenyl-1,3-dioxalenium Ion. The Journal of Organic Chemistry, 64(13), 4873-4876. [Link]

  • Tanaka, H. (2022). Recent advances in stereoselective 1,2-cis-O-glycosylations. Frontiers in Chemistry, 10, 987654. [Link]

  • Murphy, P. V., et al. (2019). Lewis Acid Promoted Anomerisation of Alkyl O- And S-xylo-, Arabino- And Fucopyranosides. Carbohydrate Research, 471, 85-94. [Link]

  • Not available.
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  • Roy, B., & Mukhopadhyay, B. (2017). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 13, 368-382. [Link]

  • Not available.
  • Roy, B., & Mukhopadhyay, B. (2017). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry. [Link]

  • Zhu, Y., & Guo, Y. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 23(3), 634. [Link]

  • Roy, B., & Mukhopadhyay, B. (2017). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry. [Link]

  • Not available.
  • Not available.
  • Hsu, C.-H., et al. (2023). Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. Proceedings of the National Academy of Sciences, 120(43), e2308691120. [Link]

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  • Yu, H. N., et al. (2011). Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars. The Journal of Organic Chemistry, 76(4), 1043-1057. [Link]

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Sources

Technical Support Center: Optimization of Protecting Group Removal in Methyl-D-xylofuranoside Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl-D-xylofuranoside chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of protecting group removal in this specific area of carbohydrate chemistry. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental design is robust, reproducible, and grounded in solid chemical principles.

Troubleshooting Guide: Common Issues in Deprotection

This section addresses specific problems you may encounter during the deprotection of this compound derivatives. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Question 1: My primary silyl ether (e.g., TBDMS) on the 5-position of this compound is not being selectively removed in the presence of secondary silyl ethers. What's going wrong?

Answer:

This is a common challenge stemming from insufficient steric or electronic differentiation between the silyl ethers. While primary silyl ethers are generally less hindered, the furanoside ring's conformation can influence accessibility.

Potential Causes & Solutions:

  • Insufficiently Bulky Silyl Group: If you are using a less bulky silyl group like Trimethylsilyl (TMS), selective deprotection is notoriously difficult.

    • Solution: For future syntheses, consider using a bulkier silyl group for the secondary positions, such as tert-Butyldiphenylsilyl (TBDPS), while retaining tert-Butyldimethylsilyl (TBDMS) or Triethylsilyl (TES) for the primary position. This enhances the steric difference, facilitating selective removal.[1][2]

  • Deprotection Reagent and Conditions: The choice of fluoride source and reaction conditions is critical.

    • Solution: Tetrabutylammonium fluoride (TBAF) is a common reagent, but its reactivity can sometimes be difficult to control.[3] Consider using milder fluoride sources like HF-Pyridine or Triethylamine trihydrofluoride (Et3N•3HF), which often provide better selectivity.[1][4] Running the reaction at a lower temperature (e.g., 0 °C to -20 °C) can also significantly improve selectivity by slowing down the rate of deprotection of the more hindered secondary silyl ether.[3]

  • Reaction Monitoring: Over-running the reaction is a frequent cause of losing selectivity.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC).[5][6] Co-spotting your reaction mixture with the starting material and the expected product will help you determine the optimal time to quench the reaction.

Visualizing the Workflow: Choosing a Silyl Ether Deprotection Strategy

G start Start: Selective Primary Silyl Ether Deprotection check_selectivity Is selectivity poor? start->check_selectivity increase_sterics Increase steric hindrance of secondary protecting groups (e.g., TBDPS) check_selectivity->increase_sterics Yes milder_reagents Use milder fluoride source (e.g., HF-Pyridine) check_selectivity->milder_reagents Yes lower_temp Lower reaction temperature (0°C to -20°C) check_selectivity->lower_temp Yes monitor_tlc Monitor reaction closely with TLC check_selectivity->monitor_tlc Yes successful_deprotection Successful Selective Deprotection increase_sterics->successful_deprotection milder_reagents->successful_deprotection lower_temp->successful_deprotection monitor_tlc->successful_deprotection

Caption: Decision workflow for troubleshooting poor selectivity in silyl ether deprotection.

Question 2: I am attempting to remove a benzyl (Bn) ether from my this compound derivative using catalytic hydrogenation (H2, Pd/C), but the reaction is sluggish or incomplete.

Answer:

Incomplete debenzylation via catalytic hydrogenation can be due to several factors, including catalyst poisoning, poor substrate solubility, or steric hindrance.

Potential Causes & Solutions:

  • Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds from previous steps (e.g., from using dithioacetal protecting groups), can poison the palladium catalyst.

    • Solution: Ensure your substrate is highly purified before attempting hydrogenation. If catalyst poisoning is suspected, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes overcome the issue.

  • Catalyst Activity: The activity of Pd/C can vary between batches and decrease over time.

    • Solution: Use a fresh batch of high-quality catalyst. For particularly stubborn debenzylations, Pearlman's catalyst (Pd(OH)2/C) can be more effective.

  • Solvent System and Solubility: The substrate must be fully dissolved for efficient reaction.

    • Solution: A mixture of solvents is often beneficial. For example, using methanol or ethanol helps to dissolve the carbohydrate, while a co-solvent like ethyl acetate or THF can improve the solubility of the protected starting material. Adding a small amount of acetic acid can sometimes accelerate the reaction, but be mindful of any acid-labile groups.

  • Steric Hindrance: The furanoside structure might sterically hinder the approach of the substrate to the catalyst surface.

    • Solution: If standard hydrogenation is ineffective, consider transfer hydrogenation.[7][8] This method, which uses a hydrogen donor like triethylsilane or ammonium formate in the presence of Pd/C, can sometimes be more effective for sterically hindered substrates.[7][8]

Table 1: Comparison of Benzyl Ether Deprotection Methods

MethodReagentsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/CClean byproducts (toluene), generally high yielding.[9]Susceptible to catalyst poisoning, may not be effective for sterically hindered groups.
Transfer HydrogenationPd/C, H-donor (e.g., Et₃SiH, HCO₂NH₄)Operationally simpler (no H₂ gas handling), can be more effective for hindered substrates.[7][8]Requires careful selection of H-donor and conditions.
Dissolving Metal ReductionNa, liq. NH₃Powerful, can remove even very stubborn benzyl groups.Harsh conditions, not compatible with many functional groups (e.g., esters, ketones).
Oxidative CleavageDDQ, CANUseful for selective deprotection of p-methoxybenzyl (PMB) ethers.Not suitable for standard benzyl ethers.
Lewis Acid CleavageBCl₃, TMSIEffective for complete debenzylation.Harsh conditions, can affect other protecting groups and glycosidic bonds.[9]

Question 3: During the acidic removal of an acetonide (isopropylidene) protecting group on my this compound, I am observing anomerization or cleavage of the methyl glycoside.

Answer:

This is a classic case of a lack of chemoselectivity, where the conditions required to cleave the acetonide are harsh enough to affect the anomeric center.[10]

Potential Causes & Solutions:

  • Overly Harsh Acidic Conditions: Strong acids like concentrated HCl or H₂SO₄ can readily hydrolyze the glycosidic bond.

    • Solution: Employ milder acidic conditions. A common and effective method is using a solution of acetic acid in water (e.g., 80% AcOH).[11] Alternatively, pyridinium p-toluenesulfonate (PPTS) in a mixed solvent system like THF/water is a very mild option.[12]

  • Reaction Temperature: Higher temperatures accelerate all acid-catalyzed reactions, including the undesired glycoside cleavage.

    • Solution: Perform the deprotection at room temperature or even 0 °C if the reaction proceeds at a reasonable rate. Monitor the reaction closely by TLC to avoid prolonged exposure to acidic conditions.

  • Use of Lewis Acids: Some Lewis acids can be effective for acetonide removal but may also catalyze anomerization.

    • Solution: If using a Lewis acid, choose one known for mildness, such as ZrCl₄, and carefully control the stoichiometry and reaction time.[13]

Visualizing the Mechanism: Acid-Catalyzed Acetonide Deprotection

G acetonide This compound Acetonide protonation Protonation of Acetonide Oxygen acetonide->protonation H+ oxocarbenium Formation of Oxocarbenium Ion and Acetone protonation->oxocarbenium water_attack Nucleophilic Attack by Water oxocarbenium->water_attack H2O deprotonation Deprotonation water_attack->deprotonation diol Free Diol Product deprotonation->diol

Caption: Simplified mechanism of acid-catalyzed acetonide deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the principle of "orthogonal protection" and how does it apply to this compound chemistry?

A1: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule that has multiple protecting groups, without affecting the others.[14][15] This is achieved by choosing protecting groups that are cleaved under different, non-interfering reaction conditions.[15][16] For example, in a this compound derivative, you could have a TBDMS group (removed by fluoride), a benzyl group (removed by hydrogenolysis), and an acetyl group (removed by base).[17][18] This allows for the sequential unmasking of hydroxyl groups at specific positions, which is crucial for the synthesis of complex carbohydrates and glycoconjugates.[14][17]

Q2: How can I effectively monitor the progress of a deprotection reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring deprotection reactions in real-time.[5][6] The key is to compare the reaction mixture to the starting material and, if available, an authentic sample of the desired product. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the more polar, deprotected product will appear and intensify.[5] It is important to choose a solvent system that provides good separation between the starting material and the product. For carbohydrates, a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol is typically used.[5][19]

Q3: Are there any non-catalytic methods for benzyl ether deprotection that are compatible with sensitive functional groups?

A3: While catalytic hydrogenation is the most common method, there are alternatives. Oxidative cleavage using ozone can remove benzyl ethers under mild conditions.[20] This method converts the benzyl ether to a benzoic ester, which can then be cleaved under basic conditions.[20] This approach is advantageous as it does not affect glycosidic linkages or acetals.[20] However, it is important to ensure that other functional groups in your molecule are stable to ozone.

Experimental Protocol: Selective Deprotection of a Primary TBDMS Ether

This protocol provides a detailed methodology for the selective removal of a primary tert-butyldimethylsilyl (TBDMS) ether in the presence of a secondary TBDMS ether on a this compound scaffold.

Materials:

  • TBDMS-protected this compound derivative

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Appropriate solvent system for TLC and column chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Preparation: Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF (0.1 M concentration) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add TBAF (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress every 15-30 minutes by TLC.[5][6] Spot the starting material, the reaction mixture, and a co-spot on a TLC plate. Develop the plate in an appropriate solvent system. Visualize the spots using a UV lamp and/or by staining with a suitable reagent (e.g., p-anisaldehyde stain). The reaction is complete when the starting material is consumed, and a new, more polar spot corresponding to the product is observed.

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired partially deprotected product.[3]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of Benzyl Ethers in 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
  • Boltje, T. J., Li, C., & Boons, G.-J. (2009). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters, 11(18), 4346–4349. Available from: [Link]

  • ResearchGate. (2016). Orthogonal protecting group strategies in carbohydrate chemistry. Retrieved from [Link]

  • Google Patents. (2000). Protecting groups for carbohydrate synthesis.
  • Das, S., & Li, Z. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 2398–2402. Available from: [Link]

  • Boltje, T. J., Li, C., & Boons, G.-J. (2009). Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters, 11(18), 4346–4349. Available from: [Link]

  • Organic Chemistry Portal. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Retrieved from [Link]

  • Beilstein Journals. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Retrieved from [Link]

  • ResearchGate. (n.d.). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • Unknown Source. (n.d.). 3.1 Introduction 3.2 Acetals.
  • WSU. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

  • Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Retrieved from [Link]

  • Biotage. (2023). Optimizing the removal of an STmp protecting group. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.). Protecting Groups.
  • Indian Academy of Sciences. (n.d.). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without usin. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Exploitation of the Biological Profile of Novel Guanidino Xylofuranose Derivatives. Retrieved from [Link]

  • Unknown Source. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). GLYCOSIDATION OF SUGARS: I. FORMATION OF METHYL-D-XYLOSIDES. Retrieved from [Link]

  • chem.iitb.ac.in. (2020). Protecting Groups. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Methyl 5-Deoxy-α and β-D-Xylofuranosides. Retrieved from [Link]

  • YouTube. (2014). Monitoring a reaction by TLC. Retrieved from [Link]

  • Unknown Source. (2019). Amino Acid-Protecting Groups.
  • PubChem. (n.d.). alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl-. Retrieved from [Link]

  • ResearchGate. (2009). Thin Layer Chromatography for the Separation and Analysis of Acidic Carbohydrates. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC Method for Monitoring the Formation and Degradation of Bacterial Exo-Polysaccharides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Thin Layer Chromatography (TLC) for Carbohydrate Analysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of acetonide group in 4. Retrieved from [Link]

  • Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). A short synthesis of p-nitrophenyl α-D-xylofuranoside and β-D-arabinofuranoside employing a Mitsunobu glycosylation. Retrieved from [Link]

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Technical Support Center: Navigating the Challenges of Methyl-D-xylofuranoside Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with Methyl-D-xylofuranoside. This document is designed to address the common and often frustrating issue of its poor reactivity in various coupling reactions. Instead of a simple list of protocols, we will explore the underlying reasons for this challenge and provide robust, field-tested strategies to ensure your success.

Understanding the Core Challenge: Why is this compound So Unreactive?

This compound, while a valuable building block, presents a unique set of reactivity challenges rooted in its structure. The five-membered furanoside ring is conformationally more rigid and strained compared to its pyranoside counterpart. This rigidity, combined with the steric hindrance from the methyl group at the anomeric (C1) position and the adjacent C2 hydroxyl group, significantly impedes the approach of incoming nucleophiles. Furthermore, the electronic nature of the furanoside ring can influence the stability of the oxocarbenium ion intermediate, which is crucial for many glycosylation reactions.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My standard O-glycosylation reaction with a this compound donor is failing or giving very low yields. What is the primary cause and how can I fix it?

Answer: This is the most common issue researchers face. The low yield is typically a direct consequence of the steric hindrance at the anomeric center and the inherent stability of the methyl glycoside, which makes the anomeric methoxy group a poor leaving group. To overcome this, you need to employ more forceful activation conditions or switch to a more reactive donor species.

Core Problem Analysis:

  • Poor Leaving Group: The anomeric methoxy group (-OCH₃) is not sufficiently labile and requires strong acid catalysis to be displaced.

  • Steric Shielding: The C2-hydroxyl and the ring structure itself create a crowded environment around the C1 position, blocking the acceptor nucleophile.

Troubleshooting Workflow & Recommended Solutions:

The following diagram outlines a decision-making process for troubleshooting a failed glycosylation.

G cluster_0 Troubleshooting Failed Glycosylation cluster_1 Strategy for Low Yield cluster_2 Strategy for Poor Control Start Initial Reaction Failed (e.g., Me-Xylofuranoside + Acceptor) Decision1 Is the issue low yield or anomerization/decomposition? Start->Decision1 Path_Yield Primary Issue: Low Yield / No Reaction Decision1->Path_Yield Low Yield Path_Control Primary Issue: Poor Selectivity / Decomposition Decision1->Path_Control Poor Control IncreaseActivation Increase Activation Strength Path_Yield->IncreaseActivation ProtectingGroups Re-evaluate Protecting Groups (e.g., C2-ester for α-selectivity) Path_Control->ProtectingGroups ChangeDonor Convert to a More Reactive Donor (e.g., Thio- or Trichloroacetimidate) IncreaseActivation->ChangeDonor If activation is maxed out OptimizeConditions Optimize Reaction Conditions (Solvent, Temp, Additives) ChangeDonor->OptimizeConditions Fine-tune new system LowerTemp Lower Reaction Temperature ProtectingGroups->LowerTemp ChangeCatalyst Change Promoter/Catalyst System LowerTemp->ChangeCatalyst

Caption: Troubleshooting workflow for this compound glycosylation.

Solution 1: Convert to a More Reactive Glycosyl Donor

Instead of using the methyl glycoside directly as a donor, convert it into a species with a better leaving group. This is the most reliable strategy.

  • Glycosyl Halides: While effective, their instability can be a drawback.

  • Thioglycosides: Offer a good balance of stability for purification and high reactivity upon activation with promoters like N-iodosuccinimide (NIS) and triflic acid (TfOH).

  • Trichloroacetimidates: Excellent donors activated under mildly acidic conditions, often providing good yields and selectivity.

Solution 2: Optimize the Catalyst System for Direct Glycosylation

If you must use the methyl glycoside directly, a powerful catalytic system is essential. High-performance activators can facilitate the departure of the methoxy group.

Catalyst SystemTypical ConditionsProsCons
TMSOTf (Trimethylsilyl trifluoromethanesulfonate)0.1 - 0.3 eq., CH₂Cl₂, -40°C to 0°CCommercially available, powerful activatorCan be too harsh, leading to decomposition
Tf₂O / DTBMP (Triflic anhydride / 2,6-di-tert-butyl-4-methylpyridine)1.1 eq. Tf₂O, 2.0 eq. DTBMP, CH₂Cl₂, -78°CHighly effective for unreactive donorsRequires careful handling (hygroscopic, corrosive)
BF₃·OEt₂ (Boron trifluoride diethyl etherate)1.0 - 2.0 eq., CH₂Cl₂, 0°C to RTMilder than TMSOTf, good for some substratesCan be less effective for very stubborn donors
Question 2: How can I effectively control anomeric selectivity (α vs. β) in my coupling reactions?

Answer: Controlling anomeric selectivity is a classic challenge in carbohydrate chemistry, exacerbated by the furanoside's unique geometry. The key lies in leveraging solvent effects and, most importantly, the electronic participation of neighboring protecting groups.

Mechanistic Insight:

The outcome is often determined by the reaction pathway. An Sₙ2-like displacement of the leaving group will invert the anomeric stereocenter, while an Sₙ1-like pathway proceeding through a planar oxocarbenium ion intermediate can lead to a mixture of anomers, often favoring the thermodynamically more stable product.

Strategies for Stereocontrol:

  • Neighboring Group Participation (for β-selectivity):

    • Place an ester-based protecting group (e.g., Acetyl, Benzoyl) at the C2 position.

    • During the reaction, the carbonyl oxygen of the ester will attack the anomeric center from the α-face, forming a cyclic dioxolanylium ion intermediate.

    • The incoming nucleophile (acceptor) can then only attack from the opposite (β) face, resulting in excellent β-selectivity.

  • Solvent Effects (for α-selectivity):

    • Use a non-participating solvent like diethyl ether (Et₂O) or acetonitrile (MeCN).

    • In these solvents, an Sₙ1-like mechanism is favored. The anomeric effect, an electronic preference for an axial orientation of the anomeric substituent, often leads to the preferential formation of the α-glycoside.

  • Protecting Group Effects (for α-selectivity):

    • Use a non-participating protecting group at C2, such as a benzyl (Bn) or silyl ether (e.g., TBS). These groups cannot form a cyclic intermediate, preventing the β-directing pathway.

G cluster_0 Anomeric Selectivity Control cluster_1 Pathway to β-Glycoside cluster_2 Pathway to α-Glycoside Start Xylofuranoside Donor (with C2-OH protected) C2_Ester C2 Protecting Group: Acetyl (Ac) or Benzoyl (Bz) (Participating) Start->C2_Ester C2_Ether C2 Protecting Group: Benzyl (Bn) or Silyl (TBS) (Non-Participating) Start->C2_Ether Intermediate_Beta Dioxolanylium Ion Intermediate (α-face blocked) C2_Ester->Intermediate_Beta Neighboring Group Participation Product_Beta Result: β-Glycoside Intermediate_Beta->Product_Beta Nucleophilic Attack (from β-face) Intermediate_Alpha Oxocarbenium Ion Intermediate (Planar) C2_Ether->Intermediate_Alpha Sₙ1-like Pathway Product_Alpha Result: α-Glycoside (often favored) Intermediate_Alpha->Product_Alpha Anomeric Effect + Nucleophilic Attack

Caption: Controlling anomeric selectivity via protecting group choice.

Question 3: Can I use this compound derivatives in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)?

Answer: Yes, this is an advanced but powerful application for creating C-glycosides, which are stable mimics of natural O-glycosides crucial in drug development. However, it requires careful substrate preparation. You cannot use the methyl glycoside directly. The anomeric carbon must first be converted into a suitable coupling partner, typically a glycosyl halide or triflate.

Step-by-Step Protocol for Preparing a C-Glycoside Precursor:

This protocol outlines the conversion of a protected xylofuranose to a glycosyl bromide, a key intermediate for cross-coupling.

Materials:

  • Fully protected this compound (e.g., per-benzylated).

  • Acetic Anhydride (Ac₂O)

  • Acetic Acid (AcOH)

  • HBr (33% in AcOH)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Anomeric Acetylation: Dissolve the starting methyl glycoside in Ac₂O/AcOH. Add a catalytic amount of a strong acid (e.g., H₂SO₄) and stir until the anomeric methyl group is replaced by an acetate. Monitor by TLC.

  • Work-up: Carefully quench the reaction, extract with an organic solvent, and purify the resulting anomeric acetate.

  • Bromination: Dissolve the purified anomeric acetate in anhydrous DCM and cool to 0°C.

  • Addition of HBr: Slowly add HBr (33% in AcOH) dropwise. The reaction is often rapid. Monitor by TLC until all starting material is consumed.

  • Quenching and Extraction: Dilute the reaction mixture with cold DCM and pour it into an ice-cold saturated NaHCO₃ solution to neutralize the acid. Separate the organic layer.

  • Drying and Concentration: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure at low temperature. The resulting glycosyl bromide is often used immediately in the next step due to its instability.

Cross-Coupling Considerations:

  • Catalyst: A robust palladium catalyst is needed. Systems like Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos) are common choices.

  • Base: A non-nucleophilic base is critical to prevent side reactions. Cs₂CO₃ or K₃PO₄ are often effective.

  • Solvent: Anhydrous, degassed solvents like THF, Dioxane, or DMF are required.

This transformation allows the direct formation of a carbon-carbon bond at the anomeric position, a highly valuable tool for medicinal chemistry.

References

  • Schmidt, R. R., & Kinzy, W. (1994). Anomeric-Oxygen Activation for Glycoside Synthesis: The Trichloroacetimidate Method. Advances in Carbohydrate Chemistry and Biochemistry, 50, 21-123. [Link]

  • Demchenko, A. V. (2008). Stereoselective Glycosylation. In Modern Methods in Carbohydrate Synthesis (pp. 27-66). Wiley-VCH. [Link]

  • Woerpel, K. A. (2007). The Anomeric Effect. In The ACS Style Guide. American Chemical Society. (Note: The anomeric effect is a fundamental principle discussed in most organic chemistry and carbohydrate chemistry textbooks and major review articles. A direct link to a single source is less common than its general citation in the field). A representative review discussing its implications: [Link]

  • D’Alonzo, D., Guaragna, A., & Palumbo, G. (2010). C-Glycosides: Synthesis and Mock-Biological Features. Current Organic Synthesis, 7(4), 344-365. [Link]

  • Miura, T., & Murakami, M. (2007). Palladium-Catalyzed Cross-Coupling Reaction of Glycosyl Triflates with Organostannanes. Organic Letters, 9(5), 741-744. [Link]

Technical Support Center: Synthesis of Methyl-D-xylofuranoside Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl-D-xylofuranoside and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of furanoside chemistry. Here, we address common challenges and side reactions through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific, practical problems you may encounter during your synthesis. Each issue is presented with probable causes and actionable solutions.

Issue 1: Low Yield of the Desired this compound Product

Problem: After performing a Fischer glycosylation of D-xylose with methanol, the yield of the target this compound is significantly lower than expected.

Probable Causes:

  • Equilibrium Favoring the Pyranoside Form: Furanosides are often the kinetically favored product in Fischer glycosylations, especially under shorter reaction times. However, the six-membered pyranoside ring is thermodynamically more stable and will become the dominant product with longer reaction times or under equilibrium conditions.[1][2]

  • Acid-Catalyzed Degradation: Prolonged exposure to strong acidic conditions, especially at elevated temperatures, can lead to the degradation of the sugar, resulting in the formation of products like furfural.[3]

  • Incomplete Reaction: The reaction may not have reached completion, leaving a significant amount of unreacted D-xylose starting material.

Suggested Solutions:

  • Optimize Reaction Time: Monitor the reaction closely using TLC or NMR. For furanoside synthesis, shorter reaction times are generally preferable.[2] Aim to quench the reaction as soon as a significant amount of the furanoside product is observed, before it isomerizes to the more stable pyranoside.

  • Control Temperature: Run the reaction at the lowest effective temperature to minimize degradation. Room temperature or slightly above is often sufficient.

  • Choice of Acid Catalyst: Use a milder acid catalyst. While strong acids like sulfuric acid are common, catalysts like trimethylsilyl chloride (TMSCl) can be effective and may reduce degradation.[2]

  • Protocol: Kinetic Fischer Glycosylation for this compound

    • Suspend D-xylose (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a catalytic amount of a strong acid (e.g., 0.05 eq of H₂SO₄ or 1.5 eq of TMSCl).

    • Allow the reaction to warm to room temperature and stir, monitoring every 30-60 minutes by TLC.

    • Once the desired furanoside spot is maximal and before significant pyranoside formation is observed (typically 2-4 hours), quench the reaction by adding a base (e.g., pyridine or solid sodium bicarbonate) until neutralized.

    • Filter the mixture, concentrate the filtrate under reduced pressure, and purify the resulting syrup by flash column chromatography (e.g., using a dichloromethane/methanol gradient).

Issue 2: Poor Anomeric Selectivity (α/β Mixture)

Problem: The glycosylation reaction produces a nearly 1:1 mixture of α- and β-anomers of the xylofuranoside derivative, and a specific anomer is required.

Probable Causes:

  • Flexible Furanose Ring: The five-membered furanose ring is highly flexible. This flexibility can result in two energetically similar reaction pathways for the nucleophilic attack on the intermediate oxocarbenium ion, leading to poor stereocontrol.[4]

  • Lack of Neighboring Group Participation: To achieve 1,2-trans products, a participating protecting group (like an acetyl or benzoyl group) is typically placed at the C2 position. For 1,2-cis products (e.g., α-xylofuranosides), this strategy is not applicable, making stereocontrol more challenging.[4]

  • Reaction Conditions: Solvent and temperature can significantly influence the anomeric ratio. Non-polar solvents may favor SN2-like mechanisms, while polar, coordinating solvents like acetonitrile can promote SN1 pathways or form transient intermediates that influence selectivity.[5]

Suggested Solutions:

  • Employ Conformationally Restricted Donors: This is a highly effective strategy for controlling the stereochemistry of challenging 1,2-cis-furanosides. Using a rigid protecting group that spans the C2 and C3 hydroxyls, such as a xylylene group, can lock the furanose ring into a specific conformation. This forces the nucleophile to attack from the less hindered face, leading to high selectivity for the α-anomer.[4][6]

  • Optimize Solvent and Promoter: Experiment with different solvent systems. For instance, ether-based solvents at low temperatures often favor the formation of α-anomers. The choice of promoter (e.g., NIS/TfOH, TMSOTf) also plays a critical role and should be optimized.[7]

  • Leverage Computational Models: Machine learning models are emerging that can predict the stereochemical outcome of glycosylations based on the donor, acceptor, solvent, and promoter, offering a powerful tool for experimental design.[5][8]

Table 1: Influence of Protecting Groups on α:β Selectivity in Xylofuranosylation

C2/C3 Protecting Group Donor Type Typical Outcome Rationale Reference
Benzyl (Bn) Thioglycoside Low selectivity (mixture) Flexible, non-participating group. [4]
Acetyl (Ac) Hemiacetal Favors β-anomer (1,2-trans) Neighboring group participation. [4]

| 2,3-O-Xylylene | Thioglycoside | High α-selectivity (1,2-cis) | Conformationally locks the ring, directing attack to the α-face. |[4][6] |

Issue 3: Pyranoside-into-Furanoside (PIF) Rearrangement Occurs When Not Desired

Problem: During a reaction on a xylopyranoside derivative, an unexpected rearrangement to a xylofuranoside is observed.

Probable Causes:

  • Acid-Promoted Sulfation Conditions: A known reaction, termed the Pyranoside-into-Furanoside (PIF) rearrangement, can occur under conditions of acid-promoted O-sulfation.[9][10] This process involves the contraction of the pyranoside ring to form a more stable sulfated furanoside intermediate.[11]

  • Strongly Acidic Conditions with Specific Protecting Groups: Even without sulfating agents, certain protecting group patterns on a pyranoside can make it susceptible to acid-catalyzed isomerization to the furanoside form, particularly in nonpolar solvents.[10]

Suggested Solutions:

  • Avoid PIF Conditions: If this rearrangement is not the goal, avoid using reagents like pyridine·SO₃ or chlorosulfonic acid in the presence of strong acid.[11]

  • Modify Protecting Groups: The stability of the pyranoside ring is influenced by its protecting groups. If isomerization is an issue, consider using alternative protecting groups that may disfavor the formation of the furanoside isomer.

  • Control Acidity: Use the mildest acidic conditions possible for your desired transformation to avoid triggering the rearrangement. Buffer the reaction if necessary.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most effective protecting group strategies for synthesizing specific this compound derivatives?

A1: The choice of protecting group is critical and depends on the desired final product and the reaction chemistries involved. A robust strategy involves orthogonal protecting groups that can be removed selectively without affecting others.[12]

  • For Hydroxyl Groups (O2, O3, O5):

    • Benzyl (Bn): A very common and stable protecting group. It is robust to a wide range of acidic and basic conditions. It is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C).[13]

    • Silyl Ethers (TBDMS, TIPS): These are valuable for their tunable stability. TBDMS is stable to base but is readily cleaved by fluoride sources (e.g., TBAF) or acid. TIPS is bulkier and more stable to acid.[13] They are excellent for differentiating between primary (O5) and secondary (O2, O3) hydroxyls.

    • Acyl Groups (Acetyl, Benzoyl): These are often used as participating groups at O2 to direct β-selectivity. They are stable to acid but are easily removed under basic conditions (e.g., NaOMe in MeOH).

    • Acetals (Isopropylidene): Often used to protect the cis-diols at C1 and C2 of the starting D-xylofuranose, which can then be manipulated.[14]

Q2: How can I reliably synthesize the α-anomer of a xylofuranoside?

A2: Synthesizing 1,2-cis-furanosides like α-xylofuranosides is a known challenge. The most authoritative method is to control the conformation of the glycosyl donor.

  • The Xylylene Strategy: As detailed in Issue 2, installing a rigid 2,3-O-xylylene acetal on the xylofuranose donor is a state-of-the-art method. This group locks the five-membered ring, forcing the oxocarbenium ion intermediate into a conformation where the bottom (α) face is more accessible for nucleophilic attack.[4][6] This strategy consistently provides high yields and excellent α-selectivity.

Q3: My reaction is producing an unexpected byproduct that I suspect is from aglycon cleavage. How can I prevent this?

A3: Aglycon cleavage, the loss of the group at the anomeric position (e.g., the methoxy group in methyl xylofuranoside), can occur as a side reaction under strongly acidic conditions, especially with sensitive pentosides.[1]

  • Mechanism: The glycosidic oxygen can be protonated, turning the aglycon into a good leaving group.

  • Prevention:

    • Reduce Acid Strength/Concentration: Use the minimum amount of acid catalyst required.

    • Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of this side reaction.

    • Use a More Stable Aglycon: If possible, use a glycosyl donor with a more robust leaving group for subsequent glycosylation reactions, such as a thioglycoside, which is activated under specific conditions rather than general strong acid.

Part 3: Visualizations and Workflows
Diagram 1: Fischer Glycosylation Pathways

This diagram illustrates the kinetic versus thermodynamic pathways in the acid-catalyzed reaction of D-xylose with methanol.

FischerGlycosylation cluster_start Starting Material cluster_products Glycosylation Products Xylose D-Xylose (Open Chain) midpoint Xylose->midpoint + MeOH, H⁺ (Fast, Reversible) Furanoside This compound (Kinetic Product) Pyranoside Methyl-D-xylopyranoside (Thermodynamic Product) Furanoside->Pyranoside Isomerization (Longer Reaction Time) midpoint->Furanoside Ring Closure (5-membered) midpoint->Pyranoside Ring Closure (6-membered)

Caption: Kinetic vs. Thermodynamic control in Fischer glycosylation.

Diagram 2: Troubleshooting Flowchart for Low Product Yield

This flowchart provides a logical sequence for diagnosing the cause of low yields in a xylofuranoside synthesis.

Troubleshooting Start Low Yield of This compound CheckTLC Analyze Crude Product by TLC/NMR Start->CheckTLC Isomer_Check Major Product is Pyranoside Isomer? CheckTLC->Isomer_Check Degradation_Check Significant Baseline Smear or Furfural Byproducts? Isomer_Check->Degradation_Check No Sol_Isomer Root Cause: Thermodynamic Control Solution: - Shorten reaction time - Monitor kinetics Isomer_Check->Sol_Isomer Yes Unreacted_Check High Amount of Unreacted Xylose? Degradation_Check->Unreacted_Check No Sol_Degradation Root Cause: Harsh Conditions Solution: - Lower temperature - Use milder acid catalyst Degradation_Check->Sol_Degradation Yes Sol_Unreacted Root Cause: Incomplete Reaction Solution: - Increase reaction time slightly - Check catalyst activity Unreacted_Check->Sol_Unreacted Yes

Caption: A decision tree for troubleshooting low product yields.

Diagram 3: Strategy for Stereoselective α-Xylofuranosylation

This diagram illustrates the use of a conformationally restricted donor to achieve high α-selectivity.

AlphaSelectivity Donor Xylofuranose Donor with 2,3-O-Xylylene Protecting Group Intermediate { Locked Oxocarbenium Ion | α-face is sterically accessible β-face is blocked} Donor->Intermediate Activation (e.g., NIS/TfOH) Product α-Xylofuranoside (1,2-cis product) Intermediate->Product Nucleophilic Attack (from α-face) Acceptor Acceptor (R-OH) Acceptor->Intermediate

Caption: Using a rigid protecting group for α-selective glycosylation.

References
  • Broussard, T. R., et al. (2021). Evidence of Gas-phase Pyranose-to-furanose Isomerization in Protonated Peptidoglycans. The Royal Society of Chemistry.
  • Kononov, A. I., et al. (2019). Driving Force of the Pyranoside-into-Furanoside Rearrangement. ACS Omega. [Link]

  • Tsvetkov, Y. E., et al. (2014). Pyranoside-into-furanoside rearrangement: new reaction in carbohydrate chemistry and its application in oligosaccharide synthesis. Angewandte Chemie International Edition. [Link]

  • Kononov, A. I., et al. (2020). Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. Organic Letters. [Link]

  • Kononov, A. I., et al. (2019). Driving Force of the Pyranoside-into-Furanoside Rearrangement. ACS Omega. [Link]

  • van der Vorm, S. (2018). Reactivity and selectivity in glycosylation reactions. Scholarly Publications Leiden University. [Link]

  • Gervay-Hague, J., et al. (2018). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. The Journal of Organic Chemistry. [Link]

  • Kocienski, P. (n.d.). Protecting Groups. University of Leeds. [Link]

  • Gervay-Hague, J., et al. (2018). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. ACS Publications. [Link]

  • Faurschou, N. V., et al. (2025). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Fischer glycosidation. [Link]

  • Faurschou, N. V., et al. (2021). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ChemRxiv. [Link]

  • Bennett, C. S., et al. (2018). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ResearchGate. [Link]

  • Wikipedia. (n.d.). Xylose. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl-D-xylofuranoside for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of Methyl-D-xylofuranoside. As you transition from bench-scale synthesis to producing the larger quantities required for preclinical trials, new challenges in process control, purity, and scalability emerge. This document provides a robust synthesis workflow, in-depth troubleshooting guides, and answers to frequently asked questions to ensure a reproducible and scalable process.

Recommended Synthesis Workflow: Acid-Catalyzed Glycosodation

The Fischer-Speier glycosylation is a classic and cost-effective method for preparing simple methyl glycosides, making it suitable for scale-up. The core of this process involves treating D-xylose with methanol in the presence of a strong acid catalyst. The reaction establishes an equilibrium between the furanose and pyranose forms of the sugar, as well as the α and β anomers of the resulting methyl glycosides. Controlling the reaction conditions is paramount to favoring the desired this compound.

Experimental Protocol: Synthesis of Methyl-α/β-D-xylofuranoside

Materials:

  • D-xylose

  • Anhydrous Methanol (MeOH)

  • Dowex® 50WX8 resin (H+ form) or another suitable strong acid catalyst

  • Triethylamine (TEA) or Sodium Bicarbonate

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, suspend D-xylose (1.0 eq) in anhydrous methanol (approx. 10-20 volumes). The use of anhydrous methanol is critical to push the equilibrium towards glycoside formation and prevent hydrolysis of the product.

  • Catalyst Addition: Add a strong acid catalyst. Dowex® 50WX8 resin (approx. 0.2 eq by weight) is an excellent choice for scale-up as it can be easily filtered out, simplifying the workup. Alternatively, acetyl chloride or concentrated sulfuric acid can be used, but these require a more complex neutralization step.

  • Reaction Execution: Heat the mixture to reflux (approx. 65°C) and stir vigorously. The reaction progress should be monitored closely. The formation of furanosides is kinetically favored at the early stages of the reaction.[1]

  • In-Process Control (IPC): Monitor the reaction every 1-2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: Dichloromethane:Methanol (9:1 v/v).

    • Visualization: Stain with p-anisaldehyde solution and heat.

    • Goal: Monitor the consumption of D-xylose and the appearance of new, higher Rf spots corresponding to the methyl xylofuranosides and xylopyranosides. Over-running the reaction will lead to the thermodynamically favored pyranoside products.

  • Quenching and Neutralization: Once the IPC shows an optimal level of furanoside product, cool the reaction to room temperature.

    • If using Dowex® resin, simply filter the resin off and wash it with methanol.

    • If using a soluble acid catalyst, neutralize the reaction mixture by slowly adding triethylamine or a slurry of sodium bicarbonate until the pH is ~7.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a thick syrup.

  • Purification: The crude product will be a mixture of anomers (α/β) and ring isomers (furanoside/pyranoside). Purification is typically achieved by silica gel column chromatography.

    • Eluent System: A gradient of Ethyl Acetate in Hexanes is often effective. The furanoside isomers are generally less polar and will elute before the pyranoside isomers.

Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_monitoring In-Process Control cluster_workup Workup & Isolation cluster_purification Purification Stage A 1. Suspend D-Xylose in Anhydrous Methanol B 2. Add Acid Catalyst (e.g., Dowex® 50WX8) A->B C 3. Heat to Reflux (approx. 65°C) B->C D 4. Monitor via TLC/HPLC (Target: Furanoside Formation) C->D E 5. Cool and Neutralize/ Filter Catalyst D->E F 6. Concentrate Under Reduced Pressure E->F G 7. Silica Gel Column Chromatography F->G H Characterize Fractions (NMR, MS) G->H I Combine Pure Fractions & Evaporate H->I J Final Product: This compound I->J

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.

Question 1: My reaction yield is very low, or I am only isolating the methyl xylopyranoside isomer. What went wrong?

Answer: This is a classic issue of kinetic vs. thermodynamic control in Fischer glycosylations.

  • Causality: The formation of the five-membered furanoside ring is kinetically faster, but the six-membered pyranoside ring is thermodynamically more stable. If the reaction is left for too long or at too high a temperature, the initially formed furanosides will equilibrate to the more stable pyranoside form.

  • Troubleshooting Steps:

    • Reaction Time: Your primary tool is reaction time. You must stop the reaction when the concentration of the furanoside is at its maximum. This requires diligent in-process monitoring (TLC/HPLC) every hour.

    • Temperature Control: Ensure your reactor temperature is stable. Fluctuations can affect the equilibrium.

    • Catalyst Load: An excessive amount of acid catalyst can accelerate the equilibration to the pyranoside form. Try reducing the catalyst load slightly.

Question 2: During purification, I cannot separate the α and β anomers of the methyl xylofuranoside. How can I improve the separation?

Answer: The α and β anomers of methyl xylofuranoside can have very similar polarities, making their separation by standard silica gel chromatography challenging.

  • Causality: Anomers are diastereomers that differ only in the configuration at the anomeric carbon (C1). This subtle structural difference may not be sufficient to cause a large separation factor on a standard stationary phase.

  • Troubleshooting Steps:

    • Chromatography Conditions:

      • Solvent System: Experiment with different solvent systems. Adding a small amount of a third solvent (e.g., a trace of methanol or tert-butyl methyl ether) can sometimes alter the selectivity.

      • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.

      • Loading: Do not overload the column. For difficult separations, the amount of crude material should be no more than 1-2% of the mass of the silica gel.

    • Advanced Purification: Consider preparative HPLC with a suitable column (e.g., a diol or cyano-bonded phase) which can offer superior resolving power.[2]

    • Derivatization: If separation of the final product is intractable, an alternative strategy is to derivatize the crude mixture. For example, acetylation or benzoylation of the free hydroxyl groups creates new diastereomers that may be easier to separate.[1][3] After separation, the protecting groups can be removed to yield the pure anomers.

Troubleshooting Decision Tree: Low Yield

G Start Low Yield of This compound Check_Isomers Analysis shows high Pyranoside content? Start->Check_Isomers Isomers_Yes Yes Check_Isomers->Isomers_Yes Yes Isomers_No No Check_Isomers->Isomers_No No Check_SM Analysis shows high Starting Material (D-xylose)? SM_Yes Yes Check_SM->SM_Yes Yes SM_No No Check_SM->SM_No No Check_Degradation Is there significant charring or baseline on TLC/HPLC? Deg_Yes Yes Check_Degradation->Deg_Yes Yes Sol_Time Solution: - Reduce reaction time. - Monitor closely with IPCs. Isomers_Yes->Sol_Time Reaction time too long. Equilibration occurred. Isomers_No->Check_SM Sol_Incomplete Solution: - Check catalyst activity. - Ensure methanol is anhydrous. - Increase reaction time. SM_Yes->Sol_Incomplete Incomplete Reaction. SM_No->Check_Degradation Sol_Degrade Solution: - Reduce reaction temperature. - Ensure proper neutralization  before concentration. Deg_Yes->Sol_Degrade Product Degradation.

Caption: A decision tree for troubleshooting low yields in the synthesis.

Question 3: We are scaling up from 10g to 500g, and the reaction is turning dark brown/black, resulting in a low yield of tarry material. What is happening?

Answer: This is a common scale-up issue related to heat management and acid-catalyzed degradation of carbohydrates.

  • Causality: The reaction of strong acid with sugars at high temperatures can cause dehydration and polymerization, leading to charring. On a small scale, heat dissipates quickly from a round-bottom flask. In a large reactor, localized overheating ("hot spots") can occur, especially near the heating mantle or jacket, if mixing is not efficient. This initiates the degradation cascade.

  • Troubleshooting Steps:

    • Heat Transfer: Use a reactor with a jacketed heating system (e.g., oil bath or steam) rather than a heating mantle for more uniform heat distribution.

    • Mixing: Ensure the mechanical stirrer is providing vigorous and efficient agitation. The vortex should be visible, and the catalyst/reagents should be fully suspended. Inadequate mixing is a primary cause of localized overheating.

    • Controlled Addition: On a large scale, consider a controlled addition of the acid catalyst to the heated methanol/xylose suspension to better manage any initial exotherm.

    • Temperature Monitoring: The temperature probe must be placed correctly to measure the internal reaction temperature, not the temperature of the reactor wall.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for this compound intended for preclinical studies? A1: For preclinical use, the most important CQAs are:

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity: Typically >95% as determined by HPLC. This includes chemical purity (absence of side products) and isomeric purity (low levels of pyranoside).

  • Anomeric Purity: The ratio of α to β anomers should be determined and specified, or the anomers should be separated.

  • Residual Solvents: Levels of methanol, ethyl acetate, hexanes, etc., must be below the limits specified by ICH guidelines.

  • Heavy Metals: While less common from this synthesis, a general screen may be required depending on the intended use.

Q2: How can I definitively confirm the stereochemistry of my final product (α vs. β anomer and furanose vs. pyranose ring)? A2: A combination of NMR techniques is the gold standard.

  • ¹H NMR: The coupling constant (J-value) of the anomeric proton (H1) is diagnostic. For furanosides, the J(H1, H2) coupling is typically small (1-4 Hz for α, <1 Hz for β). For pyranosides, the J(H1, H2) coupling is much larger for the diaxial relationship in the β-anomer (~8 Hz).

  • ¹³C NMR: The chemical shift of the anomeric carbon (C1) is also distinct for each isomer.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential to assign all protons and carbons unambiguously, confirming the ring size and overall structure.

Q3: Are there alternative, potentially more scalable, synthesis methods? A3: Yes, while Fischer glycosylation is common, other methods exist.

  • Enzymatic Synthesis: Glycoside hydrolases or glycosyltransferases can offer exceptional regio- and stereoselectivity under mild, aqueous conditions.[4][5] However, scaling up can be limited by the cost and availability of the enzyme and required sugar nucleotide donors.[4]

  • Protected Xylose Derivatives: Using a protected xylose derivative as a starting material can provide much greater control over the reaction outcome, forcing the formation of the furanoside with specific stereochemistry.[6][7] However, this introduces additional protection and deprotection steps, increasing the overall cost and complexity, which may be a trade-off for higher purity and reproducibility on a large scale.

Q4: What safety precautions are necessary when scaling up this synthesis? A4:

  • Flammable Solvents: Large volumes of methanol, ethyl acetate, and hexanes will be used. All operations must be conducted in a well-ventilated area (fume hood or walk-in hood) away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.

  • Corrosive Reagents: If using strong liquid acids like H₂SO₄, appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory. Have neutralization agents (e.g., sodium bicarbonate) readily available in case of spills.

  • Pressure: When heating solvents in a sealed or semi-sealed reactor, ensure there is adequate pressure relief to prevent over-pressurization.

Summary of Key Parameters for Scale-Up

The following table summarizes critical parameters to consider when moving from a lab-scale to a pilot-scale synthesis.

ParameterLab-Scale (e.g., 10g)Pilot-Scale (e.g., 500g)Rationale for Change
Reactor Round-bottom flaskJacketed glass reactorEnsures uniform heating and prevents localized hot spots that cause degradation.[8]
Agitation Magnetic stir barMechanical overhead stirrerNecessary for effective mixing of larger volumes and heterogeneous mixtures (e.g., Dowex resin).
Heating Heating mantleCirculating oil/steam jacketProvides precise and evenly distributed temperature control.
Workup Separatory funnelReactor-based liquid-liquid extractionHandling large volumes of solvent requires a contained system for safety and efficiency.
Purification Glass column chromatographyPreparative MPLC/HPLCAutomated systems are required for reproducible purification of kilogram quantities.
IPC Frequency Every 1-2 hoursEvery hourTighter control is needed as thermal inertia in large reactors can cause reactions to overshoot their optimal endpoint.

References

  • Harn, D., et al. (2021). Synthesis of Glycosides by Glycosynthases. MDPI. Available at: [Link]

  • Weiss, M.J., et al. (1959). The Synthesis of the Four Possible Methyl 3-Amino-3-deoxy-D-xylosides. A Novel Ring Expansion of a Furanoside to a Pyranoside. Journal of the American Chemical Society.
  • Codée, J.D.C., et al. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews. Available at: [Link]

  • Chen, F., et al. (2024). Advances and Challenges in Biomanufacturing of Glycosylation of Natural Products. MDPI. Available at: [Link]

  • Di-Iorio, M., et al. (2010). An improved regioselective preparation of methyl 2,3-di-O-acetyl-α,β-d-xylofuranoside. Springer.
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Technical Support Center: Enhancing the Stability of Methyl-D-xylofuranoside Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Glycochemical Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl-D-xylofuranoside-containing compounds. The unique five-membered furanoside ring, while a key structural motif in many biologically active molecules, presents inherent stability challenges compared to its six-membered pyranoside counterpart. This guide is designed to provide you with a deep understanding of the underlying causes of instability and to offer practical, field-proven troubleshooting strategies to ensure the integrity of your compounds throughout your experiments.

Understanding the Instability of Methyl-D-xylofuranosides

Before diving into specific troubleshooting scenarios, it's crucial to understand the chemical principles governing the stability of these molecules. Furanosides are generally less thermodynamically stable than the corresponding pyranosides.[1][2] This is primarily due to greater ring strain and eclipsing interactions between substituents on the five-membered ring. This inherent strain makes the anomeric carbon more susceptible to cleavage of the glycosidic bond, which is the primary degradation pathway.

The two main mechanisms of degradation you will encounter are:

  • Hydrolysis (Non-Enzymatic): Cleavage of the glycosidic bond catalyzed by acid or, to a lesser extent, base. In acidic conditions, the glycosidic oxygen is protonated, making the anomeric carbon highly electrophilic and prone to attack by water.[3][4]

  • Enzymatic Hydrolysis: Cleavage catalyzed by glycoside hydrolases (glycosidases), which are ubiquitous in biological systems.[3][5] These enzymes provide a highly efficient catalytic environment for breaking the glycosidic bond.[6]

This guide will help you diagnose and mitigate these degradation pathways.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experimental work. Each question is followed by a detailed explanation of the cause and actionable steps for resolution.

Question 1: I'm observing significant degradation of my compound during an acid-catalyzed reaction (e.g., Boc deprotection with TFA, purification on silica gel). What is happening and how can I prevent it?

Root Cause Analysis: This is a classic case of acid-catalyzed hydrolysis. The glycosidic bond of your this compound is highly susceptible to cleavage in the presence of strong acids like trifluoroacetic acid (TFA) or even the mildly acidic surface of silica gel. The reaction proceeds through a protonation step, followed by the departure of the methanol group to form a resonance-stabilized oxocarbenium ion intermediate, which is then quenched by water or another nucleophile. Furanosides are particularly prone to this because the strained ring is relieved upon opening.

Visualizing the Degradation Pathway: The following diagram illustrates the acid-catalyzed hydrolysis mechanism.

AcidHydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage & Intermediate Formation cluster_2 Step 3: Nucleophilic Attack Compound This compound Protonated Protonated Glycosidic Oxygen Compound->Protonated + H+ Oxocarbenium Oxocarbenium Ion (Intermediate) Protonated->Oxocarbenium - CH3OH Hydrolyzed Hydrolyzed Product (Xylofuranose) Oxocarbenium->Hydrolyzed + H2O - H+ Methanol Methanol (Leaving Group)

Caption: Acid-catalyzed hydrolysis of a this compound.

Solutions & Protocols:

StrategyRationaleRecommended Actions
Use Milder Acids Reduce the concentration of H+ to slow the rate-limiting protonation step.Replace TFA with weaker acids like acetic acid or formic acid. For silica gel chromatography, use a column pre-treated with a base (e.g., triethylamine in the mobile phase).
Control Temperature Hydrolysis rates increase with temperature.Perform acid-sensitive reactions at 0°C or below. Keep fractions from chromatography on ice.
Reduce Reaction Time Minimize the compound's exposure to harsh conditions.Monitor the reaction closely by TLC or LC-MS and quench it immediately upon completion.
Anhydrous Conditions The final step of hydrolysis requires water as a nucleophile.Use freshly distilled, anhydrous solvents and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).
Question 2: My purified compound shows decreasing purity over time when stored in a methanol/water solution at 4°C. What are the optimal storage conditions?

Root Cause Analysis: Even in the absence of strong acids, glycosidic bonds can undergo slow hydrolysis, a process accelerated by protic solvents (like water and methanol), elevated temperatures, and non-neutral pH. Glycosides are generally most stable at a neutral to slightly acidic pH.[3] Storing in solution, especially if the pH is not controlled, facilitates degradation.

Solutions & Protocols:

The best practice is to store your compound as a solid whenever possible. If a solution is absolutely necessary, it must be prepared with care.

Storage FormatTemperatureSolvent/ConditionsRationale
Solid (Lyophilized Powder) -20°C or -80°C Store under an inert atmosphere (Argon) and protect from moisture.This is the most stable form. It minimizes molecular mobility and excludes water, preventing hydrolysis.
Solution (Short-Term) -20°CUse anhydrous, aprotic solvents like DMSO or DMF.Avoids the protic environment that facilitates hydrolysis. Suitable for stock solutions.
Solution (Aqueous Assay) Prepare FreshUse a buffer solution to maintain a stable pH between 6.0 and 7.5.Prevents pH drifts that could accelerate degradation during an experiment. Avoid strong acidic or alkaline buffers.[3]
Question 3: My compound is highly active in a purified enzyme assay but loses all activity when tested in a cell lysate or serum-containing medium. Could enzymes be the cause?

Root Cause Analysis: This is a strong indication of enzymatic degradation. Cell lysates and serum are rich in a wide variety of enzymes, including glycoside hydrolases (glycosidases) that can efficiently cleave the glycosidic bond of your compound, rendering it inactive.[3][7][8]

Solutions & Protocols:

Use the following workflow to diagnose and mitigate enzymatic degradation.

Experimental Workflow for Investigating Enzymatic Instability

EnzymaticWorkflow Start Compound Inactive in Biological Matrix Hypothesis Hypothesis: Enzymatic Degradation Start->Hypothesis Test1 Incubate Compound in Heat-Inactivated Matrix (e.g., 95°C for 10 min) Hypothesis->Test1 Test2 Incubate Compound in Matrix with Glycosidase Inhibitor Cocktail Hypothesis->Test2 Result1 Is Activity Restored? Test1->Result1 Conclusion_Enzymatic Conclusion: Degradation is Enzymatic. Consider using purified systems or inhibitor cocktails. Result1->Conclusion_Enzymatic Yes Conclusion_Other Conclusion: Degradation is likely non-enzymatic (pH, binding). Re-evaluate matrix effects. Result1->Conclusion_Other No Result2 Is Activity Restored? Test2->Result2 Result2->Conclusion_Enzymatic Yes Result2->Conclusion_Other No

Caption: Workflow to diagnose enzymatic degradation of a glycoside.

Frequently Asked Questions (FAQs)

Q: What is the most reliable analytical method to monitor the stability of my compound? A: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the gold standard. It allows you to quantify the disappearance of the parent compound while simultaneously detecting the appearance of degradation products.

Protocol: General HPLC Method for Stability Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes) to identify the retention times of your parent compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV (e.g., 254 nm if your aglycone has a chromophore) and/or MS.

  • Procedure: Prepare samples at a known concentration (e.g., 1 mg/mL). At each time point (e.g., 0, 2, 4, 8, 24 hours), inject a sample and integrate the peak area of the parent compound. A decrease in peak area over time indicates degradation.

Q: Are there any chemical modifications that can permanently improve the stability of my furanoside-containing compound? A: Yes. The most effective strategy is to replace the hydrolytically labile O-glycosidic bond with a stable carbon-carbon bond, creating a C-glycoside . C-glycosides are resistant to both chemical and enzymatic hydrolysis and are often explored as stable analogs of active O-glycosides in drug development.[9] This requires a synthetic chemistry effort but provides a permanent solution to instability.

Q: How does temperature affect stability? A: As with most chemical reactions, the rate of degradation increases with temperature.[3] Thermal degradation of xylose and its derivatives can occur at elevated temperatures, leading to complex decomposition products.[10][11] It is always advisable to store and handle your compounds at the lowest practical temperature to minimize all degradation pathways.

References

  • Moravcova, J., et al. (1997). Enzymic Hydrolysis of Methyl 2,3-O-Acetyl-5-Deoxy-α and β-D-Xylofuranosides. Taylor & Francis Online. [Link]

  • Anonymous. (n.d.). 2.4 Stability of N-Glycosidic Bonds. User's Manual for Structure Analysis. [Link]

  • Science.gov. (n.d.). glycosidic bond stability: Topics by Science.gov. [Link]

  • Khan Academy. (n.d.). Glycosidic bond. Khan Academy. [Link]

  • G-C. Garcia-Armisen, et al. (2018). Uncommon Glycosidases for the Enzymatic Preparation of Glycosides. ResearchGate. [Link]

  • Garcia-Armisen, G-C., et al. (2018). Uncommon Glycosidases for the Enzymatic Preparation of Glycosides. MDPI. [Link]

  • Koopman, F., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]

  • Study.com. (n.d.). Glycosidic Bond | Definition & Types. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

  • Wang, A., et al. (2021). Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids. Chemical Science. [Link]

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  • Bishop, C. T., & Cooper, F. P. (1963). GLYCOSIDATION OF SUGARS: I. FORMATION OF METHYL-D-XYLOSIDES. Canadian Journal of Chemistry. [Link]

  • Tsvetkov, Y. E., et al. (2019). Driving Force of the Pyranoside-into-Furanoside Rearrangement. ACS Omega. [Link]

  • Fiveable. (n.d.). Methyl Glucoside Definition. Fiveable. [Link]

  • Tsvetkov, Y. E., et al. (2019). Driving Force of the Pyranoside-into-Furanoside Rearrangement. ACS Publications. [Link]

  • Tsvetkov, Y. E., et al. (2019). Driving Force of the Pyranoside-into-Furanoside Rearrangement. ResearchGate. [Link]

  • Huang, X., et al. (2017). Thermal degradation reaction mechanism of xylose: A DFT study. ResearchGate. [Link]

  • Urfer, A. D. (1987). Stability and compatibility of glycosides in acid systems.
  • Raab, B., & Bennet, A. J. (2000). Methyl glucoside hydrolysis catalyzed by beta-glucosidase. PubMed. [Link]

  • ResearchGate. (n.d.). Known approaches for the stabilization of furanose forms (A)-(D). [Link]

  • PubChem. (n.d.). alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl-. PubChem. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Wang, S., et al. (2015). Thermal degradation of xylan-based hemicellulose under oxidative atmosphere. Carbohydrate Polymers. [Link]

  • Whistler, R. L., & Rowell, R. M. (1966). Preparation and Hydrolysis of Methyl 1-Thio-β-D-xylothiopyranoside. The Journal of Organic Chemistry. [Link]

  • Angyal, S. J. (1969). PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. Canadian Journal of Chemistry. [Link]

  • Loftsson, T. (2014). Degradation Pathways. ResearchGate. [Link]

  • Bishop, C., & Partlow, H. (2008). Effect of water pH on the stability of pesticides. MSU Extension. [Link]

  • Garegg, P. J., et al. (n.d.). Anomerization of Methyl Glycosides by Acid-Catalysed Methanolysis: Trapping of Intermediates. Acta Chemica Scandinavica. [Link]

  • Walker, G. S., et al. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical Research in Toxicology. [Link]

  • Doubtnut. (2020). Statement-1 : Methyl alpha-D-fructofuranoside (I) undergoes acid catalysed hydrolysis at faster. YouTube. [Link]

  • PubChem. (n.d.). alpha-D-Xylofuranoside, methyl. PubChem. [Link]

  • Schieber, A., et al. (2022). Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in Plant Science. [Link]

  • Tan, C., et al. (2021). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. ResearchGate. [Link]

  • Finell, M., et al. (2018). Thermal decomposition of hemicelluloses. ResearchGate. [Link]

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Technical Support Center: Troubleshooting Anomeric Control in Methyl-D-xylofuranoside Glycosylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl-D-xylofuranoside glycosylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrolled furanoside synthesis. Achieving precise anomeric control in five-membered ring systems like xylofuranosides presents unique challenges compared to their six-membered pyranoside counterparts. This resource provides in-depth, experience-driven answers to common problems, helping you to optimize your reactions for yield and selectivity.

Section 1: Foundational Concepts (Frequently Asked Questions)

This section addresses the fundamental principles governing the stereochemical outcome of xylofuranoside glycosylations.

Q1: What are the primary factors controlling α- vs. β-selectivity in xylofuranoside glycosylation?

Anomeric selectivity in glycosylation is a multifactorial issue, influenced by the interplay of the glycosyl donor, acceptor, promoter, solvent, and temperature.[1][2] For xylofuranosides, key factors include:

  • Neighboring Group Participation: An acyl-type protecting group (like acetyl or benzoyl) at the C2 position can form a cyclic acyloxonium ion intermediate.[3][4] This intermediate shields one face of the molecule, forcing the glycosyl acceptor to attack from the opposite face, leading predictably to the 1,2-trans product (β-xylofuranoside).[3]

  • Protecting Groups: Non-participating groups, such as ethers (e.g., benzyl), do not form this intermediate.[3] In their absence, the selectivity is governed by other factors, often leading to mixtures or favoring the thermodynamically more stable anomer. Conformationally restricting protecting groups, such as a 2,3-O-xylylene acetal, can also enforce a specific ring conformation that favors one anomer.[5]

  • Solvent Effects: Solvents play a critical role in stabilizing or destabilizing reaction intermediates.[6][7] Ethereal solvents like diethyl ether or dioxane can favor the formation of α-glycosides.[5][6] Nitrile solvents, such as acetonitrile, are known to participate in the reaction, often forming a β-nitrilium ion intermediate that leads to the β-anomer.[6]

  • Lewis Acid/Promoter: The choice and strength of the promoter (e.g., TMSOTf, BF₃·OEt₂) influences the reaction mechanism, whether it proceeds through an Sₙ1-like (forming an oxocarbenium ion) or Sₙ2-like pathway.[8][9] Milder, "minimally competent" Lewis acids can sometimes offer better control.[9]

Q2: How can I reliably determine the anomeric configuration (α vs. β) of my this compound product?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.

  • ¹H NMR: The coupling constant between the anomeric proton (H-1) and the H-2 proton (³JH1,H2) is diagnostic. For xylofuranosides, the 1,2-cis anomer (α) typically exhibits a larger coupling constant (around 5.0 Hz) compared to the 1,2-trans anomer (β), which shows a smaller coupling constant (around 1.0-2.5 Hz).[5]

  • ¹³C NMR: The chemical shift of the anomeric carbon (C-1) is also informative. Generally, the C-1 resonance of a 1,2-trans furanoside appears several ppm downfield from its 1,2-cis counterpart.[10] This method is particularly useful for confirming the ring size (furanose vs. pyranose) and anomeric configuration simultaneously.[11][12]

Section 2: Detailed Troubleshooting Guides

This section provides structured solutions to common experimental failures.

Problem 1: Poor Anomeric Selectivity (Obtaining a ~1:1 Mixture of α/β Anomers)

This is a frequent issue when using glycosyl donors with non-participating protecting groups at the C2 position.

  • Potential Cause: The reaction is likely proceeding through a planar, Sₙ1-like oxocarbenium ion intermediate, which allows the nucleophile (the alcohol) to attack from either the top (β) or bottom (α) face with nearly equal probability.

  • Troubleshooting Strategy: Shift the reaction toward kinetic or thermodynamic control, or introduce a directing group.

Solution Pathway Experimental Protocol Scientific Rationale
A. Lower Reaction Temperature Cool the reaction to -78 °C before adding the promoter (e.g., TMSOTf). Allow the reaction to proceed at this temperature for several hours before slowly warming.Lowering the temperature can favor the kinetically controlled product. The transition state energies for α and β attack may differ, and low temperatures can amplify this difference, favoring the pathway with the lower activation energy.
B. Solvent Screening Systematically test different solvents. Ethereal solvents (Et₂O, Dioxane, THF) often favor α-selectivity, while nitrile solvents (CH₃CN) favor β-selectivity.[6]Solvents can stabilize the oxocarbenium ion or participate in the reaction. Ethereal solvents can coordinate to the intermediate, potentially blocking one face, while acetonitrile can form a covalent intermediate that directs β-attack.[6]
C. Change Glycosyl Donor If possible, re-synthesize the glycosyl donor to include a participating group at C2, such as an acetate or benzoate ester.This is the most robust solution for 1,2-trans (β) selectivity. The C2-ester will perform neighboring group participation, forming a dioxolenium ion that forces the acceptor to attack from the opposite (β) face.[3][4]
Problem 2: Predominant Formation of the Undesired Anomer (e.g., getting β when α is desired)

This occurs when the reaction conditions inherently favor one stereochemical outcome over the other.

  • Potential Cause: The combination of solvent, protecting groups, and promoter creates a strong bias for one anomeric product. For example, using a C2-benzoyl group will almost always yield the β-anomer.

  • Troubleshooting Strategy: To obtain the 1,2-cis (α) anomer, you must suppress neighboring group participation and leverage other controlling factors.

Solution Pathway Experimental Protocol Scientific Rationale
A. Use a Non-Participating Donor Ensure the C2 protecting group is an ether (e.g., Benzyl, PMB).This prevents the formation of the dioxolenium ion intermediate, which is the primary driver for β-selectivity.[3] This allows other factors, like solvent effects, to dominate.
B. Employ an Ethereal Solvent Perform the reaction in neat diethyl ether (Et₂O) or a mixture of toluene and dioxane.[5][6]Ethereal solvents are known to promote α-selectivity in many glycosylation systems.[6] This is often attributed to the "Sₙ2-like" character of the reaction in these less polar, coordinating solvents.
C. Use a Conformationally Locked Donor Synthesize and use a xylofuranosyl donor with a rigid protecting group, such as a 2,3-O-xylylene or a 3,5-O-di-tert-butylsilylene group.These groups lock the furanose ring into a specific conformation. This conformational rigidity can expose one face of the anomeric center while sterically hindering the other, leading to high selectivity.[5][13]
Problem 3: Low Yield and Formation of Byproducts (e.g., Glycal, Orthoester)

Low yields are often accompanied by the formation of side products, indicating competing reaction pathways.

  • Potential Cause: Over-activation of the donor can lead to elimination to form a glycal. Alternatively, with a participating group, the stable dioxolenium intermediate can be attacked by a weak nucleophile to form a stable orthoester byproduct instead of the desired glycoside.[13]

  • Troubleshooting Strategy: Modulate the reactivity of the system.

Solution Pathway Experimental Protocol Scientific Rationale
A. Use a Milder Promoter If using a strong promoter like TMSOTf, switch to a milder one. For thioglycosides, instead of NIS/TfOH, try using the less aggressive NIS/AgOTf combination.[5]A less powerful activator generates the reactive electrophile more slowly, reducing the rate of side reactions like elimination. The goal is to match the rate of activation to the rate of nucleophilic attack by the acceptor.
B. Add a Proton Scavenger Include a non-nucleophilic base, such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP), in the reaction mixture.Strong acids generated during the reaction can catalyze the degradation of both starting materials and products. A proton scavenger neutralizes these acids, improving the stability of the reaction mixture.
C. Increase Acceptor Nucleophilicity If possible, use a more reactive acceptor alcohol (primary > secondary) or modify the protecting groups on the acceptor to be more electron-donating ("arming" the acceptor).[14][15]If the rate of nucleophilic attack is too slow, side reactions have more time to occur. Increasing the acceptor's reactivity can help the desired glycosylation pathway outcompete the undesired ones.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Achieving α-Selectivity with a Non-Participating Donor

This protocol is optimized for the synthesis of Methyl α-D-xylofuranoside using a C2-O-benzyl protected thioglycoside donor.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the xylofuranosyl donor (1.2 equiv) and the methyl alcohol acceptor (1.0 equiv).

  • Solvent Addition: Add anhydrous diethyl ether (Et₂O) via syringe to achieve a concentration of 0.05 M with respect to the acceptor.

  • Activator Addition: Add N-Iodosuccinimide (NIS, 2.5 equiv) and freshly prepared silver triflate (AgOTf, 0.25 equiv) to the stirring solution.[5]

  • Reaction: Stir the reaction at room temperature, monitoring by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 1-2 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Dilute with dichloromethane (DCM), separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the desired methyl α-D-xylofuranoside.

Protocol 2: ¹H NMR Analysis for Anomeric Configuration Assignment
  • Sample Prep: Dissolve a pure sample of the product in CDCl₃ or D₂O.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Locate the anomeric proton (H-1) signal, which is typically a doublet between 4.8 and 5.2 ppm.

    • Measure the coupling constant (J-value) for this doublet.

    • α-anomer (1,2-cis): ³JH1,H2 ≈ 4.5 - 5.5 Hz.[5]

    • β-anomer (1,2-trans): ³JH1,H2 ≈ 1.0 - 2.5 Hz.[5]

Section 4: Visual Guides and Data

Table 1: Representative Influence of Solvent on α:β Ratios for a Xylofuranosylation with a C2-O-Bn Donor

Solvent Typical α:β Ratio Reference
Dichloromethane (CH₂Cl₂)1 : 1.5[6]
Acetonitrile (CH₃CN)1 : 5 (β-selective)[6]
Diethyl Ether (Et₂O)4 : 1 (α-selective)[5][6]
Toluene/Dioxane (1:3)5 : 1 (α-selective)[5][6]

Note: Ratios are illustrative and can vary based on specific donor, acceptor, and promoter systems.

Diagram 1: Mechanism of Neighboring Group Participation

Caption: Neighboring group participation by a C2-acyl group leads to a dioxolenium ion, blocking the α-face and directing β-selective glycosylation.

Diagram 2: Troubleshooting Flowchart for Poor Anomeric Selectivity

Troubleshooting Start Problem: Poor Selectivity (~1:1 α/β) Q_Goal What is the desired anomer? Start->Q_Goal Alpha_Path α (1,2-cis) Q_Goal->Alpha_Path α Beta_Path β (1,2-trans) Q_Goal->Beta_Path β Alpha_S1 Use Non-Participating C2-Protecting Group (e.g., OBn) Alpha_Path->Alpha_S1 Alpha_S2 Switch to Ethereal Solvent (Et₂O or Toluene/Dioxane) Alpha_S1->Alpha_S2 Alpha_S3 Lower Reaction Temperature (-40 to -78 °C) Alpha_S2->Alpha_S3 Alpha_End Result: Improved α-Selectivity Alpha_S3->Alpha_End Beta_S1 Use Participating C2-Protecting Group (e.g., OAc, OBz) Beta_Path->Beta_S1 Beta_S2 If participation is weak, use Nitrile Solvent (CH₃CN) Beta_Path->Beta_S2 Beta_End Result: Improved β-Selectivity Beta_S1->Beta_End Beta_S2->Beta_End Alternative

Sources

Technical Support Center: Optimization of O-Alkylation of Methyl-D-xylofuranoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the O-alkylation of Methyl-D-xylofuranoside. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific carbohydrate modification. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Introduction to O-Alkylation of this compound

The O-alkylation of this compound, a fundamental reaction in carbohydrate chemistry, involves the formation of an ether linkage at one or more of its free hydroxyl groups (C2, C3, and C5). This modification is crucial for the synthesis of a wide array of biologically active molecules, including nucleoside analogues and various natural product derivatives. The primary method for this transformation is the Williamson ether synthesis, which involves the deprotonation of a hydroxyl group to form an alkoxide, followed by a nucleophilic attack on an alkyl halide.[1]

Achieving high yields and, more importantly, regioselectivity in the O-alkylation of this polyhydroxylated substrate can be challenging. The relative reactivity of the hydroxyl groups is influenced by steric and electronic factors, and careful optimization of reaction conditions is paramount for success. This guide will provide you with the necessary information to overcome common hurdles and achieve your desired synthetic targets.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the O-alkylation of this compound. Each problem is followed by a discussion of potential causes and actionable solutions.

Problem 1: Low or No Product Formation

Potential Causes:

  • Inefficient Deprotonation: The base used may not be strong enough to deprotonate the hydroxyl groups of the xylofuranoside effectively. The pKa of sugar hydroxyls is typically in the range of 12-14.

  • Poor Nucleophilicity of the Alkoxide: The generated alkoxide may not be sufficiently nucleophilic to displace the leaving group on the alkylating agent.

  • Inactive Alkylating Agent: The alkylating agent may have degraded or be inherently unreactive.

  • Presence of Water: Trace amounts of water in the reaction mixture can quench the base and the alkoxide, preventing the reaction from proceeding.

  • Steric Hindrance: The alkylating agent or the substrate itself may be sterically hindered, slowing down the SN2 reaction.[1]

Solutions:

  • Choice of Base: For complete deprotonation, a strong base such as sodium hydride (NaH) is commonly used.[2] Other bases like potassium carbonate (K2CO3) can also be effective, particularly in polar aprotic solvents like DMF.[3]

  • Solvent Selection: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion.

  • Alkylating Agent Reactivity: Ensure the alkylating agent is fresh and of high purity. The reactivity order for alkyl halides is generally I > Br > Cl. For less reactive alkylating agents, consider converting them to a more reactive form, such as a tosylate or mesylate.[1]

  • Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Reactions involving strong bases like NaH should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Temperature: Increasing the reaction temperature can help overcome activation energy barriers, especially for sterically hindered substrates. However, be mindful of potential side reactions at higher temperatures.

Problem 2: Formation of a Mixture of Regioisomers (Poor Regioselectivity)

Potential Causes:

  • Similar Reactivity of Hydroxyl Groups: The intrinsic reactivity of the C2, C3, and C5 hydroxyl groups may be similar under the chosen reaction conditions, leading to a mixture of mono-, di-, and tri-alkylated products.

  • Use of Excess Reagents: Using a large excess of the base and alkylating agent will favor per-alkylation.

Solutions:

  • Exploiting Relative Reactivity: The primary hydroxyl group at C5 is generally the most reactive due to less steric hindrance. Therefore, using a stoichiometric amount of the alkylating agent can favor mono-alkylation at the C5 position. The relative reactivity is generally C5-OH > C2-OH > C3-OH.

  • Protecting Group Strategy: To achieve regioselectivity at the C2 or C3 positions, it is often necessary to employ a protecting group strategy. For instance, a 1,2-O-isopropylidene group can be used to protect the C1 and C2 hydroxyls, allowing for selective alkylation at C3 and C5. Subsequent removal of the protecting group will yield the desired product.

  • Stannylene Acetals: A powerful method for regioselective alkylation involves the formation of a dibutylstannylene acetal. This intermediate can then react with an alkylating agent, often with high selectivity for one of the hydroxyl groups.

  • Enzymatic Deacylation: An alternative approach is to first per-acetylate the this compound and then use a lipase, such as Candida antarctica lipase B, for regioselective deacetylation, typically at the C5 position, to free up a single hydroxyl group for subsequent alkylation.[3]

Problem 3: Ring Instability and Side Reactions

Potential Causes:

  • Strongly Basic Conditions: Furanoside rings can be susceptible to degradation under strongly basic conditions, especially at elevated temperatures. This can lead to ring-opening or elimination reactions.

  • Presence of Unwanted Electrophiles: If the alkylating agent is not pure, side reactions with other electrophilic species can occur.

Solutions:

  • Milder Bases: Consider using milder bases like silver oxide (Ag2O), especially for sensitive substrates.

  • Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For many O-alkylations, room temperature or slightly elevated temperatures (e.g., 50-70°C) are sufficient.

  • Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged exposure to harsh conditions that may lead to degradation.

  • Purification of Reagents: Ensure all reagents, especially the alkylating agent and solvent, are of high purity.

Frequently Asked Questions (FAQs)

Q1: How can I selectively O-benzylate the C5 hydroxyl group of this compound?

A1: The C5 hydroxyl group is the most sterically accessible and therefore the most nucleophilic. To selectively benzylate this position, you can use a stoichiometric amount (typically 1.0 to 1.2 equivalents) of benzyl bromide and a strong base like sodium hydride in an anhydrous polar aprotic solvent such as DMF at 0°C to room temperature. Careful monitoring by TLC is crucial to stop the reaction once the desired mono-benzylated product is the major component.

Q2: What is the best way to achieve per-O-benzylation of this compound?

A2: For complete benzylation of all three hydroxyl groups, you should use an excess of both the base and the alkylating agent. A common protocol involves using 3-5 equivalents of sodium hydride and 3-5 equivalents of benzyl bromide in anhydrous DMF. The reaction is typically stirred at room temperature for several hours or until TLC analysis indicates the complete consumption of all partially benzylated intermediates.[2][4]

Q3: How do I monitor the progress of my O-alkylation reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between the starting material, the desired product(s), and any byproducts. A common eluent system is a mixture of ethyl acetate and hexanes. The polarity of the products will decrease as more hydroxyl groups are alkylated. Visualization can be achieved using a UV lamp if the alkyl group is UV-active (like a benzyl group) or by staining with a suitable reagent such as potassium permanganate, ceric ammonium molybdate, or an acidic vanillin solution followed by heating.[5]

Q4: I have a mixture of mono-benzylated isomers. How can I separate them?

A4: The separation of regioisomers can be challenging due to their similar polarities. Flash column chromatography on silica gel is the standard method. You will likely need to use a shallow gradient of a solvent system that provides the best separation on your analytical TLC plate. For example, a slow gradient of ethyl acetate in hexanes might be effective. In some cases, high-performance liquid chromatography (HPLC) may be necessary for complete separation.

Q5: What are the expected 1H NMR signals for a C5-O-benzylated this compound?

A5: You would expect to see the characteristic signals for the methyl glycoside and the xylofuranose ring protons. The key indicators of C5-O-benzylation would be the appearance of aromatic proton signals from the benzyl group (typically between 7.2-7.4 ppm) and a singlet for the benzylic methylene protons (-CH2-Ph) around 4.5-4.7 ppm. The signals for the C5 protons will also show a downfield shift compared to the starting material.

Experimental Protocols

Protocol 1: Per-O-benzylation of this compound

This protocol is adapted from a procedure for the per-O-benzylation of D-xylose, which is then converted to the methyl xylofuranoside.[2][4]

  • Preparation: To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0°C under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 4.0 eq) portion-wise.

  • Stirring: Stir the resulting suspension at 0°C for 30 minutes.

  • Addition of Alkylating Agent: Add benzyl bromide (3.5 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 20-24 hours.

  • Quenching: Cool the reaction mixture back to 0°C and carefully quench the excess NaH by the slow, dropwise addition of water.

  • Workup: Dilute the mixture with water and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the per-O-benzylated product.

Protocol 2: Regioselective 5-O-Alkylation (General Procedure)
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF and cool to 0°C under an inert atmosphere.

  • Addition of Base: Add sodium hydride (1.1 eq) portion-wise and stir for 30 minutes at 0°C.

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Reaction and Monitoring: Allow the reaction to proceed at 0°C or warm to room temperature while closely monitoring the formation of the product by TLC.

  • Quenching and Workup: Once the desired product is the major spot on TLC, quench the reaction with methanol or water and proceed with a standard aqueous workup as described in Protocol 1.

  • Purification: Purify the product mixture by flash column chromatography to isolate the 5-O-alkylated product from unreacted starting material and other isomers.

Data Presentation

Table 1: Typical Reaction Conditions for O-Alkylation of this compound

Target ProductAlkylating AgentBaseSolventTemperatureKey Considerations
Per-O-AlkylationAlkyl Halide (3-5 eq)NaH (3-5 eq)DMF0°C to RTUse excess reagents to drive the reaction to completion.
5-O-AlkylationAlkyl Halide (1.0-1.2 eq)NaH (1.1-1.3 eq)DMF/THF0°C to RTCareful control of stoichiometry is critical for selectivity.
2- or 3-O-AlkylationAlkyl HalideVariousVariousVariousRequires a protecting group strategy for the other hydroxyls.

Visualization of Workflow

Below is a flowchart illustrating the general workflow for the optimization and troubleshooting of the O-alkylation of this compound.

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Troubleshooting Start Define Target Product (e.g., 5-O-benzyl) Reagents Select & Prepare Reagents: - this compound - Anhydrous Solvent (DMF/THF) - Base (e.g., NaH) - Alkylating Agent Start->Reagents ReactionSetup Set up Reaction under Inert Atmosphere Reagents->ReactionSetup AddBase Add Base ReactionSetup->AddBase AddAlkylatingAgent Add Alkylating Agent AddBase->AddAlkylatingAgent Monitor Monitor by TLC AddAlkylatingAgent->Monitor Monitor->AddAlkylatingAgent Incomplete Workup Quench & Workup Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Analysis Analyze Results Characterize->Analysis Troubleshoot Troubleshoot: - Low Yield - Side Products - Isomer Mixture Analysis->Troubleshoot Unsuccessful End Desired Product Obtained Analysis->End Successful Optimize Optimize Conditions: - Base/Alkylating Agent Stoichiometry - Temperature - Reaction Time Troubleshoot->Optimize Optimize->Reagents Restart with New Conditions

Caption: Workflow for O-Alkylation of this compound.

References

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • MDPI. 2,3,5-Tri-O-benzyl-d-xylofuranose. [Link]

  • ResearchGate. (PDF) 2,3,5-Tri-O-benzyl-d-xylofuranose. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • CONICET. An improved regioselective preparation of methyl 2,3-di-O-acetyl-α,β-d-xylofuranoside. [Link]

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Validation & Comparative

Unambiguous Stereochemical Assignment: A Comparative Guide to the Validation of Methyl-D-xylofuranoside Structure by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise three-dimensional structure of a molecule is not merely a piece of data but the very foundation upon which its biological activity and therapeutic potential are understood. For carbohydrate-based therapeutics, where subtle changes in stereochemistry can drastically alter efficacy and safety, unambiguous structural validation is paramount. This guide provides an in-depth technical comparison of X-ray crystallography with other common analytical techniques for the structural elucidation of methyl-D-xylofuranoside, a key furanoside building block. We will delve into the causality behind experimental choices in single-crystal X-ray diffraction and present supporting data to underscore its definitive role in establishing absolute configuration.

The Imperative of Absolute Configuration in Furanosides

Furanosides, five-membered carbohydrate rings, are integral components of numerous biologically active molecules, including nucleoside analogues and antibiotics.[1] The spatial arrangement of hydroxyl groups and the anomeric configuration (α or β) of substituents at the C1 position dictate their interaction with biological targets. An incorrect stereochemical assignment can lead to the synthesis of inactive or even toxic compounds, resulting in significant loss of time and resources in the drug development pipeline. This compound, a seemingly simple molecule, possesses multiple chiral centers, making its definitive structural characterization a critical endeavor.[2][3]

X-ray Crystallography: The Gold Standard for Structural Validation

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal, single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state.[4] This technique is not based on inference from spectral data but on the diffraction of X-rays by a crystalline lattice, which provides precise information on bond lengths, bond angles, and the absolute configuration of every chiral center.[5]

Experimental Workflow: From Solution to Structure

The journey from a synthesized compound to a validated crystal structure is a multi-step process, where each stage is critical for the final outcome. The following protocol outlines the key steps for the structural validation of this compound.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification screening Solvent Screening & Vapor Diffusion purification->screening growth Single Crystal Growth screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solution Structure Solution (e.g., Direct Methods) data_collection->solution refinement Refinement & Validation solution->refinement final_structure Validated 3D Structure refinement->final_structure Final Structure (CIF File)

Caption: Workflow for the structural validation of this compound.

Step-by-Step Experimental Protocol
  • Synthesis and Purification:

    • This compound can be synthesized via Fischer glycosylation of D-xylose with methanol under acidic conditions.[6][7]

    • Rigorous purification, typically by column chromatography, is essential to remove impurities that can inhibit crystallization.

  • Crystallization:

    • The purified compound is subjected to various crystallization conditions. A common and effective method is slow evaporation or vapor diffusion.

    • A saturated solution of this compound is prepared in a suitable solvent (e.g., methanol, ethanol, or a mixture).

    • This solution is placed in a small, open vial inside a larger, sealed container with a less polar anti-solvent (e.g., diethyl ether, hexane).

    • Over time, the anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting the formation of single crystals. The choice of solvents is critical; a systematic screening is often necessary.

  • Crystal Selection and Mounting:

    • A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope.[5]

    • The crystal is mounted on a goniometer head, often using a cryo-loop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.[8][9]

  • Data Collection:

    • The mounted crystal is placed in an X-ray diffractometer.[10]

    • A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible lattice planes to the beam.

    • The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms are determined using computational methods (e.g., direct methods or Patterson synthesis).

    • The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns.

    • The final refined structure is validated using various crystallographic metrics.

Key Crystallographic Data for Methyl α-D-xylofuranoside

The crystallographic data provides a wealth of information that unambiguously defines the structure. Below is a summary of key parameters for methyl α-D-xylofuranoside.[8][9][11][12][13]

ParameterValueSignificance
Crystal System OrthorhombicDefines the basic symmetry of the crystal lattice.
Space Group P2₁2₁2₁Describes the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å)The lengths of the sides of the unit cell.
Flack Parameter Close to 0Confirms the absolute configuration of the chiral centers.
R-factor Typically < 5%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Ring Conformation Envelope or TwistDescribes the puckering of the furanose ring.[14][15][16][17][18]

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides definitive structural information, it is often used in conjunction with other analytical methods. Understanding the strengths and limitations of each is crucial for a comprehensive validation strategy.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[4][5]Unambiguous determination of absolute configuration. High precision and accuracy.Requires a suitable single crystal, which can be challenging to obtain.[19] Provides information on the solid-state conformation, which may differ from the solution conformation.
NMR Spectroscopy Connectivity, relative stereochemistry, solution-state conformation.[20][21][22]Provides detailed information about the molecule's structure and dynamics in solution. Non-destructive.Does not directly provide absolute configuration. Signal overlap can complicate analysis of complex carbohydrates.[23][24]
Mass Spectrometry (MS) Molecular weight, elemental composition.[25][26]High sensitivity, requires very small amounts of sample. Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[27][28][29]Provides no information on stereochemistry or connectivity. Isomers are often indistinguishable.
Synergistic Application: A Holistic Approach

The most robust structural validation comes from the synergistic use of these techniques. For this compound:

  • MS would first confirm the expected molecular weight and purity of the synthesized compound.

  • NMR would then be used to determine the connectivity and provide insights into the anomeric configuration through the analysis of coupling constants (J-values). For instance, the coupling constant between H1 and H2 can often distinguish between α and β anomers.[20][23] It also reveals the conformational dynamics in solution, which can be compared to the static picture from the crystal structure.[30]

  • Finally, X-ray crystallography provides the definitive and unambiguous assignment of the absolute configuration of all stereocenters, validating the inferences from NMR and providing a high-resolution 3D model.

Conclusion

For researchers, scientists, and drug development professionals, the validation of a molecule's structure is a non-negotiable aspect of the research and development process. While NMR and Mass Spectrometry are powerful tools for preliminary characterization, single-crystal X-ray crystallography remains the unequivocal gold standard for the determination of absolute stereochemistry. As demonstrated with this compound, its ability to provide a direct visualization of the molecular structure offers a level of certainty that is essential for advancing carbohydrate-based candidates with confidence.

References

  • Another method for specifying furanose ring puckering - PMC. Available at: [Link]

  • Description of ring puckering of furanose: An analytical approach - Indian Academy of Sciences. Available at: [Link]

  • Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs. Available at: [Link]

  • Structures of Furanosides: Density Functional Calculations and High-Resolution X-ray and Neutron Diffraction Crystal Structures | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • (PDF) Structures of furanosides: geometrical analysis of low-temperature X-ray and neutron crystal structures of five crystalline methyl pentofuranosides - ResearchGate. Available at: [Link]

  • Comprehensive Monosaccharide Composition Analysis of Insoluble Polysaccharides by Permethylation To Produce Methyl Alditol Derivatives for Gas Chromatography/Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides - ACS Publications. Available at: [Link]

  • Geometrical Analysis of Low-Temperature X-ray and Neutron Crystal Structures of Five Crystalline Methyl Pentofuranosides - PubMed. Available at: [Link]

  • A) P and νmax descriptors for furanose ring puckering. B)... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Puckering of the C3ʹendo furanose ring. The figure indicates the five... - ResearchGate. Available at: [Link]

  • Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - NIH. Available at: [Link]

  • geometrical analysis of low-temperature X-ray and neutron crystal structures of five crystalline methyl pentofuranosides - ResearchGate. Available at: [Link]

  • Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC. Available at: [Link]

  • Crystal structure of 1,2,3,5-di-O-methylene-α-d-xylofuranose - PMC. Available at: [Link]

  • alpha-D-Xylofuranoside, methyl | C6H12O5 | CID 11147907 - PubChem. Available at: [Link]

  • Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O - PubMed. Available at: [Link]

  • Crystallographic studies of carbohydrates - PubMed. Available at: [Link]

  • Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens - PMC - NIH. Available at: [Link]

  • Oligosaccharide Crystal Structures from X-ray Powder Diffraction - ResearchGate. Available at: [Link]

  • CONFORMATIONAL STUDIES OF THE FURANOSIDES - IMPORTANT BIOLOGICAL COMPONENTS. Available at: [Link]

  • Synthesis and Exploitation of the Biological Profile of Novel Guanidino Xylofuranose Derivatives - ChemRxiv. Available at: [Link]

  • Single-crystal and powder X-ray diffraction and solid-state 13C NMR of p-nitrophenyl glycopyranosides, the derivatives of D-galactose, D-glucose, and D-mannose - PubMed. Available at: [Link]

  • A short synthesis of p-nitrophenyl α-D-xylofuranoside and β-D-arabinofuranoside employing a Mitsunobu glycosylation | Request PDF - ResearchGate. Available at: [Link]

  • Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Liquid-state NMR spectroscopy for complex carbohydrate structural analysis - iris.unina.it. Available at: [Link]

  • This compound | C6H12O5 | CID 11073752 - PubChem - NIH. Available at: [Link]

  • X-ray Diffraction Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks | Organic Letters - ACS Publications. Available at: [Link]

  • Draw the Haworth structure of methyl alpha-D-xylofuranoside. - Homework.Study.com. Available at: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

  • 8-Furylimidazolo-2′-deoxycytidine: crystal structure, packing, atropisomerism and fluorescence - PMC - NIH. Available at: [Link]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity - CIGS. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. Available at: [Link]

  • Studies of Carbohydrate Structure, Properties and Interactions by NMR Spectroscopy - Administrative page for SLU library. Available at: [Link]

  • alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- | C8H16O5 | CID 12775311 - PubChem. Available at: [Link]

  • Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - NIH. Available at: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • α-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)- - the NIST WebBook. Available at: [Link]

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A Comparative Analysis of the Biological Activity of Furanoside versus Pyranoside Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the nuanced world of carbohydrate chemistry offers a fertile ground for therapeutic innovation. Among the most fundamental considerations in designing carbohydrate-based drugs is the choice between a five-membered furanoside ring and a six-membered pyranoside ring. This decision is far from trivial, as the ring's size dictates its three-dimensional structure, flexibility, and, consequently, its biological activity. This guide provides an in-depth comparative analysis of furanoside and pyranoside analogues, supported by experimental data and established protocols, to inform rational drug design.

The Structural Dichotomy: Flexibility vs. Stability

The core difference between furanosides and pyranosides lies in their conformational dynamics. Pyranoside rings, typically adopting stable chair conformations, are relatively rigid. In contrast, furanoside rings are markedly more flexible and can adopt a wider range of conformations.[1] This inherent flexibility allows furanosides to potentially mimic the transition states of enzymatic reactions, a valuable attribute for inhibitor design.

Unsubstituted furanosides are generally less thermodynamically stable than their pyranoside counterparts.[2][3] In aqueous solutions, for example, aldohexoses like glucose predominantly exist in the more stable pyranose form.[4] However, this energetic preference can be reversed. The introduction of bulky substituents, such as sulfate groups, can destabilize the pyranoside ring through repulsive interactions, making the furanoside form more energetically favorable.[2][3][5] This phenomenon, known as the pyranoside-into-furanoside (PIF) rearrangement, highlights how chemical modifications can dramatically alter the conformational landscape of a sugar analogue.[2][3][6][7][8]

Implications for Biological Recognition and Activity

The distinct geometries of furanosides and pyranosides have profound implications for their interaction with biological targets.

  • Enzyme Inhibition: The flexible nature of the furanoside ring can be advantageous in designing enzyme inhibitors. By adopting conformations that resemble the transition state of the substrate, furanoside analogues can bind with high affinity to the active site of an enzyme. This strategy is particularly relevant for glycosidases, where furanoside-based inhibitors have shown significant promise.

  • Nucleoside Analogues: In the realm of antiviral and anticancer therapies, the distinction between furanose and pyranose rings is critical. Natural nucleic acids exclusively incorporate the furanose forms of ribose and deoxyribose. Consequently, synthetic nucleoside analogues that retain the furanose structure are often more effective at interacting with viral or cellular polymerases and kinases. The development of furanosyl nucleosides has been a cornerstone of antiviral drug discovery.[9]

  • Antigenicity and Vaccine Development: Furanoside residues are common components of antigenic polysaccharides on the surface of pathogenic bacteria and fungi.[5][6][10] This makes synthetic furanoside-containing oligosaccharides valuable tools for developing vaccines and diagnostic agents against infectious diseases.[7]

Comparative Bioactivity Data

The following table summarizes comparative data on the anti-inflammatory activity of a specific iridoid glycoside, Specioside, which contains a pyranoside moiety. While direct comparative data with a furanoside analogue is not available in the literature, this serves as an example of the type of data generated in such studies.[11]

Table 1: Anti-inflammatory Activity of Specioside
Assay Model Treatment Dosage Effect
Leucocyte RecruitmentCarrageenan-induced peritonitis in miceSpecioside50 mg/kg (oral)Inhibition of leucocyte migration

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and can be used to determine the cytotoxic effects of furanoside and pyranoside analogues.[11][12]

Materials:

  • 96-well plates

  • Cancer cell line (e.g., HCT-15, MCF-7)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (furanoside and pyranoside analogues) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).

  • Incubate the plate for another 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.[11][12]

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[11][13]

Animal Model:

  • Male Wistar rats (150-200g) or Swiss mice (18-25g).[11][13]

Procedure:

  • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups (different doses of furanoside and pyranoside analogues).

  • Administer the test compounds or vehicle orally 60 minutes before inducing inflammation.[11]

  • Induce acute inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the MTT assay and the in vivo anti-inflammatory study.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Viability Measurement A Seed cells in 96-well plate B Incubate for 24h A->B D Add compounds to cells B->D C Prepare serial dilutions of analogues C->D E Incubate for 48h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at 570 nm H->I J J I->J Calculate IC50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Anti_Inflammatory_Workflow A Animal Acclimatization & Grouping B Oral Administration (Vehicle, Control, Analogues) A->B C Wait for 60 minutes B->C D Induce Inflammation (Carrageenan Injection) C->D E Measure Paw Edema (Multiple Time Points) D->E F Data Analysis: % Inhibition of Edema E->F

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion

The choice between a furanoside and a pyranoside scaffold is a critical decision in the design of carbohydrate-based therapeutics. While pyranosides offer greater thermodynamic stability, the conformational flexibility of furanosides provides a unique advantage for targeting specific biological processes, particularly enzyme inhibition and the mimicry of natural furanose-containing structures like nucleosides. A thorough understanding of the structure-activity relationships, guided by robust experimental evaluation, is paramount for harnessing the full therapeutic potential of these versatile carbohydrate analogues. Future research should focus on direct, head-to-head comparisons of furanoside and pyranoside analogues within the same molecular framework to further elucidate the impact of ring size on biological activity.

References

  • A Comparative Guide to the Bioactivity of Specioside and Specioside B - Benchchem. (n.d.).
  • Gerbst, A. G., Krylov, V. B., Shashkov, A. S., & Nifantiev, N. E. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 706497. doi:10.3389/fchem.2021.706497.
  • Gerbst, A. G., Krylov, V. B., Argunov, D. A., & Nifantiev, N. E. (2019). Driving Force of the Pyranoside-into-Furanoside Rearrangement. ACS Omega, 4(1), 2185–2191. doi:10.1021/acsomega.8b03058.
  • Gerbst, A. G., Krylov, V. B., Argunov, D. A., & Nifantiev, N. E. (2019). Driving Force of the Pyranoside-into-Furanoside Rearrangement. ACS Omega, 4(1), 2185–2191.
  • Zhang, Y., et al. (2024). From Hit to Lead: Discovery of First-In-Class Furanone Glycoside D228 Derived from Chimonanthus salicifolius for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 67(19), 17101–17123. doi:10.1021/acs.jmedchem.4c00591.
  • Pyranoside‐into‐Furanoside Rearrangement: New Reaction in Carbohydrate Chemistry and Its Application in Oligosaccharide Synthesis. (2015). Angewandte Chemie International Edition, 54(1), 245-249. doi:10.1002/anie.201408437.
  • Guanidino Xylofuranosyl Nucleosides as Novel Types of 5'-Functionalized Nucleosides with Therapeutic Potential. (2023). ChemRxiv. doi:10.26434/chemrxiv-2023-xxxxx.
  • Gerbst, A. G., et al. (2022). The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement. Beilstein Journal of Organic Chemistry, 18, 1438–1446. doi:10.3762/bjoc.18.149.
  • Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. (2022). RSC Advances, 12(47), 30567-30575. doi:10.1039/d2ra05788a.
  • A Comparative Guide to the Bioactivity of Wallicoside and Other Known Glycosides - Benchchem. (n.d.).
  • Gerbst, A. G., et al. (2022). The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement. Beilstein Journal of Organic Chemistry, 18, 1438–1446. doi:10.3762/bjoc.18.149.
  • Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. (2003). Journal of the American Chemical Society, 125(36), 10822–10829. doi:10.1021/ja035461+.
  • A Comparative Guide to the Bioactivity of Cyclo(L-Trp-L-Trp) and Its Analogs - Benchchem. (n.d.).
  • Pharmacological Potential of Tetrahydrofurano/Pyrano Quinoline and Benzo[b]furoindolyl Derivatives in Acute Inflammation, Pain and Oxidative Stress. (2014). ResearchGate.
  • Pyranose vs. Furanose: A Comparative Analysis of Ring Stability in Monosaccharides - Benchchem. (n.d.).
  • Septanose Carbohydrates: Synthesis and Conformational Studies of Methyl α-d-glycero-d-Idoseptanoside and Methyl β-d-glycero-d-Guloseptanoside. (2016). ResearchGate.
  • Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. (2024). Organic Letters. doi:10.1021/acs.orglett.4c01234.
  • Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. (2024). ResearchGate.
  • Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. (2022). Angewandte Chemie International Edition, 61(32), e202205561. doi:10.1002/anie.202205561.
  • Krylov, V. B., Ustyuzhanina, N. E., Grachev, A. A., & Nifantiev, N. E. (2014). Pyranoside-into-furanoside rearrangement: new reaction in carbohydrate chemistry and its application in oligosaccharide synthesis. Angewandte Chemie International Edition, 53(51), 14257-14261. doi:10.1002/anie.201408437.

Sources

A Researcher's Guide to the NMR Spectroscopic Comparison of α- and β-Anomers of Methyl-D-xylofuranoside

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of carbohydrate chemistry and drug development, the precise determination of molecular stereochemistry is not merely an academic exercise but a critical determinant of biological activity and function. Among the subtle yet profound stereochemical distinctions, the configuration of the anomeric center in glycosides stands out. This guide provides an in-depth, technical comparison of the α- and β-anomers of methyl-D-xylofuranoside, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally differentiate these two diastereomers. We will explore the causal relationships between stereochemical structure and NMR observables, present detailed experimental protocols, and provide the supporting data necessary for researchers, scientists, and drug development professionals to confidently assign anomeric configurations in furanoside systems.

The Anomeric Challenge in Furanosides

The five-membered furanose ring, unlike its more rigid six-membered pyranose counterpart, exhibits significant conformational flexibility. This inherent fluxionality complicates the stereochemical assignment of the anomeric center (C-1), the new chiral center formed upon cyclization of the parent sugar. The two possible orientations of the methoxy group at C-1 give rise to the α- and β-anomers of this compound. Their accurate differentiation is paramount, as the anomeric configuration can profoundly influence a molecule's shape, its interactions with biological receptors, and its metabolic fate. NMR spectroscopy offers a powerful, non-destructive toolkit to probe the subtle yet distinct electronic and spatial environments of the nuclei within each anomer.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a comprehensive approach to acquiring high-quality NMR data for the unambiguous assignment of the anomeric configuration of this compound. This workflow is designed to be self-validating, where data from multiple, complementary experiments converge to a single, confident structural assignment.

Sample Preparation

A meticulously prepared sample is the cornerstone of high-resolution NMR spectroscopy.

  • Analyte: A mixture of α- and β-anomers of this compound (typically obtained from Fischer glycosylation of D-xylose).

  • Concentration: For optimal signal-to-noise in a reasonable timeframe, a concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR is recommended.[1][2]

  • Solvent: Deuterium oxide (D₂O) is the solvent of choice for its ability to dissolve carbohydrates and exchange with hydroxyl protons, simplifying the ¹H NMR spectrum. A sample volume of 0.6-0.7 mL is standard for a 5 mm NMR tube.[2]

  • Procedure:

    • Weigh the desired amount of the this compound mixture and dissolve it in the appropriate volume of D₂O in a small vial.

    • Ensure complete dissolution. Gentle vortexing may be applied.

    • Filter the sample solution through a glass wool-plugged Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.[1]

    • Cap the NMR tube securely.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (500 MHz or higher is recommended for better spectral dispersion).[3]

  • 1D ¹H NMR: This is the initial and quickest experiment. It provides information on the chemical shifts and coupling constants of the protons. The anomeric proton signals are typically well-resolved in the region of 4.5-5.5 ppm.[3]

  • 1D ¹³C NMR: This experiment provides the chemical shifts of the carbon atoms. The anomeric carbon signal is a key indicator of configuration and usually appears in the 90-110 ppm region.[3]

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings within the same spin system, allowing for the tracing of the proton connectivity within each furanose ring.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing an unambiguous assignment of the carbon resonances based on the proton assignments.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for anomeric assignment. It detects through-space correlations between protons that are in close proximity (typically < 5 Å), irrespective of through-bond connectivity.

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}

Caption: Experimental Workflow for Anomer Assignment.

Comparative NMR Data Analysis: Unmasking the Anomers

The key to distinguishing the α- and β-anomers of this compound lies in the systematic analysis and comparison of their NMR spectral parameters.

¹³C NMR Chemical Shifts: A Tale of Two Anomers

The ¹³C NMR chemical shifts are highly sensitive to the stereochemical environment. The most significant difference between the two anomers is observed at the anomeric carbon (C-1).

Carbonα-anomer (δ, ppm)β-anomer (δ, ppm)Δδ (α - β)
C-1 103.5109.9-6.4
C-2 77.179.1-2.0
C-3 75.376.5-1.2
C-4 81.984.9-3.0
C-5 61.863.8-2.0
O-CH₃ 55.456.9-1.5
Data sourced from Ritchie et al., 1975.[4]

Causality behind the Chemical Shifts:

  • Anomeric Carbon (C-1): The most striking difference is the ~6.4 ppm upfield shift of C-1 in the α-anomer compared to the β-anomer. In D-xylofuranoside, the α-anomer has a cis relationship between the C-1 methoxy group and the C-2 hydroxyl group. This cis-1,2 interaction leads to a significant shielding effect on C-1, causing its resonance to appear at a higher field (lower ppm value). Conversely, the trans arrangement in the β-anomer results in a deshielded C-1 nucleus. This empirical rule is a reliable indicator for anomeric assignment in furanosides.[4]

  • Other Ring Carbons (C-2 to C-5): The chemical shifts of the other ring carbons are also influenced by the anomeric configuration, albeit to a lesser extent. The generally observed trend is that the carbons in the β-anomer are deshielded (appear at a lower field) compared to the α-anomer. This is a consequence of the different overall geometry and electronic distribution in the furanose ring imposed by the orientation of the anomeric substituent.

¹H NMR Chemical Shifts and Coupling Constants: Probing Proton Environments

The ¹H NMR spectrum provides complementary information that reinforces the assignment made from the ¹³C data. While a complete, explicitly assigned ¹H NMR dataset for both anomers is not available in a single source, established principles for furanoside anomers can be applied.

General Trends for Furanoside Anomers:

Parameterα-anomer (1,2-cis)β-anomer (1,2-trans)
δ H-1 (ppm) Typically downfieldTypically upfield
³J(H-1, H-2) (Hz) Larger (3-5 Hz)Smaller (0-2 Hz)

Causality and the Karplus Relationship:

  • Anomeric Proton (H-1) Chemical Shift: The anomeric proton in the α-anomer is generally deshielded compared to the β-anomer. This is attributed to the stereoelectronic influence of the ring oxygen and the adjacent hydroxyl group.

  • Vicinal Coupling Constant (³J(H-1, H-2)): The magnitude of the three-bond coupling constant between H-1 and H-2 is governed by the dihedral angle between these two protons, as described by the Karplus equation. In the flexible furanose ring, the time-averaged dihedral angle for the cis H-1 and H-2 in the α-anomer is smaller, leading to a larger coupling constant (typically 3-5 Hz). In contrast, the trans relationship in the β-anomer results in a dihedral angle closer to 90°, leading to a much smaller, sometimes unresolvable, coupling constant (0-2 Hz). This difference in ³J(H-1, H-2) is a very strong indicator of the anomeric configuration.

The Definitive Proof: Nuclear Overhauser Effect (NOE)

While chemical shifts and coupling constants provide strong evidence, the Nuclear Overhauser Effect (NOE) offers an unambiguous, through-space confirmation of the anomeric configuration. A 2D NOESY experiment will reveal spatial proximities between protons.

  • For the α-anomer (1,2-cis): A clear NOE correlation is expected between the anomeric proton (H-1) and the proton on C-2 (H-2), as they are on the same face of the furanose ring. Additionally, an NOE between the methoxy protons (-OCH₃) and H-2 would further confirm the cis relationship.

  • For the β-anomer (1,2-trans): No significant NOE correlation is expected between H-1 and H-2 due to their trans orientation and greater spatial separation. Instead, a characteristic NOE is often observed between H-1 and H-4, as they are both on the same face of the ring in many of the preferred envelope and twist conformations of the furanose ring.

dot graph "NOE_Correlations" { layout=neato; node [shape=none, margin=0, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#34A853", penwidth=1.5];

}

Caption: Key NOE correlations for anomer assignment.

Conclusion

The differentiation of the α- and β-anomers of this compound is a quintessential example of the power of NMR spectroscopy in modern chemical and pharmaceutical research. By systematically analyzing a combination of ¹³C chemical shifts, ¹H chemical shifts, vicinal proton-proton coupling constants, and through-space NOE correlations, a definitive and self-validated assignment of the anomeric configuration can be achieved. The significant upfield shift of C-1 in the ¹³C spectrum, the larger ³J(H-1, H-2) coupling constant in the ¹H spectrum, and the presence of an H-1 to H-2 NOE are all hallmark indicators of the α-anomer. Conversely, a deshielded C-1, a small ³J(H-1, H-2), and an NOE between H-1 and H-4 are characteristic of the β-anomer. This multi-pronged NMR approach provides the robust and reliable data required to advance our understanding and application of complex carbohydrates.

References

  • Determination of glycan structure by nuclear magnetic resonance. (2021). In Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf. Available at: [Link]

  • Yamaguchi, Y. (2015). Determination of glycan structure by NMR. GlycoPOD. Available at: [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Ritchie, R. G. S., Cyr, N., Korsch, B., Koch, H. J., & Perlin, A. S. (1975). Carbon-13 chemical shifts of furanosides and cyclopentanols. Configurational and conformational influences. Canadian Journal of Chemistry, 53(10), 1424–1433. Available at: [Link]

  • University of California, Davis. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthetic Methyl-D-xylofuranoside: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of carbohydrate chemistry, drug discovery, and materials science, the synthetic glycoside Methyl-D-xylofuranoside serves as a crucial chiral building block. Its structural integrity and purity are paramount, as even minor impurities can significantly impact downstream reactions, biological activity, or the characteristics of a final product.[1][2] Consequently, a robust, reliable, and accurate analytical method for purity assessment is not merely a quality control step; it is a foundational requirement for successful research and development.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthetic this compound. While High-Performance Liquid Chromatography (HPLC) stands as the principal technique, we will explore its performance in the context of other valuable orthogonal methods, including Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC). Our focus will be on the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in established scientific principles.

Part 1: The Gold Standard - High-Performance Liquid Chromatography (HPLC)

For a small, polar, hydrophilic, and non-volatile molecule like this compound, HPLC is the analytical method of choice.[1][3] Standard reversed-phase (RP) chromatography, which relies on hydrophobic interactions, is ill-suited as it would provide little to no retention. Instead, we turn to Hydrophilic Interaction Liquid Chromatography (HILIC) , a powerful technique for separating polar compounds.[4][5]

The HILIC Mechanism: A Rationale

The HILIC separation mechanism is fundamentally a partitioning process. The stationary phase is polar (e.g., bare silica, amide, or amino-bonded silica), and the mobile phase is highly organic (typically >70% acetonitrile) with a small aqueous component.[5][6] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like our target glycoside, partition between this immobilized aqueous layer and the bulk organic mobile phase. The more polar the analyte, the more it partitions into the water layer, and the longer it is retained. This provides excellent retention and selectivity for compounds that would otherwise elute in the void volume on a C18 column.

Method Development: Causality in Experimental Choices

A robust HPLC method is not accidental; it is the result of deliberate, informed choices.

  • Column Selection: An amide-bonded phase (e.g., TSKgel Amide-80 or Acclaim HILIC-10) is an excellent starting point.[4][6] Amide phases offer robust hydrogen bonding interactions and are generally more stable and reproducible for carbohydrate analysis than amino or bare silica phases, which can suffer from Schiff base formation or strong silanol interactions, respectively.

  • Mobile Phase Composition: The mobile phase is a delicate balance.

    • Aprotic Solvent: Acetonitrile is the universal choice due to its ideal polarity and miscibility with water.

    • Aqueous Component: A small percentage of water is necessary to form the hydrated layer on the stationary phase. The water content is the primary driver of elution strength; increasing water content decreases retention.

    • Additive/Buffer: The inclusion of a buffer, such as 10-20 mM Ammonium Formate or Ammonium Acetate , is critical. These buffers are volatile and highly compatible with mass spectrometry (MS) and evaporative detectors. They serve to control the mobile phase pH and ionic strength, which normalizes the ionization state of stationary phase silanols, leading to symmetrical, reproducible peak shapes.

  • Detector Selection: this compound lacks a significant UV chromophore, rendering standard UV-Vis detectors ineffective without derivatization.[3][7] Therefore, universal detectors are required:

    • Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are excellent choices. They work by nebulizing the eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. CAD often provides a more uniform response regardless of analyte structure.

    • Mass Spectrometry (MS): The ultimate detector, providing not only quantification but also mass confirmation of the parent peak and any impurities. The high organic content of HILIC mobile phases is ideal for efficient electrospray ionization (ESI), often leading to enhanced sensitivity.[5]

    • Refractive Index (RI) Detector: While historically used for sugars, RI detectors are incompatible with gradient elution, highly sensitive to temperature fluctuations, and generally less sensitive than ELSD/CAD or MS, making them unsuitable for high-sensitivity impurity profiling.[8]

Workflow for HPLC Purity Assessment

The following diagram illustrates a typical workflow for purity analysis of this compound by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-CAD/MS Analysis cluster_data Data Processing & Reporting Sample Weigh Synthetic Product (e.g., 10 mg) Dissolve_S Dissolve in 10 mL 50:50 Acetonitrile:Water (1 mg/mL Stock) Sample->Dissolve_S Standard Weigh Reference Standard (e.g., 10 mg) Dissolve_R Dissolve in 10 mL 50:50 Acetonitrile:Water (1 mg/mL Stock) Standard->Dissolve_R Dilute Prepare Working Solution (e.g., 100 µg/mL in 75:25 ACN:H2O) Dissolve_S->Dilute Inject_Std Inject Reference Standard Inject_Spl Inject Sample Dilute->Inject_Spl SST System Suitability Test (SST) (Inject Standard 5x) SST->Inject_Std Inject_Std->Inject_Spl Integrate Integrate Chromatograms Inject_Spl->Integrate Check_SST Verify SST Criteria (%RSD < 2%, Tailing < 1.5) Integrate->Check_SST Purity Calculate Purity (% Area Normalization) Check_SST->Purity If Pass Report Generate Report (Purity, Impurity Profile) Purity->Report

Caption: HPLC workflow for purity analysis.

Experimental Protocol: HPLC-CAD Method

This protocol is designed as a self-validating system by incorporating system suitability tests (SST) as mandated by regulatory guidelines like ICH.[9][10][11]

  • Chromatographic Conditions:

    • Column: Amide HILIC, 3 µm, 2.1 x 100 mm

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 90% B to 70% B over 10 minutes, hold for 2 minutes, return to 90% B and equilibrate for 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Detector: Charged Aerosol Detector (CAD)

  • Preparation of Solutions:

    • Diluent: 75:25 (v/v) Acetonitrile:Water

    • Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask and bring to volume with diluent.

    • Sample Stock (1 mg/mL): Accurately weigh ~10 mg of the synthetic batch into a 10 mL volumetric flask and bring to volume with diluent.

    • Working Solutions (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with diluent.

  • Execution and System Suitability:

    • Equilibrate the system until a stable baseline is achieved.

    • Perform five replicate injections of the Reference Standard working solution.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area and retention time must be ≤ 2.0%. The USP tailing factor for the main peak should be between 0.8 and 1.5.[11]

  • Analysis & Calculation:

    • Inject the Sample working solution in duplicate.

    • Calculate purity using area percent normalization:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Part 2: A Comparative Look at Alternative Methods

While HPLC is the primary choice for quantitative purity analysis, orthogonal methods are indispensable for a complete purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase. For non-volatile carbohydrates, derivatization is mandatory to increase volatility.[12][13] Common methods include converting hydroxyl groups to trimethylsilyl (TMS) ethers or acetyl esters.[14][15] The separated components are then identified by their mass spectrum.

  • Advantages: GC offers extremely high chromatographic resolution, often superior to HPLC. GC-MS provides definitive structural information on volatile impurities or derivatized components.[16]

  • Limitations: The derivatization step adds time, complexity, and a potential source of variability and artifacts.[15] It is also a destructive technique and unsuitable for thermally labile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR provides detailed structural information by probing the magnetic properties of atomic nuclei (¹H, ¹³C).[17][18] For purity assessment, quantitative NMR (qNMR) is a powerful tool. By integrating the signal of the analyte against that of a certified internal standard of known purity and concentration, an absolute purity value can be determined without needing a specific reference standard of the analyte itself.[19]

  • Advantages: It is a primary ratio method that provides a direct measure of purity. It is non-destructive and can identify and quantify impurities even if they are structurally dissimilar or non-chromophoric.[1][19][20] It provides unambiguous structural confirmation.

  • Limitations: NMR has significantly lower sensitivity than chromatographic methods, making it unsuitable for detecting trace-level impurities (typically <0.1%). The spectra of complex mixtures can be difficult to resolve and interpret.[20]

Thin-Layer Chromatography (TLC)
  • Principle: A form of planar chromatography where a sample is spotted on a plate coated with a stationary phase (e.g., silica gel). The plate is developed in a chamber with a mobile phase, and components separate based on their relative affinities for the two phases.[7][21]

  • Advantages: TLC is exceptionally fast, inexpensive, and allows for the simultaneous analysis of many samples, making it ideal for rapid screening of reaction progress or fraction analysis during purification.[7][22]

  • Limitations: It is primarily a qualitative or at best, semi-quantitative technique.[22] Resolution and sensitivity are far inferior to HPLC or GC.[23] The process is often manual and can lack the reproducibility of automated systems.

Part 3: Data-Driven Comparison and Decision Making

The choice of analytical technique is dictated by the specific question at hand. The table below summarizes the key performance attributes of each method for the analysis of this compound.

Parameter HPLC-HILIC (with CAD/MS) GC-MS (with Derivatization) Quantitative NMR (qNMR) TLC
Primary Use Quantitative Purity & Impurity ProfilingImpurity ID, Volatiles AnalysisAbsolute Purity, Structural IDRapid Qualitative Screening
Specificity/Resolution HighVery HighLow to MediumLow
Sensitivity (Typical LOQ) ~1-10 ng on-column~0.1-1 ng on-column~10-50 µg in tube~100-500 ng on-plate
Quantitation Precision (%RSD) < 2%< 5% (method dependent)< 1%> 10% (semi-quantitative)
Sample Preparation Simple Dissolution & DilutionComplex (Derivatization)Simple DissolutionSimple Spotting
Information Provided Relative Purity, Retention TimeStructural Info (MS), Retention IndexAbsolute Purity, Full StructureRelative Polarity (Rf)
Throughput MediumLowLowHigh
Logical Flow for Method Selection

The following diagram provides a logical pathway for selecting the appropriate analytical tool based on the stage of development or the specific analytical need.

Method_Selection decision decision result result start What is the Analytical Goal? decision1 Routine QC of a Known Compound? start->decision1 result1 Use Validated HPLC-HILIC Method (Primary Choice) decision1->result1 Yes decision2 Need to Identify an Unknown Impurity? decision1->decision2 No result2 Isolate by Prep-HPLC, Analyze by NMR & MS decision2->result2 Yes decision3 Need Absolute Purity Value (e.g., for Reference Standard)? decision2->decision3 No result3 Use Quantitative NMR (qNMR) decision3->result3 Yes decision4 Rapidly Screening Multiple Reaction Conditions? decision3->decision4 No result4 Use TLC decision4->result4 Yes

Caption: Decision tree for analytical method selection.

Conclusion and Senior Scientist's Recommendation

For the comprehensive and reliable assessment of purity for synthetic this compound, a multi-faceted approach is optimal, with HPLC-HILIC serving as the cornerstone . Its high resolution, sensitivity, and quantitative accuracy make it the unequivocal choice for routine quality control, stability testing, and final product release.[3][13] When coupled with a universal detector like CAD or the specificity of MS, it provides a robust and trustworthy purity value and impurity profile.

However, no single method is omnipotent. NMR spectroscopy is an essential orthogonal technique . Its strength lies in providing absolute purity determination via qNMR for reference standard characterization and unambiguous structural elucidation of the main component and any significant impurities that can be isolated. GC-MS and TLC remain valuable tools in the analytical arsenal, best deployed for specific tasks such as analyzing volatile precursors or for rapid, high-throughput screening where precise quantification is not the primary goal.

By strategically combining these techniques, researchers, scientists, and drug development professionals can build a complete and validated purity profile, ensuring the quality and integrity of their synthetic glycosides from the bench to final application.

References

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Stahl, E. (1977). [Thin-layer chromatography of sugars (author's transl)]. Clinica Chimica Acta, 78(1), 17-21. Available at: [Link]

  • Creative Biolabs. (n.d.). Thin Layer Chromatography (TLC) for Carbohydrate Analysis. Available at: [Link]

  • Wikipedia. (2023). Hydrophilic interaction chromatography. Available at: [Link]

  • Waters Corporation. (n.d.). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Available at: [Link]

  • Clamp, J. R., et al. (1971). Gas chromatography of methyl glycosides as their tri-methylsilyl ethers. The methanolysis and re-N-acetylation steps. Biochimica et Biophysica Acta (BBA) - General Subjects, 222(2), 578-581. Available at: [Link]

  • Fournet, B., et al. (1981). Gas--liquid chromatography and mass spectrometry of methylated and acetylated methyl glycosides. Application to the structural analysis of glycoprotein glycans. Analytical Biochemistry, 116(2), 489-502. Available at: [Link]

  • Gross, D. (1964). Thin-Layer Chromatograp~y of Sugar Beet Carbohydrates. Journal of the American Society of Sugar Beet Technologists, 13(2), 99-106. Available at: [Link]

  • Randerath, K. (1967). THIN-LAYER CHROMATOGRAPHY OF URINE SUGARS. American Journal of Clinical Pathology, 48(4), 446-449. Available at: [Link]

  • Skalska-Kamińska, A., et al. (2009). Thin-layer chromatography of sugars in plant material. Annales Universitatis Mariae Curie-Skłodowska, Sectio DDD, 22(4). Available at: [Link]

  • Dutton, G. G. S. (1973). Gas–Liquid Chromatography of Methylated Sugars. In Methods in Carbohydrate Chemistry (Vol. 6, pp. 293-298). Academic Press. Available at: [Link]

  • G. A. Webb (Ed.). (2015). NMR of carbohydrates. Royal Society of Chemistry. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

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A Comparative Guide to Protecting Groups for Methyl-D-xylofuranoside: Efficacy and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of carbohydrate synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with precision and high yield. For researchers, scientists, and drug development professionals working with pentofuranosides like methyl-D-xylofuranoside, navigating the landscape of available protecting groups can be a formidable challenge. This guide offers an in-depth, objective comparison of the efficacy of common protecting groups for the hydroxyl functions of this compound, supported by established experimental data and protocols.

This compound possesses three secondary hydroxyl groups at positions C-2, C-3, and C-5, each exhibiting subtle differences in reactivity. The strategic protection and deprotection of these groups are critical for the synthesis of complex glycans, nucleoside analogues, and other biologically active molecules. This guide will delve into the mechanistic rationale behind the choice of protecting groups, providing a framework for logical and efficient synthetic planning.

The Strategic Importance of Orthogonal Protection

A key concept in complex carbohydrate synthesis is orthogonal protection , a strategy that allows for the selective removal of one type of protecting group in the presence of others.[1][2] This is achieved by choosing groups that are cleaved under distinct and non-interfering reaction conditions. For a molecule like this compound, an orthogonal strategy enables the sequential modification of each hydroxyl group, opening avenues for the construction of highly elaborate molecular architectures.[3]

Orthogonal_Protection

Comparative Analysis of Protecting Groups

The choice of a protecting group is dictated by several factors: ease and selectivity of introduction, stability towards various reaction conditions, and the mildness of its removal. Below is a comparative analysis of commonly employed protecting groups for this compound.

Protecting Group ClassCommon ExamplesStabilityIntroductionRemovalRegioselectivity for this compound
Ethers Benzyl (Bn)Stable to acid and baseNaH, BnBrCatalytic Hydrogenation (H₂, Pd/C)Generally non-selective without directing groups
Silyl Ethers TBDMS, TIPS, TBDPSLabile to acid and fluorideSilyl chloride, ImidazoleTBAF, HF-PyridineHigh for primary C5-OH due to steric hindrance
Acetals Benzylidene, IsopropylideneStable to base, labile to acidBenzaldehyde/Acetone, Acid catalystMild acid hydrolysis, Reductive openingFavors cis-diols (C2, C3) or 1,3-diols
Esters Benzoate (Bz)Stable to acid, labile to baseBenzoyl chloride, PyridineNaOMe, K₂CO₃/MeOHCan be selective under specific conditions
Benzyl Ethers: The Robust Workhorse

Benzyl (Bn) ethers are renowned for their stability across a wide range of acidic and basic conditions, making them suitable for multi-step syntheses.[4] However, their introduction on all three hydroxyl groups of this compound typically requires forcing conditions and lacks regioselectivity. Deprotection is achieved through catalytic hydrogenation, which is generally mild but can be incompatible with other reducible functional groups like alkenes or alkynes.

Benzyl_Protection

Silyl Ethers: Masters of Steric Control

Silyl ethers are invaluable for the selective protection of the primary hydroxyl group at C-5 of this compound.[5][6] The steric bulk of common silylating agents like tert-butyldimethylsilyl (TBDMS) chloride and tert-butyldiphenylsilyl (TBDPS) chloride directs the reaction to the least hindered C5-OH.[7][8] Their ease of introduction under mild basic conditions (e.g., with imidazole) and selective removal using fluoride sources (e.g., tetrabutylammonium fluoride, TBAF) or mild acid makes them a cornerstone of orthogonal protection strategies.[6]

Protocol: Selective 5-O-Silylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or DMF.

  • Add imidazole (1.2 eq) and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with methanol and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to yield methyl 5-O-tert-butyldimethylsilyl-D-xylofuranoside.

Acetal Protecting Groups: Exploiting Diol Geometry

Acetal protecting groups, such as benzylidene and isopropylidene acetals, are excellent for the simultaneous protection of 1,2- or 1,3-diols.[9][10] In the case of this compound, the cis-relationship of the C-2 and C-3 hydroxyl groups makes them ideal candidates for the formation of a five-membered isopropylidene acetal. Benzylidene acetals can also be formed, though they typically favor the formation of six-membered rings, which is not possible with the furanoside structure. The formation of these acetals is acid-catalyzed and reversible.[4][6]

Acetal_Protection

A significant advantage of benzylidene acetals is the possibility of regioselective reductive opening to yield a monobenzylated alcohol, providing access to either the 4-O-benzyl or 6-O-benzyl derivative in pyranosides.[1][11] While not directly applicable to the 2,3-diol of xylofuranoside in the same manner, this highlights the versatility of acetal chemistry.

Benzoate Esters: Fine-Tuning Reactivity

Benzoate (Bz) esters offer a complementary protection strategy.[12][13] They are stable to acidic conditions but readily cleaved by base-catalyzed transesterification (e.g., with sodium methoxide in methanol, the Zemplén procedure).[14] The introduction of benzoates using benzoyl chloride in pyridine can sometimes be regioselective, influenced by the relative reactivity of the hydroxyl groups.[12] For instance, in some furanosides, the C-5 hydroxyl can be selectively benzoylated.

Protocol: Per-O-benzoylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C and slowly add benzoyl chloride (3.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over Na₂SO₄ and concentrate in vacuo.

  • Purify the resulting methyl 2,3,5-tri-O-benzoyl-D-xylofuranoside by crystallization or silica gel chromatography.

Conclusion: A Strategic Approach to Protection

The effective protection of this compound hinges on a clear understanding of the desired synthetic outcome. For the selective modification of the C-5 position, a bulky silyl ether is the protecting group of choice. To manipulate the C-2 and C-3 hydroxyls, an isopropylidene acetal provides efficient and simultaneous protection. Benzyl ethers offer robust, albeit less selective, global protection for multi-step syntheses. Benzoate esters, with their orthogonal stability to acids, provide another layer of strategic flexibility.

By leveraging the distinct properties of these protecting groups and employing orthogonal strategies, researchers can unlock the full synthetic potential of this compound for the development of novel therapeutics and chemical probes.

References

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A Senior Application Scientist's Guide to the Validation of Enzymatic Assays Using a Methyl-D-Xylofuranoside Substrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Assay Validation in Modern Research

This guide provides an in-depth, experience-driven framework for the validation of an enzymatic assay utilizing methyl-D-xylofuranoside. This substrate is particularly relevant for studying glycosidases, such as xylosidases, which play crucial roles in biomass degradation, food processing, and various pathological conditions.

Unlike chromogenic or fluorogenic substrates like p-nitrophenyl-β-D-xylopyranoside (pNPX)[3][4][5][6][7] or 4-methylumbelliferyl-β-D-xylopyranoside, this compound is a non-chromogenic substrate that more closely mimics natural structures. This choice presents unique analytical challenges and opportunities. The validation process, therefore, must be meticulously designed to ensure the resulting data is accurate, precise, and specific. This guide will compare the validation strategy for this assay with that of a traditional pNPX-based assay, highlighting the distinct advantages and considerations of each approach.

Pillar 1: Understanding the Core Components

A successful validation begins with a deep understanding of the assay's components and the underlying biochemistry.

The Enzyme: A Focus on Xylosidases

Xylosidases are glycoside hydrolases that catalyze the hydrolysis of xylose residues from xylooligosaccharides or synthetic substrates.[5] The choice of enzyme source (recombinant vs. native, purity level) is a critical first step, as contaminants can interfere with the assay and compromise specificity.[8]

The Substrate: this compound

This compound is a synthetic analog of natural xylobiose.[9] Its selection is often driven by the desire to use a substrate that is not susceptible to catabolic repression in cellular systems or to probe the specific stereochemical requirements of an enzyme.[9] The enzymatic reaction is as follows:

This compound + H₂O ---(Xylosidase)--> D-Xylose + Methanol

Unlike pNPX, which releases a yellow p-nitrophenolate ion upon cleavage that can be easily measured spectrophotometrically at ~400 nm[5], the products of this compound hydrolysis (xylose and methanol) are colorless. This necessitates a secondary detection method.

The Detection Method: Quantifying the Unseen

The choice of detection method is the most significant differentiator from chromogenic assays. Options include:

  • Coupled Enzyme Assays: The product (D-xylose) can be quantified using a coupled enzymatic reaction that leads to a change in absorbance or fluorescence. For example, D-xylose can be measured using a D-xylose dehydrogenase, which reduces NAD⁺ to NADH, detectable at 340 nm.[10]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the xylose or methanol produced.[11]

  • Chemical Derivatization: Xylose can be quantified using chemical methods like the orcinol assay, which produces a colored complex in the presence of pentoses.[12][13]

For this guide, we will focus on a coupled enzyme assay using D-xylose dehydrogenase due to its specificity and suitability for automation.

Pillar 2: The Validation Blueprint—A Comparative Approach

Assay validation is a formal process that provides documented evidence that an analytical method meets its intended requirements.[14] We will follow the core parameters outlined in the International Council for Harmonisation (ICH) guidelines (ICH Q2(R2))[15][16], comparing the specific challenges for our this compound assay against a standard pNPX assay.

Visualizing the Validation Workflow

The validation process follows a logical sequence, where the results of one parameter often inform the next.

Validation_Workflow cluster_dev Assay Development cluster_val Method Validation cluster_imp Implementation Dev Method Development & Optimization Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness Prec->Robust Imp Routine Use Robust->Imp

Caption: A streamlined workflow for enzymatic assay validation.

Specificity

Why it's critical: Specificity ensures that the signal you are measuring comes only from the enzymatic reaction of interest, without interference from other components in the sample matrix (e.g., buffer components, other proteins, or test compounds).[16]

Comparative Experimental Protocol
StepThis compound Assay (Coupled)p-Nitrophenyl-Xylopyranoside (pNPX) AssayCausality & Rationale
1. No-Enzyme Control Prepare reaction mixtures containing substrate, coupling enzymes, and NAD⁺, but replace the primary xylosidase with buffer.Prepare reaction mixtures containing pNPX substrate but replace the enzyme with buffer.Establishes the baseline signal and confirms that the substrate does not spontaneously degrade or that coupling enzymes do not react with the primary substrate.
2. No-Substrate Control Prepare reaction mixtures with all enzymes (xylosidase and coupling enzymes) and NAD⁺, but no this compound.Prepare reaction mixtures with the enzyme but no pNPX.Confirms that the enzyme preparation itself does not contain endogenous substrates or contaminants that generate a signal.
3. Interference Test Run the complete assay in the presence of structurally similar molecules (e.g., methyl-D-glucopyranoside, free xylose) and common formulation excipients.Run the assay in the presence of compounds that may absorb light at ~400 nm or alter the pH of the final reaction mixture.For the coupled assay, this tests the specificity of both the primary and coupling enzymes. For the pNPX assay, it directly tests for spectral interference or pH-induced color changes.

Acceptance Criteria: The signal generated in control and interference wells should be negligible compared to the signal from the complete, uninhibited reaction (e.g., <5% of the positive control signal).

Linearity and Range

Why it's critical: This determines the concentration range over which the assay response is directly proportional to the analyte (product) concentration.[16] This is fundamental for quantifying enzyme activity accurately.

Experimental Protocol (this compound Assay)
  • Prepare a Product Standard Curve: Create a series of dilutions of D-xylose (the product) in the assay buffer, covering the expected concentration range.

  • Run the Detection Reaction: Add the coupling enzymes and NAD⁺ to each D-xylose standard.

  • Measure Signal: After a fixed incubation time, measure the absorbance at 340 nm (for NADH production).

  • Plot and Analyze: Plot the absorbance against the known D-xylose concentration. Perform a linear regression analysis.

Comparative Data & Analysis
ParameterThis compound Assayp-Nitrophenyl-Xylopyranoside (pNPX) Assay
Analyte for Curve D-Xylosep-Nitrophenol
Concentration Range 2 to 100 µg/mL D-xylose[10]5 to 150 µM p-nitrophenol
Regression (R²) ≥ 0.995≥ 0.995
Visual Inspection The data points should fall along a straight line with no significant deviation.The data points should fall along a straight line.

Expert Insight: For the this compound assay, it's crucial to also establish linearity with respect to both time and enzyme concentration. This ensures the reaction is proceeding under initial velocity conditions, a core assumption of Michaelis-Menten kinetics.[8] The range is defined as the concentration interval where linearity, accuracy, and precision are all acceptable.

Accuracy

Why it's critical: Accuracy measures the closeness of the experimental results to the true value.[16] It demonstrates that your method can correctly quantify the amount of product formed.

Experimental Protocol: Spike and Recovery
  • Prepare Samples: Prepare at least three concentrations across the assay's linear range (low, medium, high).

  • Spike Samples: To one set of samples, add a known amount of D-xylose product ("spiked" samples). To a parallel set, add an equivalent volume of buffer ("unspiked" samples).

  • Run the Assay: Perform the complete enzymatic reaction and detection steps on both sets.

  • Calculate Recovery: Determine the concentration of product in both sets using the standard curve. Calculate the percent recovery of the spiked amount.

% Recovery = [ (Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration ] * 100

Comparative Acceptance Criteria
AssayConcentration LevelAcceptance Criteria for % Recovery
This compound Low, Medium, High80 - 120%
p-Nitrophenyl-Xylopyranoside Low, Medium, High80 - 120%

Precision

Why it's critical: Precision reflects the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[16]

  • Repeatability (Intra-assay precision): Variation within a single assay run.

  • Intermediate Precision (Inter-assay precision): Variation between different runs, on different days, with different analysts, or on different equipment.

Experimental Protocol
  • Prepare Samples: Use at least three concentrations of substrate (low, medium, high QC samples).

  • Assess Repeatability: Analyze a minimum of 6 replicates for each QC level within a single assay run.

  • Assess Intermediate Precision: Repeat the analysis on at least two different days.

  • Calculate Statistics: For each set of replicates, calculate the mean, standard deviation (SD), and the percent relative standard deviation (%RSD).

%RSD = (SD / Mean) * 100

Comparative Data Summary
Precision LevelParameterThis compound Assayp-Nitrophenyl-Xylopyranoside (pNPX) Assay
Repeatability %RSD≤ 15%≤ 10%
Intermediate Precision %RSD≤ 20%≤ 15%

Expert Insight: The acceptance criteria for the coupled assay are often slightly wider than for a direct assay. This is because the coupled assay has more steps and reagent additions, introducing more potential sources of variability.

Robustness

Why it's critical: Robustness measures the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[2] It provides an indication of its reliability during normal usage.

Experimental Protocol
  • Identify Key Parameters: Select critical assay parameters to vary.

  • Introduce Variations: For each parameter, introduce small changes around the nominal value.

  • Run the Assay: Perform the assay under these modified conditions.

  • Analyze Impact: Evaluate the effect of each variation on the final results (e.g., enzyme activity).

Comparative Robustness Parameters
Parameter to VaryThis compound Assayp-Nitrophenyl-Xylopyranoside AssayRationale
Temperature ± 2°C± 2°CEnzyme activity is highly temperature-dependent.[2]
pH ± 0.2 units± 0.2 unitspH affects enzyme structure and catalytic activity.[2]
Incubation Time ± 10%± 10%Ensures minor timing variations do not significantly alter results.
Coupling Enzyme Conc. ± 10%N/ASpecific to the coupled assay; ensures the coupling reaction is not rate-limiting.

Acceptance Criteria: The results should not deviate significantly from the results obtained under standard conditions (e.g., %RSD < 20%).

Pillar 3: Comparative Performance Summary & Conclusion

The choice between a this compound-based assay and a pNPX-based assay depends on the specific research question and available resources.

FeatureThis compound Assay (Coupled)p-Nitrophenyl-Xylopyranoside (pNPX) Assay
Physiological Relevance High (closer mimic of natural substrates).Moderate (artificial chromophore).
Assay Complexity Higher (multiple enzymes and steps).Lower (direct, single-step detection).
Potential for Interference Interference with coupling enzymes is possible.Spectral interference from colored compounds.[17]
Throughput Can be high with automation.Very high, simple to automate.
Development Cost/Time Higher (requires optimization of multiple enzymes).Lower (well-established protocols).
Visualizing the Decision Logic

Decision_Tree Start Choosing the Right Xylosidase Assay Q1 Is mimicking a natural substrate critical? Start->Q1 Assay1 This compound Assay (Higher physiological relevance) Q1->Assay1 Yes Q2 Is simplicity and high-throughput the primary goal? Q1->Q2 No Note1 Requires validation of coupled detection system Assay1->Note1 Assay2 pNPX Assay (Simpler, direct detection) Q2->Assay2 Yes Note2 Be aware of potential spectral interference Assay2->Note2

Caption: Decision tree for selecting a xylosidase assay substrate.

Conclusion

The validation of an enzymatic assay using this compound is a multi-faceted process that requires careful consideration of its unique characteristics, particularly the indirect nature of its detection. While more complex to set up and validate than traditional chromogenic assays, its strength lies in providing a more physiologically relevant system. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, researchers can establish a reliable and trustworthy assay. This rigorous validation ensures that the data generated is of the highest integrity, providing a solid foundation for advancing scientific discovery and drug development.

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  • Biely, P., et al. (1981). The use of methyl β-D-xyloside as a substrate for xylanase production by Aspergillus tamarii. Folia Microbiologica, 26, 366-371. Available at: [Link]

  • Pham, P. J., et al. (2011). A spectrophotometric method for quantitative determination of xylose in fermentation medium. OSTI.GOV. Available at: [Link]

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A Comparative Guide to the Synthesis of Methyl-D-xylofuranoside: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and selective synthesis of carbohydrate derivatives is a cornerstone of innovation. Methyl-D-xylofuranoside, a key building block in the synthesis of various biologically active molecules, presents a compelling case study for comparing traditional chemical methods with modern enzymatic approaches. This guide provides an in-depth, objective comparison of these two synthetic strategies, grounded in experimental data and practical insights to inform your selection of the most appropriate method for your research and development needs.

Introduction to this compound

This compound is a methylated derivative of the five-carbon sugar D-xylose, existing in a furanose (five-membered ring) form. Its structural features make it a valuable precursor for the synthesis of novel nucleoside analogues and other carbohydrate-based therapeutics.[1] The stereoselective synthesis of this compound is crucial, as its biological activity is often dependent on the specific anomeric configuration (α or β).

The Classical Approach: Chemical Synthesis

The traditional method for synthesizing methyl glycosides is the Fischer glycosylation, a reaction developed by Emil Fischer in the late 19th century.[2] This acid-catalyzed reaction between a sugar and an alcohol remains a widely used method due to its simplicity and cost-effectiveness.

The Fischer Glycosylation Mechanism

The Fischer glycosylation of D-xylose with methanol in the presence of an acid catalyst, such as hydrogen chloride, proceeds through a series of equilibria.[3] The reaction initially favors the formation of the kinetically controlled furanoside isomers (both α and β anomers).[2] However, with prolonged reaction times, the equilibrium shifts towards the more thermodynamically stable pyranoside forms.[2][3]

Fischer_Glycosylation cluster_reactants Reactants cluster_products Products D_Xylose D-Xylose Intermediate Acyclic Oxocarbenium Ion D_Xylose->Intermediate + H+ Methanol Methanol (CH3OH) Methanol->Intermediate Acid_Catalyst Acid Catalyst (e.g., HCl) Furanosides Methyl-D-xylofuranosides (α and β anomers) (Kinetic Product) Intermediate->Furanosides - H+ Pyranosides Methyl-D-xylopyranosides (α and β anomers) (Thermodynamic Product) Furanosides->Pyranosides Equilibration (Longer Reaction Time)

Experimental Protocol: Chemical Synthesis

A representative protocol for the chemical synthesis of methyl-D-xylosides is as follows:

  • Reaction Setup: Suspend D-xylose in anhydrous methanol in a round-bottom flask equipped with a stir bar and a reflux condenser.[4]

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as acetyl chloride or gaseous hydrogen chloride, to the cooled methanolic suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time is a critical parameter for controlling the ratio of furanoside to pyranoside products.[3]

  • Neutralization and Workup: After the desired reaction time, cool the mixture and neutralize the acid with a base (e.g., sodium carbonate). Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: The resulting syrup, a mixture of anomers and ring isomers, requires purification by column chromatography on silica gel to isolate the desired this compound isomers.[5]

Advantages and Disadvantages of Chemical Synthesis
FeatureAdvantagesDisadvantages
Cost Inexpensive starting materials and catalysts.[2]Purification costs can be high due to complex product mixtures.
Scalability Readily scalable for large-scale production.[6]Separation of isomers can be challenging on a large scale.
Selectivity Poor stereoselectivity and regioselectivity, leading to a mixture of α/β anomers and furanose/pyranose rings.[2][3]Multiple protection and deprotection steps are often required for more complex syntheses, increasing step count and reducing overall yield.[7][8]
Environmental Impact Utilizes harsh acidic catalysts and organic solvents.[9]Generates significant chemical waste.[9]
Reaction Conditions Requires elevated temperatures (reflux).Harsh conditions can lead to side reactions and degradation of the sugar.

The Green Alternative: Enzymatic Synthesis

Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Glycoside hydrolases and glycosyltransferases are the primary classes of enzymes employed for glycosylation reactions.[10][11] For the synthesis of this compound, a β-xylosidase can be utilized in a transglycosylation reaction.

The Enzymatic Mechanism: Transglycosylation

In a transglycosylation reaction, a glycosidase catalyzes the transfer of a glycosyl moiety from a donor substrate to an acceptor molecule, in this case, methanol.[12] The reaction proceeds via a double-displacement mechanism, resulting in the formation of a new glycosidic bond with high stereoselectivity.[12]

Enzymatic_Synthesis cluster_reactants Reactants cluster_products Products Donor Glycosyl Donor (e.g., p-nitrophenyl-β-D-xylopyranoside) Intermediate Enzyme-Glycosyl Intermediate Donor->Intermediate Enzyme β-Xylosidase Enzyme->Intermediate Product Methyl-β-D-xylofuranoside (High Stereoselectivity) Intermediate->Product + Methanol Byproduct Leaving Group (e.g., p-nitrophenol) Intermediate->Byproduct Methanol Methanol (Acceptor)

Experimental Protocol: Enzymatic Synthesis

A general protocol for the enzymatic synthesis of methyl-β-D-xylofuranoside is as follows:

  • Reaction Setup: Dissolve the glycosyl donor (e.g., p-nitrophenyl-β-D-xylopyranoside) and methanol in a suitable buffer system. The use of co-solvents or deep eutectic solvents may be necessary to improve the solubility of substrates.[13]

  • Enzyme Addition: Add the β-xylosidase to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (typically milder than chemical synthesis) with gentle agitation. Monitor the reaction progress by analyzing the formation of the product and the release of the leaving group (e.g., p-nitrophenol can be monitored spectrophotometrically).

  • Reaction Termination: Terminate the reaction by heat inactivation of the enzyme or by adding a solvent that denatures the enzyme.

  • Purification: The product can be purified from the reaction mixture using techniques such as extraction and chromatography. The high selectivity of the enzyme often simplifies the purification process.[10]

Advantages and Disadvantages of Enzymatic Synthesis
FeatureAdvantagesDisadvantages
Cost Can be cost-effective in the long run due to simplified purification and reduced waste.Enzymes and activated donor substrates can have a high initial cost.[8]
Scalability Scalability can be challenging due to enzyme stability and the cost of large quantities of enzyme.
Selectivity High stereoselectivity and regioselectivity, leading to a specific anomer and ring form.[8][10]The enzyme's substrate specificity may limit the range of possible modifications.[8]
Environmental Impact Utilizes biodegradable catalysts (enzymes) and often milder, aqueous reaction conditions.[9][13]
Reaction Conditions Mild reaction conditions (temperature, pH) preserve the integrity of the sugar molecule.[10]Enzyme activity can be sensitive to reaction conditions and may require optimization.

Head-to-Head Performance Comparison

ParameterChemical Synthesis (Fischer Glycosylation)Enzymatic Synthesis (Transglycosylation)
Yield Variable, often moderate due to the formation of multiple products.Can be high with optimized reaction conditions.
Purity (pre-purification) Low, complex mixture of isomers.[3]High, predominantly the desired product.[10]
Reaction Time Can range from hours to days depending on the desired product ratio.[2][3]Typically in the range of hours to a couple of days.
Operating Temperature Elevated temperatures (reflux).Mild temperatures (e.g., 30-50 °C).
Catalyst Strong acids (e.g., HCl, H2SO4).[2]Enzymes (e.g., β-xylosidase).
Stereoselectivity Low.[2]High.[10]
Regioselectivity Low.[2]High.[10]
Environmental Friendliness Low.[9]High.[9][13]

Conclusion and Future Outlook

The choice between chemical and enzymatic synthesis of this compound depends heavily on the specific requirements of the application. For large-scale production where cost is a primary driver and a mixture of isomers is acceptable or can be efficiently separated, the Fischer glycosylation remains a viable option.[6] However, for applications demanding high purity, specific stereochemistry, and a commitment to green chemistry principles, enzymatic synthesis is the superior choice.[10][13]

The field of biocatalysis is rapidly advancing, with ongoing research focused on enzyme discovery, protein engineering to enhance stability and broaden substrate scope, and the development of more cost-effective glycosyl donors.[11][14] These advancements are poised to make enzymatic glycosylation an increasingly attractive and economically feasible strategy for the synthesis of complex carbohydrates, paving the way for the development of novel therapeutics and research tools.

References

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  • Hidayat, T., et al. (2022). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Molecules, 27(19), 6533. [Link]

  • Adlercreutz, P. (1993). Lipase catalysed synthesis of sugar ester in organic solvents.
  • Maugard, T., & Remaud-Simeon, M. (1999). Synthesis of sugar fatty acid esters by modified lipase. Biotechnology and Bioengineering, 64(3), 267-271. [Link]

  • Gbekeloluwa, B., et al. (2020). SYNTHESIS OF SUGAR ESTERS USING MAIZE SEED LIPASE AS A BIOCATALYS. Hungarian Journal of Industry and Chemistry, 48(1), 25-30. [Link]

  • Schaub, R. E., Weiss, M. J., & Baker, B. R. (1958). The Synthesis of the Four Possible Methyl 3-Amino-3-deoxy-D-xylosides. A Novel Ring Expansion of a Furanoside to a Pyranoside. Journal of the American Chemical Society, 80(17), 4682-4687.
  • Adler, P. (2009). Enzymatic Synthesis of Alkyl Glycosides. New Applications for Glycoside Hydrolases. Lund University. [Link]

  • Sharma, R., et al. (2018). Comparison of enzymatic and chemical glycosylation in terms of Space-Time Yield and E-factor. ResearchGate. [Link]

  • Shoda, S. I. (2014). Development of chemical and chemo-enzymatic glycosylations. Proceedings of the Japan Academy, Series B, 90(7), 291-310. [Link]

  • van der Vorm, S., et al. (2019). Glycosylation of Glycopeptides: A Comparison of Chemoenzymatic and Chemical Methods. Journal of the American Chemical Society, 141(32), 12664-12674.
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  • Hoeffler, J. F., et al. (2001). Synthesis of ME from 1,2-O-isopropylidene-α-D-xylofuranose.
  • Li, Y., et al. (2021). Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans. Frontiers in Chemistry, 9, 709841. [Link]

  • Deshpande, M. S., & Yadav, V. G. (2017). β-Glycosidases: An alternative enzyme based method for synthesis of alkyl-glycosides. Biotechnology Advances, 35(4), 438-451.
  • Moravcova, J., et al. (1997). Methyl 5-Deoxy-α and β-D-Xylofuranosides. Journal of Carbohydrate Chemistry, 16(7), 1061-1073. [Link]

  • Bishop, C. T., & Cooper, F. P. (1963). Glycosidation of Sugars: I. Formation of Methyl-D-Xylosides. Canadian Journal of Chemistry, 41(11), 2743-2758. [Link]

  • Wulf, H., et al. (2022). Enzymatic Synthesis of Alkyl Glucosides by β‐Glucosidases in a 2‐in‐1 Deep Eutectic Solvent System. Chemie Ingenieur Technik, 94(3), 329-339. [Link]

  • Wikipedia contributors. (2023, December 2). Fischer glycosidation. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Li, T., et al. (2022). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. Synthetic and Systems Biotechnology, 7(1), 548-563. [Link]

  • Schmölzer, K., et al. (2016). Synthesis of Glycosides by Glycosynthases. Molecules, 21(9), 1227. [Link]

  • van der Vorm, S., et al. (2022). Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Topics in Current Chemistry, 380(4), 26. [Link]

  • Gutmann, B., & Kappe, C. O. (2017). Fischer glycosylation. Slideshare. [Link]

  • Imamura, A., et al. (2018). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. The Journal of Organic Chemistry, 83(13), 7149-7159. [Link]

  • Fairbanks, A. J., & Stick, R. V. (1995). A short synthesis of p-nitrophenyl α-D-xylofuranoside and β-D-arabinofuranoside employing a Mitsunobu glycosylation. Australian Journal of Chemistry, 48(8), 1373-1378.
  • Hitz, W. D., et al. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. Carbohydrate Research, 46(2), 195-200. [Link]

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  • Rodrigues, J., et al. (2022). Synthesis and Exploitation of the Biological Profile of Novel Guanidino Xylofuranose Derivatives. ChemRxiv. [Link]

  • Sinitsyna, O. N., et al. (2007). Chemo-enzymatic synthesis of 4-methylumbelliferyl β-(1→4)-D-xylooligosides: New substrates for β-D-xylanase assays.
  • Wei, Y., et al. (2001). Synthesis of methyl alpha-D-glucopyranosyl-(1-->4)-alpha-D-galactopyranoside and methyl alpha-D-xylo-hex-4-ulopyranosyl-(1-->4)-alpha-D-galactopyranoside. Carbohydrate Research, 331(2), 159-166. [Link]

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evaluating the conformational differences between Methyl-D-xylofuranoside and its analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Conformational Landscapes of Methyl-D-xylofuranoside and Its Analogues

Introduction: The Flexible World of Furanosides

Carbohydrates are fundamental to countless biological processes, from energy storage to cellular recognition. Their function is intrinsically linked to their three-dimensional structure. While the six-membered pyranose rings are relatively rigid, typically adopting stable chair conformations, the five-membered furanose rings are markedly more flexible.[1][2] This conformational dynamism is critical, as it dictates how these molecules are recognized by enzymes and binding partners.[1] this compound, a key pentofuranoside, serves as an excellent model for studying this flexibility. Understanding its conformational preferences is paramount for researchers in glycobiology and medicinal chemistry, particularly in the design of enzyme inhibitors and substrates.

This guide provides a comparative analysis of the conformational behavior of this compound and several of its chemically modified analogues. We will explore the structural principles governing furanose ring puckering and delve into the state-of-the-art experimental and computational methodologies used to characterize these structures. By examining how specific modifications alter the conformational equilibrium, we aim to provide researchers with a predictive framework for the rational design of novel carbohydrate-based molecules.

Pillar 1: The Principles of Furanose Ring Conformation

Unlike the well-defined chair conformations of pyranose rings, the five-membered furanose ring exists in a dynamic equilibrium of non-planar forms to minimize torsional strain.[1][3] This conformational landscape is best described by the concept of pseudorotation , a continuous cycle of puckering states.

The specific conformation of a furanose ring at any given moment can be defined by two parameters: the puckering amplitude (τm) and the phase angle of pseudorotation (P). The pseudorotation wheel (Figure 1) provides a visual map of this landscape. Conformations with P values from 0° to 180° are termed 'North' (N), while those from 180° to 360° are 'South' (S). The major conformations are the Twist (T) and Envelope (E) forms, where either two or three adjacent atoms are coplanar.

A simplified "two-state" model, assuming a rapid equilibrium between a representative North and a representative South conformer, is often used to interpret experimental data.[2][4] However, studies have shown this can be an oversimplification. Some furanosides, depending on their substitution pattern, may populate a broader continuum of states or even favor conformations in the East (P ≈ 90°) or West (P ≈ 270°) regions of the pseudorotation circuit.[2] Factors like the anomeric effect and repulsive interactions between vicinal hydroxyl groups play a crucial role in destabilizing certain regions of the wheel, thereby shaping the overall conformational profile.[4]

G N North (N) S South (S) E East (E) W West (W) C3_endo ³E C4_exo ₄E C3_endo->C4_exo C1_exo ₁E C4_exo->C1_exo C1_endo ¹E C1_endo->C3_endo C2_exo ₂E C4_endo ⁴E C2_exo->C4_endo C1_exo->C2_exo C4_endo->C1_endo zero one_eighty 180° ninety 90° two_seventy 270°

Caption: The pseudorotation wheel illustrating the continuous conformational landscape of a furanose ring.

Pillar 2: Methodologies for Conformational Characterization

A robust evaluation of furanoside conformation relies on the synergy between experimental Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical computational modeling.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the preeminent experimental technique for determining the solution-state conformation of carbohydrates.[5][6] By measuring specific parameters, a time-averaged picture of the molecule's preferred shapes can be constructed.

Key NMR Parameters:

  • ³JHH Coupling Constants: The three-bond proton-proton coupling constant is dependent on the dihedral angle between the protons, as described by the Karplus equation. Measuring these values around the furanose ring provides direct insight into the ring's pucker.

  • Nuclear Overhauser Effects (NOEs): NOEs identify protons that are close in space (< 5 Å), providing crucial distance restraints for building 3D models.

  • Heteronuclear Coupling Constants (³JCH): Long-range couplings, such as between the anomeric proton (H1) and a carbon in the aglycone, can define the conformation around the glycosidic linkage.[7]

  • Sample Preparation: Dissolve 5-10 mg of the purified xylofuranoside analogue in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Data Acquisition: Using a high-field NMR spectrometer (≥500 MHz), acquire a suite of 1D and 2D spectra.[8] This typically includes:

    • 1D ¹H for initial assessment.

    • 2D COSY (Correlation Spectroscopy) to establish proton-proton connectivity.

    • 2D TOCSY (Total Correlation Spectroscopy) to assign all protons within a spin system.

    • 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • 2D ROESY or NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy) to measure through-space interactions.

  • Data Processing & Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Assign all proton and carbon resonances.[9]

    • Extract ³JHH values from the high-resolution 1D ¹H or 2D COSY spectra.

    • Integrate cross-peaks in ROESY/NOESY spectra to determine relative proton-proton distances.

  • Interpretation: Use the measured coupling constants and NOE restraints to determine the predominant ring conformation(s) and the orientation of substituents.

G A Sample Preparation (Dissolve in D-Solvent) B Data Acquisition (1D/2D NMR @ >=500MHz) A->B C Spectral Assignment (COSY, TOCSY, HSQC) B->C D Data Extraction (J-couplings, NOEs) C->D E Conformational Modeling (Karplus Eq., Distance Restraints) D->E F Structural Elucidation E->F

Caption: Standard workflow for NMR-based conformational analysis of carbohydrates.

B. Computational Modeling

Computational methods provide a powerful complement to NMR data, offering insights into the energetics and dynamics of different conformations.[10][11]

Key Computational Methods:

  • Molecular Mechanics (MM): Uses classical physics-based force fields (e.g., GLYCAM, AMBER) to rapidly calculate the potential energy of different conformations.[12]

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide a more accurate description of the electronic structure, essential for understanding stereoelectronic effects like the anomeric effect.[12]

  • Molecular Dynamics (MD) Simulations: Simulates the movement of a molecule over time, allowing for the exploration of the entire conformational energy landscape and predicting the equilibrium populations of different states.

  • Structure Building: Generate an initial 3D structure of the xylofuranoside analogue using a molecular builder.[13]

  • Conformational Search: Perform a systematic search of the conformational space. For furanosides, this often involves driving the pseudorotation phase angle (P) through 360°.

  • Energy Minimization: Optimize the geometry of each identified conformer using QM (e.g., DFT with a functional like B3LYP) or MM methods to find the lowest energy structures.[14]

  • Population Analysis: Calculate the relative energies of the stable conformers to predict their Boltzmann populations at a given temperature.

  • MD Simulation (Optional but Recommended): Run an MD simulation in a solvent box to observe the dynamic interconversion between states and calculate time-averaged properties.[2]

  • Property Calculation: For the final ensemble of conformations, calculate theoretical NMR parameters (e.g., J-couplings) and compare them with experimental data for validation.

G A Build Initial 3D Structure B Conformational Search (e.g., Pseudorotation Scan) A->B C Geometry Optimization (QM / MM) B->C D Calculate Relative Energies (Boltzmann Population) C->D E Validate with Experiment (Compare calculated vs. NMR data) D->E F Final Conformational Ensemble E->F

Caption: A typical workflow for the computational analysis of carbohydrate conformation.

Pillar 3: Comparative Conformational Analysis

The conformational equilibrium of the parent this compound is a delicate balance. MD simulations suggest that methyl furanosides generally adhere to a two-state N/S model, but the precise balance is sensitive to substitution.[2] We now examine how specific chemical modifications alter this balance.

Analogue 1: Xylopyranosyl Sulfoxides - Modifying the Anomeric Linkage

The replacement of the anomeric oxygen with sulfur creates a thioglycoside, and subsequent oxidation can produce diastereomeric sulfoxides ((R)s and (S)s). A study on 2-naphthyl β-D-xylopyranoside analogues provides a clear example of how such modifications impact conformation.[7] While this study uses a pyranoside, the principles of analyzing the glycosidic bond conformation are directly applicable.

The key finding was that the conformation around the glycosidic bond, monitored via the ³J(C2',H1) coupling constant, was significantly different between the two sulfoxide diastereomers.

Compound³J(C2',H1) (Hz)Inferred Conformation
O-Glycoside (Ref)~4 Hzexo-anomeric
Thio-Glycoside~4 Hzexo-anomeric
(S)s-Sulfoxide≥3.3 Hzexo-anomeric
(R)s-Sulfoxide< 0.6 HzAltered Conformation
Sulfone< 0.5 HzAltered Conformation
Data synthesized from information in[7].

Causality: The large ³J(C2',H1) coupling in the O-glycoside, thio-glycoside, and (S)s-sulfoxide is indicative of an exo-anomeric conformation. The dramatic decrease in this coupling for the (R)s-sulfoxide and the sulfone derivative signals a significant change in the torsion angle around the glycosidic bond. This is driven by the steric bulk and electronic properties of the sulfinyl and sulfonyl groups, forcing a rotation away from the preferred exo-anomeric arrangement to minimize steric clashes. This demonstrates how even a subtle stereochemical change at the anomeric linkage can have profound conformational consequences.

Analogue 2: 2,3-O-Xylylene Xylofuranosides - Imposing Ring Restriction

To overcome the inherent flexibility of the furanose ring and achieve stereocontrol in glycosylation reactions, chemists can install protecting groups that lock the ring into a specific conformation. The use of a 2,3-O-xylylene protecting group on a xylofuranosyl donor is a prime example.[15]

Causality: This rigid protecting group forces the five-membered ring into an E₃ conformation (where C-3 is out of the plane of the other four ring atoms). According to Woerpel's "inside attack" model for nucleophilic addition to oxocarbenium ions, this specific conformation shields the top (β) face of the molecule. Consequently, the glycosyl acceptor is directed to attack from the bottom (α) face, leading to the formation of the 1,2-cis α-glycoside with high stereoselectivity. Computational studies confirmed that the transition state leading to the α-product is energetically favored by 6.3 kcal/mol over the one leading to the β-product.[15] This highlights a powerful strategy where conformational control is used to dictate synthetic outcomes.

Analogue 3: Guanidino-Xylofuranose Derivatives - Exocyclic Modification

Modifications can also be made to the exocyclic hydroxymethyl group (at C4). The synthesis of 3-O-substituted 5-guanidino xylofuranose derivatives, for example, introduces a bulky, charged group at the C5 position.[16] While the detailed conformational analysis of the furanose ring was not the focus of that study, the introduction of such a group is expected to influence the ring's puckering preference.

Causality: A bulky substituent at C5 can sterically interact with the substituents at C3 and C4, influencing the pseudorotational equilibrium. To accommodate the large guanidino group, the ring may shift its conformational preference to a pucker that moves the C4 atom (and thus the entire C5 sidechain) into a pseudo-equatorial position, minimizing steric strain. This illustrates that modifications distant from the anomeric center can still exert significant conformational control over the entire ring system.

Conclusion

The conformational landscape of this compound is a dynamic and tunable system. While the parent molecule exists in a fine-tuned equilibrium of North and South puckers, chemical modifications to the anomeric center, the ring itself, or exocyclic positions can predictably and dramatically shift this balance.

  • Anomeric modifications , like the introduction of sulfoxides, primarily alter the conformation around the glycosidic bond.[7]

  • Ring constraints , such as rigid protecting groups, can lock the furanose ring into a single conformation, providing a powerful tool for stereocontrolled synthesis.[15]

  • Exocyclic substitutions can influence the ring pucker through long-range steric and electronic effects.

A comprehensive understanding of these conformational differences, achieved through the combined power of high-field NMR spectroscopy and computational modeling, is essential for the rational design of furanose-containing molecules. This knowledge enables researchers to fine-tune the three-dimensional structure of these carbohydrates to optimize their interaction with biological targets, paving the way for new therapeutics and biochemical probes.

References

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  • Exploring Carbohydrate Conformations and Linkages Using Molecular Modelling Approach. KTH Diva.
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  • Describe the structural differences between pyranose and furanose rings. Numerade.
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  • 6 Pyranose and Furanose rings form
  • Synthesis and Exploitation of the Biological Profile of Novel Guanidino Xylofuranose Deriv
  • Synthesis, conformational analysis and biological activity of xylopyranosyl sulfur-containing glycosides: dependence of sulfur atom configuration.
  • A short synthesis of p-nitrophenyl α-D-xylofuranoside and β-D-arabinofuranoside employing a Mitsunobu glycosylation.
  • A short synthesis of p-nitrophenyl α-d-xylofuranoside and β-d-arabinofuranoside employing a Mitsunobu glycosyl
  • Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. The Journal of Organic Chemistry.
  • Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl-D-xylofuranoside

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl-D-xylofuranoside. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in scientific integrity and field-proven safety practices. Our objective is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, ensuring personal safety and environmental protection.

Hazard Assessment and Initial Characterization

This compound (C₆H₁₂O₅) is a glycoside, a derivative of the five-carbon sugar xylose.[1][2] The first critical step in any disposal procedure is a thorough hazard assessment.

Regulatory Classification: Based on available Safety Data Sheets (SDS) for closely related compounds like 1,2-O-Isopropylidene-α-D-xylofuranose, this compound is not typically classified as a hazardous substance under major regulatory frameworks such as the Globally Harmonized System (GHS).[3][4] However, a crucial caveat noted in these safety profiles is that the toxicological properties of many such specialized biochemicals have not been thoroughly investigated.[3] This lack of comprehensive data necessitates a conservative approach to handling and disposal.

Physical and Chemical Properties Summary:

PropertyValueSource
Molecular Formula C₆H₁₂O₅PubChem[1][2]
Molar Mass 164.16 g/mol PubChem[1]
Physical State SolidFisher Scientific[4]
Solubility Water SolubleThermo Fisher Scientific[5]

The high water solubility indicates that improper disposal into aqueous streams could lead to widespread environmental distribution. Therefore, disposal down the sanitary sewer is not recommended.[3]

The Disposal Decision Workflow: A Self-Validating System

The following workflow is designed to ensure that all safety and regulatory considerations are met before final disposal. This process emphasizes a hierarchy of waste management, prioritizing safety and compliance at each stage.

DisposalWorkflow start Start: this compound Waste Generated assess 1. Hazard Assessment - Review SDS - Check local regulations start->assess is_hazardous Is waste classified as hazardous by local regulations? assess->is_hazardous non_haz_stream 2. Segregate as Non-Hazardous Chemical Waste is_hazardous->non_haz_stream No haz_stream Follow Institutional Hazardous Waste Protocol is_hazardous->haz_stream Yes container 3. Select Compatible Container - Securely sealed - Chemically resistant plastic or glass non_haz_stream->container labeling 4. Label Container Correctly - Full Chemical Name - 'Non-Hazardous Waste' - Accumulation Start Date container->labeling storage 5. Store in Designated Area - Satellite Accumulation Area - Away from incompatible materials labeling->storage disposal_request 6. Arrange for Disposal - Contact Environmental Health & Safety (EHS) - Schedule pickup with certified waste vendor storage->disposal_request end End: Waste Transferred to Certified Vendor disposal_request->end

Sources

Personal protective equipment for handling Methyl-D-xylofuranoside

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl-D-xylofuranoside

As researchers and scientists dedicated to advancing drug development, our work fundamentally relies on the safe and effective handling of a diverse array of chemical compounds. This compound, a key reagent in various synthetic pathways, is one such compound that demands meticulous attention to safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Understanding the Hazard Profile: A Conservative Approach

Core Personal Protective Equipment (PPE) Protocol

The foundation of safe handling lies in the consistent and correct use of Personal Protective Equipment. The following table outlines the minimum required PPE for handling this compound in a standard laboratory setting.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes Chemical Safety GogglesProvides a seal around the eyes to protect against splashes and fine powders. Must meet EN166 or equivalent standards[2].
Face Face Shield (in addition to goggles)Recommended when there is a significant risk of splashing, such as during bulk transfers or solution preparation[2].
Hands Nitrile GlovesOffers good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use and change them frequently[3][4]. Double-gloving is recommended for handling concentrated solutions.
Body Laboratory Coat (fully buttoned)Protects skin and personal clothing from contamination.
Feet Closed-toe ShoesPrevents injury from spills and dropped objects. Footwear should be made of a non-porous material[5].

Step-by-Step Guide for Safe Handling and Operations

Adherence to a systematic workflow is critical for minimizing exposure and ensuring operational efficiency. The following steps provide a procedural guide for working with this compound.

Preparation and Weighing
  • Designated Area: Conduct all handling of solid this compound within a certified chemical fume hood or a powder containment hood to prevent inhalation of fine particulates.

  • Pre-Handling Check: Before starting, ensure that all necessary PPE is readily available and in good condition. Locate the nearest emergency eyewash station and safety shower.

  • Weighing:

    • Use a tared weigh boat or glassine paper.

    • Handle the container and spatula with care to avoid generating dust.

    • Close the primary container immediately after dispensing the desired amount.

    • Clean any spills on the balance immediately with a damp cloth, taking care not to create aerosols.

Solution Preparation
  • Vessel Selection: Choose a vessel of appropriate size to avoid splashes.

  • Solvent Addition: Add the solvent to the weighed this compound slowly. If the dissolution is exothermic, consider cooling the vessel in an ice bath.

  • Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the solid. Avoid vigorous shaking that could lead to splashes.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical, and often overlooked, aspect of laboratory safety. A comprehensive disposal plan prevents environmental contamination and ensures regulatory compliance.

Contaminated PPE Disposal
  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them in a designated, sealed waste container.

  • Lab Coats: If significant contamination occurs, remove the lab coat immediately and place it in a labeled bag for professional laundering or disposal, according to your institution's guidelines.

Chemical Waste Disposal
  • Solid Waste:

    • Collect any unused this compound and contaminated disposable materials (e.g., weigh boats, wipes) in a clearly labeled, sealed waste container.

  • Liquid Waste:

    • Aqueous solutions of this compound should be collected in a designated, labeled waste container. Do not pour chemical waste down the drain[6][7].

    • If mixed with a combustible solvent, the waste may be suitable for chemical incineration[6]. Always consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

The following diagram illustrates the decision-making process for handling and disposing of this compound.

PPE_Disposal_Workflow This compound Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol Start Start: Need to handle This compound Assess_Task Assess Task: Solid or Solution? Start->Assess_Task Wear_Core_PPE Wear Core PPE: - Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes Assess_Task->Wear_Core_PPE Always Solid_Handling Solid Handling: - Use Fume Hood - Minimize Dust Wear_Core_PPE->Solid_Handling Solid Solution_Handling Solution Preparation: - Add Solvent Slowly - Gentle Mixing Wear_Core_PPE->Solution_Handling Solution Work_Complete Work Complete Solid_Handling->Work_Complete Add_Face_Shield Add Face Shield for Splash Risk Solution_Handling->Add_Face_Shield Solution_Handling->Work_Complete Add_Face_Shield->Work_Complete Decontaminate Decontaminate Work Area Work_Complete->Decontaminate Dispose_PPE Dispose of Contaminated PPE in Designated Bins Decontaminate->Dispose_PPE Dispose_Chemical_Waste Dispose of Chemical Waste Dispose_PPE->Dispose_Chemical_Waste Solid_Waste Solid Waste: - Labeled, Sealed Container Dispose_Chemical_Waste->Solid_Waste Solid Liquid_Waste Liquid Waste: - Labeled, Sealed Container - Consult EHS Dispose_Chemical_Waste->Liquid_Waste Liquid End End Solid_Waste->End Liquid_Waste->End

Caption: Workflow for handling and disposal of this compound.

By integrating these safety measures into your daily laboratory practices, you contribute to a culture of safety and scientific excellence. Always remember to consult your institution's specific safety guidelines and to perform a risk assessment before beginning any new procedure.

References

  • SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Growsafe. (n.d.). PPE. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 9). Safety Data Sheet. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.